molecular formula C28H22ClF3N6O3 B560149 Ivosidenib CAS No. 1448347-49-6

Ivosidenib

Cat. No.: B560149
CAS No.: 1448347-49-6
M. Wt: 583.0 g/mol
InChI Key: WIJZXSAJMHAVGX-DHLKQENFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ivosidenib (also known as AG-120 and marketed under the brand name Tibsovo) is a first-in-class, small molecule inhibitor that specifically targets mutated forms of the isocitrate dehydrogenase 1 (IDH1) enzyme . This mutation leads to the abnormal production and accumulation of the oncometabolite 2-hydroxyglutarate (2-HG), which interferes with cellular differentiation and promotes tumorigenesis . By selectively binding to and inhibiting the mutant IDH1 enzyme (common mutations include R132H and R132C), this compound significantly reduces 2-HG levels, thereby restoring normal cellular differentiation and reducing proliferation in cancer cells . From a research perspective, this compound is a critical tool for investigating the role of IDH1 mutations in various cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma . Its mechanism of action provides a foundation for studying epigenetic dysregulation, metabolic reprogramming in oncology, and mechanisms of targeted therapy resistance . The compound has a defined molecular formula of C28H22ClF3N6O3 and a molecular weight of 582.97 g·mol⁻¹ . It is metabolized primarily by the cytochrome P450 enzyme CYP3A4, which is an important consideration for designing in vitro and in vivo research models . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJZXSAJMHAVGX-DHLKQENFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)N(C2=CC(=CN=C2)F)[C@@H](C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22ClF3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027928
Record name Ivosidenib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Ivosidenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14568
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1448347-49-6
Record name Glycinamide, 1-(4-cyano-2-pyridinyl)-5-oxo-L-prolyl-2-(2-chlorophenyl)-N-(3,3-difluorocyclobutyl)-N2-(5-fluoro-3-pyridinyl)-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448347-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ivosidenib [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448347496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ivosidenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14568
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ivosidenib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IVOSIDENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2PCN8MAM6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ivosidenib's Core Mechanism of Action in IDH1-Mutant Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of ivosidenib, a targeted therapy for cancers harboring mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme. The content herein is curated for professionals in the fields of oncology research and drug development, offering a detailed overview of the drug's molecular interactions, its impact on cellular signaling, and a summary of its clinical efficacy.

The Aberrant Activity of Mutant IDH1: A Neomorphic Enzymatic Function

In normal cellular metabolism, the wild-type IDH1 enzyme, located in the cytoplasm and peroxisomes, plays a crucial role in the tricarboxylic acid (TCA) cycle by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] This reaction is a key step in cellular energy production and biosynthesis.

However, specific gain-of-function mutations in the IDH1 gene, most commonly at the arginine 132 (R132) residue, lead to a neomorphic enzymatic activity.[2][3] Instead of its normal function, the mutant IDH1 enzyme acquires the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG), a reaction that consumes NADPH.[1][4] The accumulation of 2-HG at high levels is a hallmark of IDH1-mutant cancers and is considered a primary driver of tumorigenesis.[1][5]

The elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases (e.g., TET2), leading to widespread epigenetic alterations.[6][7] This hypermethylation state disrupts normal cellular differentiation processes, trapping cells in an immature, proliferative state and contributing to the development of malignancies such as acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][8]

This compound: A Targeted Inhibitor of Mutant IDH1

This compound (formerly AG-120) is a first-in-class, oral, small-molecule inhibitor designed to selectively target the mutant form of the IDH1 enzyme.[1][8][9] It binds to an allosteric pocket at the dimer interface of the mutant IDH1 enzyme, stabilizing it in an inactive conformation.[10][11] This binding prevents the catalytic activity of the mutant enzyme, thereby blocking the conversion of α-KG to 2-HG.[1][2]

The key therapeutic effect of this compound stems from its ability to significantly reduce the intracellular and plasma levels of the oncometabolite 2-HG.[12][13][14] By lowering 2-HG concentrations, this compound alleviates the inhibition of α-KG-dependent dioxygenases. This, in turn, leads to the reversal of the hypermethylation state, promoting the differentiation of malignant cells into mature, functional cells.[1][15] In the context of AML, this manifests as the differentiation of leukemic blasts into mature myeloid cells.[16]

This compound exhibits high selectivity for mutant IDH1, with significantly lower activity against the wild-type enzyme, which minimizes off-target effects on normal cellular metabolism.[1][8]

Signaling Pathways and Molecular Interactions

The mechanism of this compound is centered on the direct inhibition of the mutant IDH1 enzyme and the subsequent downstream effects of 2-HG reduction.

Ivosidenib_Mechanism_of_Action cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 IDH1-Mutant Cancer Cell cluster_2 Therapeutic Intervention Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 alpha_KG_normal α-Ketoglutarate TCA_Cycle TCA Cycle & Cellular Metabolism alpha_KG_normal->TCA_Cycle WT_IDH1->alpha_KG_normal alpha_KG_mutant α-Ketoglutarate Mutant_IDH1 Mutant IDH1 alpha_KG_mutant->Mutant_IDH1 Two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation (Hypermethylation) Two_HG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases Restored_Differentiation Restored Cellular Differentiation Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Mutant_IDH1->Two_HG This compound This compound This compound->Mutant_IDH1 Inhibits

Figure 1: Signaling pathway of this compound's mechanism of action.

Quantitative Data Summary

The efficacy of this compound has been quantified in various clinical studies. The following tables summarize key pharmacokinetic, pharmacodynamic, and clinical response data.

Table 1: Pharmacokinetics of this compound (500 mg once daily)
ParameterValueReference
Time to Maximum Concentration (Tmax)~2-3 hours[5][17]
Terminal Half-life (t1/2)40-138 hours[5][12][18]
Time to Steady State~14-15 days[5][17]
Accumulation Ratio (AUC)1.5- to 1.9-fold[5][17]
Table 2: Pharmacodynamics of this compound (500 mg once daily)
ParameterObservationReference
Plasma 2-HG Reduction in AMLMaximally and persistently inhibited; reduced by ≥90%[12][17]
Plasma 2-HG Reduction in CholangiocarcinomaReduced by up to 98%, to levels seen in healthy subjects[5][13]
Mean Plasma 2-HG in Cholangiocarcinoma (Baseline vs. C2D1)1108 ng/mL vs. 97.7 ng/mL[13]
Average 2-HG Inhibition at Steady State (Cholangiocarcinoma)75.0%[13]
Table 3: Clinical Efficacy of this compound in IDH1-Mutant Cancers
IndicationStudy/TrialEndpointResultReference
Newly Diagnosed AML (ineligible for intensive chemotherapy)Phase 1 StudyComplete Remission (CR) + CR with partial hematologic recovery (CRh)42.4%[19]
Newly Diagnosed AML (ineligible for intensive chemotherapy)Phase 1 StudyOverall Survival (Median)12.6 months[19]
Newly Diagnosed AML (in combination with Azacitidine)AGILE Phase 3 StudyOverall Survival (Median)29.3 months (vs. 7.9 months with placebo + azacitidine)[20][21]
Relapsed/Refractory AMLPhase 1 StudyCR + CRh42%[22]
Previously Treated CholangiocarcinomaClarIDHy Phase 3 StudyProgression-Free Survival (Median)2.7 months (vs. 1.4 months with placebo)[23][24]
Previously Treated CholangiocarcinomaClarIDHy Phase 3 StudyOverall Survival (Median)10.3 months (vs. 7.5 months with placebo)[7]

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary to the conducting laboratories and are often summarized in publications. The following provides an overview of the methodologies commonly employed in the study of this compound and IDH1 mutations. For precise protocols, consulting the primary cited literature is recommended.

IDH1 Mutation Detection
  • DNA Sequencing: The gold standard for identifying IDH1 mutations. This involves PCR amplification of the relevant exon (typically exon 4) followed by Sanger sequencing to identify specific mutations at the R132 codon.[25][26]

  • Real-Time PCR (qPCR): Allele-specific qPCR can be used for rapid and sensitive detection of known IDH1 mutations.[26]

  • Immunohistochemistry (IHC): Utilizes mutation-specific antibodies to detect the presence of mutant IDH1 protein in tissue samples.[26]

  • Western Blot: Can be used to confirm the expression of the mutant IDH1 protein in cell or tissue lysates using mutation-specific antibodies.[27]

IDH1_Mutation_Detection_Workflow Tumor_Sample Tumor Tissue or Bone Marrow Aspirate DNA_RNA_Protein_Extraction DNA/RNA/Protein Extraction Tumor_Sample->DNA_RNA_Protein_Extraction IHC Immunohistochemistry Tumor_Sample->IHC DNA DNA DNA_RNA_Protein_Extraction->DNA RNA RNA DNA_RNA_Protein_Extraction->RNA Protein Protein DNA_RNA_Protein_Extraction->Protein PCR_Amplification PCR Amplification of IDH1 Exon 4 DNA->PCR_Amplification qPCR Allele-Specific qPCR DNA->qPCR Western_Blot Western Blot Protein->Western_Blot Sanger_Sequencing Sanger Sequencing PCR_Amplification->Sanger_Sequencing Result IDH1 Mutation Status Sanger_Sequencing->Result qPCR->Result IHC->Result Western_Blot->Result Ivosidenib_Resistance_Mechanisms cluster_0 Primary Resistance cluster_1 Acquired Resistance RTK_Pathway_Mutations Co-occurring RTK Pathway Mutations (NRAS, PTPN11, etc.) Resistance Resistance to this compound RTK_Pathway_Mutations->Resistance Pre-exists Second_Site_IDH1_Mutations Second-Site IDH1 Mutations Second_Site_IDH1_Mutations->Resistance IDH2_Mutations Emergence of IDH2 Mutations (Isoform Switching) IDH2_Mutations->Resistance Clonal_Evolution Clonal Evolution and Outgrowth of Resistant Subclones Clonal_Evolution->Resistance Bypass_Pathways Activation of Bypass Signaling Pathways Bypass_Pathways->Resistance Ivosidenib_Treatment This compound Treatment Ivosidenib_Treatment->Second_Site_IDH1_Mutations Selects for Ivosidenib_Treatment->IDH2_Mutations Selects for Ivosidenib_Treatment->Clonal_Evolution Drives Ivosidenib_Treatment->Bypass_Pathways Induces

References

Ivosidenib's Restoration of Cellular Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in several cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma. These mutations result in a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, which are crucial for normal cellular processes. This inhibition leads to widespread epigenetic dysregulation, primarily through DNA and histone hypermethylation, which ultimately blocks cellular differentiation and promotes tumorigenesis.

Ivosidenib is a first-in-class, oral, small-molecule inhibitor of the mutant IDH1 (mIDH1) enzyme. By selectively targeting the mutated IDH1 protein, this compound effectively suppresses the production of 2-HG. This reduction in oncometabolite levels restores the activity of α-KG-dependent dioxygenases, leading to a reversal of the epigenetic blockade. Consequently, the hypermethylation landscape is remodeled, allowing for the expression of genes essential for cellular differentiation. This ultimately drives malignant cells to mature along their normal lineage pathways, a key mechanism of this compound's therapeutic effect.

Core Mechanism of Action: Reversing the Epigenetic Blockade

The central mechanism by which this compound restores cellular differentiation is the reversal of 2-HG-induced epigenetic dysregulation. This process can be broken down into a series of key molecular events:

  • Inhibition of Mutant IDH1 and Reduction of 2-HG: this compound is a potent and selective inhibitor of the mIDH1 enzyme, specifically targeting the R132 mutation. This inhibition blocks the conversion of α-KG to 2-HG, leading to a significant and rapid decrease in intracellular and plasma levels of this oncometabolite.

  • Restoration of α-KG-Dependent Dioxygenase Activity: The reduction in 2-HG alleviates the competitive inhibition of α-KG-dependent dioxygenases. Key enzymes in this family that are affected include:

    • TET (Ten-Eleven Translocation) family of DNA hydroxylases (e.g., TET2): These enzymes are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), the first step in active DNA demethylation.

    • Jumonji C (JmjC) domain-containing histone demethylases (e.g., KDMs): These enzymes remove methyl groups from histone proteins, thereby altering chromatin structure and gene expression.

  • Epigenetic Reprogramming: With the restored function of TET enzymes and histone demethylases, the hypermethylated state of the cancer cell is reversed. This involves:

    • DNA Demethylation: A decrease in global DNA hypermethylation, particularly at the promoter regions of genes involved in cellular differentiation.

    • Histone Demethylation: A reduction in repressive histone marks, such as H3K9me3 and H3K27me3, at the promoters of differentiation-associated genes.

  • Reactivation of Differentiation-Associated Genes: The reversal of epigenetic silencing leads to the re-expression of key transcription factors and other proteins that are essential for the maturation of hematopoietic and other cell types.

  • Induction of Cellular Differentiation: The re-established expression of differentiation-related genes drives the malignant cells to mature along their respective lineages. In AML, this is observed as the differentiation of myeloblasts into mature neutrophils and monocytes. In cholangiocarcinoma, a shift towards a more hepatocyte-like phenotype has been observed.

Signaling Pathway of this compound Action

Ivosidenib_Mechanism cluster_0 Cellular Environment cluster_1 Epigenetic Regulation cluster_2 Cellular Outcome mutant_IDH1 Mutant IDH1 (e.g., R132H) two_HG 2-Hydroxyglutarate (2-HG) mutant_IDH1->two_HG Neomorphic Conversion alpha_KG α-Ketoglutarate (α-KG) alpha_KG->mutant_IDH1 Substrate TET2 TET2 two_HG->TET2 Inhibits KDM Histone Demethylases (e.g., KDMs) two_HG->KDM Inhibits This compound This compound This compound->mutant_IDH1 Inhibits Cellular_differentiation Cellular Differentiation This compound->Cellular_differentiation Restores DNA_hypermethylation DNA Hypermethylation TET2->DNA_hypermethylation Prevents Histone_hypermethylation Histone Hypermethylation (e.g., H3K9me3, H3K27me3) KDM->Histone_hypermethylation Prevents Differentiation_genes Differentiation Gene Promoters DNA_hypermethylation->Differentiation_genes Targets Histone_hypermethylation->Differentiation_genes Targets Gene_silencing Gene Silencing Differentiation_genes->Gene_silencing Leads to Differentiation_block Differentiation Block Gene_silencing->Differentiation_block Causes

Caption: this compound inhibits mutant IDH1, reducing 2-HG and reversing the epigenetic blockade to restore cellular differentiation.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from preclinical and clinical studies of this compound, demonstrating its impact on 2-HG levels, clinical response, and cellular differentiation.

Table 1: Effect of this compound on 2-Hydroxyglutarate (2-HG) Levels

Cancer TypeStudy PopulationThis compound DoseBaseline 2-HG LevelsPost-Treatment 2-HG LevelsPercent ReductionReference
AML (relapsed/refractory) Patients500 mg dailyNot specifiedReduced to levels in healthy volunteersNot specified
Cholangiocarcinoma Patients500 mg dailyNot specifiedMean plasma 2-HG decreased~88%
Low-grade Glioma Patients500 mg dailyElevatedSignificantly decreased (p < 0.001)~95% in tumor biopsies

Table 2: Clinical Response to this compound Monotherapy in IDH1-Mutant AML

Response MetricNewly Diagnosed AML (unfit for intensive chemo)Relapsed/Refractory AML
Overall Response Rate (ORR) 42.4%41.6%
Complete Remission (CR) 30.3%21.6%
CR + CR with partial hematologic recovery (CRh) 42.4%30.4%
Median Duration of CR+CRh Not Reached8.2 months
Median Time to CR+CRh 2.8 months2.7 months
Reference

Table 3: this compound-Induced Differentiation and Associated Adverse Events

ParameterValueReference
Induction of Myeloid Differentiation in vitro Increased expression of CD11b, CD14, CD15
Differentiation Syndrome (DS) Incidence (R/R AML) 19%
Median Time to Onset of DS (R/R AML) 20 days

Key Experimental Protocols

1. Quantification of 2-Hydroxyglutarate (2-HG) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: This method provides highly sensitive and specific quantification of 2-HG in biological matrices such as plasma, urine, and cell or tissue extracts.

  • Sample Preparation:

    • Thaw plasma or urine samples on ice.

    • For cell or tissue samples, perform metabolite extraction using a cold solvent mixture (e.g., 80:20 methanol:water).

    • Add a stable isotope-labeled internal standard (e.g., 13C5-2-HG) to all samples, standards, and quality controls.

    • Precipitate proteins using a solvent like acetonitrile, followed by centrifugation to pellet the precipitate.

    • Transfer the supernatant for analysis.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for 2-HG and the internal standard, ensuring high selectivity and accurate quantification.

  • Data Analysis: A calibration curve is generated using standards of known 2-HG concentrations. The concentration of 2-HG in the samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

2. Assessment of Myeloid Differentiation by Flow Cytometry

  • Principle: This technique is used to identify and quantify cell populations based on the expression of specific cell surface markers. In the context of this compound's effect on AML, it is used to measure the increase in mature myeloid cell populations.

  • Cell Preparation:

    • Harvest AML cells from in vitro culture or patient bone marrow/peripheral blood samples.

    • Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).

    • Count the cells and adjust the concentration to approximately 1x10^6 cells/mL.

  • Antibody Staining:

    • Aliquot cells into flow cytometry tubes.

    • Add a cocktail of fluorescently-labeled antibodies against myeloid differentiation markers. Common markers include:

      • CD34, CD117: Markers of immature hematopoietic stem and progenitor cells (expected to decrease).

      • CD11b, CD14, CD15, CD66b: Markers of mature myeloid cells (monocytes, granulocytes) (expected to increase).

    • Incubate the cells with the antibodies in the dark, on ice, for a specified time (e.g., 30 minutes).

    • Wash the cells to remove unbound antibodies.

    • Resuspend the cells in a suitable buffer for analysis.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the cell population of interest based on forward and side scatter properties.

    • Analyze the expression of the different markers to quantify the percentage of cells in various stages of differentiation.

3. Analysis of Histone Modifications by Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

  • Principle: ChIP-seq is a powerful method to identify the genome-wide localization of specific histone modifications. It can be used to assess the changes in repressive histone marks (e.g., H3K9me3, H3K27me3) at gene promoters following this compound treatment.

  • Protocol Outline:

    • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

    • Chromatin Preparation: Lyse the cells and sonicate or enzymatically digest the chromatin to generate DNA fragments of a suitable size (e.g., 200-600 bp).

    • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K27me3).

    • Immune Complex Capture: Use protein A/G beads to capture the antibody-histone-DNA complexes.

    • Washing: Wash the beads to remove non-specifically bound chromatin.

    • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the formaldehyde cross-links by heating.

    • DNA Purification: Purify the DNA.

    • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Use peak-calling algorithms to identify regions of the genome that are enriched for the histone modification.

    • Compare the enrichment profiles between this compound-treated and untreated samples to identify differential histone modification patterns.

    • Associate the differentially modified regions with nearby genes to understand the impact on gene regulation.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the mechanism of this compound-induced differentiation.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_clinical Clinical Correlation cell_lines Select IDH1-mutant and wild-type cell lines treat_this compound Treat cells with this compound (dose-response and time-course) cell_lines->treat_this compound measure_2HG Measure intracellular 2-HG (LC-MS/MS) treat_this compound->measure_2HG assess_differentiation Assess cellular differentiation (Morphology, Flow Cytometry) treat_this compound->assess_differentiation epigenetic_analysis Analyze epigenetic changes (ChIP-seq, DNA methylation arrays) treat_this compound->epigenetic_analysis xenograft Establish patient-derived xenograft (PDX) models assess_differentiation->xenograft Validate findings gene_expression Analyze gene expression (RNA-seq, qRT-PCR) epigenetic_analysis->gene_expression treat_mice Treat mice with this compound xenograft->treat_mice monitor_tumor Monitor tumor growth and survival treat_mice->monitor_tumor pharmacodynamics Pharmacodynamic analysis (2-HG levels in tumor and plasma) treat_mice->pharmacodynamics histology Histological analysis of tumors (IHC for differentiation markers) treat_mice->histology patient_samples Analyze patient samples (pre- and post-treatment) histology->patient_samples Translate to clinic correlate_biomarkers Correlate biomarkers (2-HG, differentiation markers) with clinical response patient_samples->correlate_biomarkers

Caption: A typical experimental workflow to elucidate the mechanism of this compound-induced differentiation.

Conclusion

This compound represents a paradigm of targeted therapy that functions not by direct cytotoxicity, but by reversing an oncogenic, epigenetically-driven block in cellular differentiation. Its mechanism of action is centered on the specific inhibition of mutant IDH1, leading to a reduction in the oncometabolite 2-HG. This, in turn, restores the function of key epigenetic modifying enzymes, leading to a reversal of the hypermethylation phenotype and the re-expression of genes that drive cellular maturation. This detailed understanding of this compound's molecular mechanism provides a strong rationale for its use in IDH1-mutant cancers and serves as a foundation for the development of future differentiation-based therapies.

Ivosidenib's Precision Assault on Mutant IDH1: A Technical Deep Dive into Target Binding and Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the target binding and enzyme inhibition kinetics of ivosidenib (AG-120), a first-in-class, orally available small-molecule inhibitor of isocitrate dehydrogenase 1 (IDH1) mutations. Developed for researchers, scientists, and drug development professionals, this document details the molecular interactions, kinetic properties, and cellular effects that underpin the therapeutic efficacy of this compound in cancers harboring specific IDH1 mutations.

Executive Summary

This compound is a potent and selective inhibitor of the neomorphic activity of mutant IDH1 (mIDH1) enzymes, which are implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma.[1][2][3][4] Mutations in IDH1, most commonly at the R132 residue, result in a gain-of-function that leads to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] High levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to oncogenesis.[5] this compound acts as an allosteric inhibitor, binding to the dimer interface of the mIDH1 enzyme and effectively shutting down 2-HG production.[6] This guide will explore the precise mechanism of action, binding kinetics, and the downstream cellular consequences of this compound treatment.

Target Binding and Mechanism of Action

This compound selectively targets the mutated form of the IDH1 enzyme.[4] It does not bind to the active site but rather to an allosteric pocket at the interface of the IDH1 homodimer.[6] This binding event induces a conformational change that locks the enzyme in an inactive state, preventing it from converting α-ketoglutarate (α-KG) to 2-HG.[7]

The inhibition is competitive with respect to the essential cofactor Mg2+.[6] By interacting with a magnesium-binding residue at the dimer interface, this compound disrupts the assembly of a catalytically competent active site.[6] This allosteric mechanism is crucial for its selectivity for mutant IDH1 over the wild-type (WT) enzyme. While this compound can bind to both WT and mutant IDH1 with similar affinities, its inhibitory effect is significantly more potent against the mutant variants.[8][9]

dot

cluster_0 Mutant IDH1 Homodimer cluster_1 Enzymatic Reaction Monomer1 mIDH1 Monomer 1 DimerInterface Dimer Interface (Allosteric Site) Monomer1->DimerInterface Monomer2 mIDH1 Monomer 2 Monomer2->DimerInterface InactiveComplex Inactive this compound-mIDH1 Complex DimerInterface->InactiveComplex Induces conformational change This compound This compound This compound->DimerInterface Binds to allosteric site aKG α-Ketoglutarate InactiveComplex->aKG Inhibits Conversion twoHG 2-Hydroxyglutarate (Oncometabolite) aKG->twoHG mIDH1 Neomorphic Activity aKG->twoHG NADPH -> NADP+ NADPH NADPH NADP NADP+ E_I E + I EI_non_inhibitory E-I (Non-inhibitory) E_I->EI_non_inhibitory EI_non_inhibitory->E_I EI_inhibitory E*-I (Inhibitory) EI_non_inhibitory->EI_inhibitory EI_inhibitory->EI_non_inhibitory cluster_0 Upstream Events cluster_1 Downstream Consequences cluster_2 Cellular Outcomes IDH1_mut IDH1 Mutation two_HG ↑ 2-Hydroxyglutarate (2-HG) IDH1_mut->two_HG Epigenetic Epigenetic Dysregulation (DNA & Histone Hypermethylation) two_HG->Epigenetic Inhibits α-KG dependent dioxygenases PI3K_AKT PI3K/AKT/mTOR Pathway Activation two_HG->PI3K_AKT TGF_beta TGF-β/Smad Pathway Alteration two_HG->TGF_beta Differentiation Block in Cellular Differentiation Epigenetic->Differentiation Oncogenesis Oncogenesis Differentiation->Oncogenesis PI3K_AKT->Oncogenesis TGF_beta->Oncogenesis This compound This compound This compound->two_HG Inhibits Production Start Start Prepare_Reagents Prepare Reaction Buffer, Enzyme (mIDH1), and this compound dilutions Start->Prepare_Reagents Incubate Pre-incubate Enzyme with this compound Prepare_Reagents->Incubate Add_Substrates Initiate reaction by adding α-KG and NADPH Incubate->Add_Substrates Measure_Absorbance Monitor NADPH absorbance at 340 nm over time Add_Substrates->Measure_Absorbance Calculate_Rates Calculate initial reaction rates Measure_Absorbance->Calculate_Rates Determine_IC50 Plot rates vs. [this compound] to determine IC50 Calculate_Rates->Determine_IC50 End End Determine_IC50->End

References

The Role of 2-Hydroxyglutarate in Ivosidenib's Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in several cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis by inducing widespread epigenetic dysregulation and a subsequent blockade of cellular differentiation. Ivosidenib (AG-120) is a first-in-class, potent, and selective small-molecule inhibitor of the mutant IDH1 enzyme. Its mechanism of action is intrinsically linked to the reduction of 2-HG levels, thereby reversing the oncometabolite's downstream effects and promoting normal cellular differentiation. This technical guide provides an in-depth exploration of the pivotal role of 2-HG in this compound's mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

The Central Oncogenic Role of 2-Hydroxyglutarate (2-HG)

In normal cellular metabolism, the wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the cytoplasm.[1] However, specific gain-of-function mutations in the IDH1 gene, most commonly at the R132 residue, alter the enzyme's catalytic activity.[2] The mutant IDH1 (mIDH1) enzyme acquires the neomorphic ability to reduce α-KG to D-2-hydroxyglutarate (2-HG), leading to the accumulation of this oncometabolite to millimolar concentrations within the tumor microenvironment.[2]

The oncogenic effects of 2-HG are primarily mediated through its structural similarity to α-KG, allowing it to act as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[3] Key enzyme families affected by elevated 2-HG levels include:

  • TET (Ten-Eleven Translocation) Family of DNA Demethylases: Inhibition of TET enzymes, particularly TET2, by 2-HG leads to a significant reduction in the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a crucial step in active DNA demethylation.[4] This results in a global DNA hypermethylation phenotype, characterized by the silencing of tumor suppressor genes and genes involved in cellular differentiation.[4]

  • Jumonji C (JmjC) Domain-Containing Histone Demethylases: 2-HG also inhibits histone demethylases, leading to the accumulation of repressive histone methylation marks, such as H3K9me3 and H3K27me3.[5] This altered histone landscape further contributes to the suppression of gene expression and the block in cellular differentiation.[6]

The combined effect of DNA and histone hypermethylation induced by 2-HG is a profound arrest in the differentiation of hematopoietic and other progenitor cells, a hallmark of IDH1-mutant cancers.[3]

This compound's Mechanism of Action: Targeted Inhibition of Mutant IDH1 and Reduction of 2-HG

This compound is a potent and selective inhibitor of the mIDH1 enzyme.[7] It binds to an allosteric pocket of the mutant enzyme, effectively blocking its ability to convert α-KG to 2-HG.[8] This targeted inhibition leads to a rapid and sustained reduction in intracellular and plasma 2-HG levels.[9] The primary mechanism of action of this compound is, therefore, the reversal of the oncogenic effects of 2-HG. By depleting the oncometabolite, this compound restores the activity of α-KG-dependent dioxygenases, leading to:

  • Reversal of Epigenetic Dysregulation: The reduction in 2-HG levels allows for the reactivation of TET enzymes and JmjC histone demethylases. This results in a decrease in DNA and histone hypermethylation, leading to the re-expression of genes essential for normal cellular differentiation.

  • Induction of Cellular Differentiation: By removing the 2-HG-mediated differentiation block, this compound promotes the maturation of malignant progenitor cells into functional, mature cells.[9] In the context of AML, this manifests as the differentiation of myeloblasts into mature neutrophils.[10]

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Ivosidenib_Mechanism This compound Mechanism of Action cluster_0 Normal Cell cluster_1 IDH1-Mutant Cancer Cell cluster_2 This compound Treatment Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 alpha-KG alpha-KG WT_IDH1->alpha-KG mIDH1 Mutant IDH1 2-HG 2-Hydroxyglutarate (Oncometabolite) mIDH1->2-HG Epigenetic_Dysregulation Epigenetic Dysregulation (DNA & Histone Hypermethylation) 2-HG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases alpha-KG_mut alpha-KG alpha-KG_mut->mIDH1 Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block This compound This compound mIDH1_inhibited Mutant IDH1 (Inhibited) This compound->mIDH1_inhibited Inhibits Reduced_2HG Reduced 2-HG mIDH1_inhibited->Reduced_2HG Leads to Restored_Differentiation Restored Cellular Differentiation Reduced_2HG->Restored_Differentiation Reverses Epigenetic Dysregulation

Caption: this compound's mechanism of action targeting mutant IDH1.

Quantitative Data

The efficacy of this compound is quantitatively supported by its potent inhibition of mutant IDH1 and its clinical activity in reducing 2-HG levels and inducing durable responses in patients.

In Vitro Potency of this compound

This compound demonstrates high potency and selectivity for various IDH1-R132 mutants over the wild-type enzyme.

Target IC50 (nM) Reference
IDH1-R132H (recombinant enzyme)12[7]
IDH1-R132C (recombinant enzyme)13[7]
IDH1-R132G (recombinant enzyme)8[11]
IDH1-R132L (recombinant enzyme)13[11]
IDH1-R132S (recombinant enzyme)12[11]
IDH1-R132C (HT1080 cell line)7.5[11]
Wild-Type IDH1 (recombinant enzyme)>1000[3][7]
Clinical Efficacy and 2-HG Reduction

Clinical trials have demonstrated significant reductions in 2-HG levels and meaningful clinical responses in patients with IDH1-mutant cancers treated with this compound.

Indication Trial Metric Value Reference
Relapsed/Refractory AML Phase 1 (NCT02074839)Overall Response Rate (ORR)41.6%[12]
Complete Remission (CR) + CR with partial hematologic recovery (CRh)30%[9]
Median Overall Survival (OS)8.8 months[13]
Newly Diagnosed AML (in combination with Azacitidine) AGILE (Phase 3, NCT03173248)Median Overall Survival (OS)29.3 months (vs. 7.9 months with placebo + azacitidine)[14]
CR Rate57%[15]
Advanced Cholangiocarcinoma ClarIDHy (Phase 3, NCT02989857)Median Progression-Free Survival (PFS)2.7 months (vs. 1.4 months with placebo)[5][16]
Median Overall Survival (OS)10.3 months (vs. 7.5 months with placebo)[2][17]
2-HG Reduction in Tumor Tissue (in low-grade glioma)~91.1%[18]

Experimental Protocols

The study of this compound's mechanism and the role of 2-HG relies on a variety of specialized experimental techniques. Below are outlines of key protocols.

Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

Objective: To accurately quantify the levels of D-2-HG in biological samples (e.g., plasma, cell lysates, tumor tissue).

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the detection and quantification of small molecules like 2-HG. The method involves chromatographic separation of 2-HG from other metabolites followed by its detection and quantification by mass spectrometry.

Methodology Outline:

  • Sample Preparation:

    • Plasma/serum: Protein precipitation with a solvent like methanol or acetonitrile.

    • Cell/tissue lysates: Homogenization followed by protein precipitation.

    • Spiking with a stable isotope-labeled internal standard (e.g., ¹³C₅-2-HG) for accurate quantification.[19]

  • Chromatographic Separation:

    • Use of a reverse-phase C18 column or a chiral column for separation of D- and L-2-HG enantiomers.[20][21]

    • Mobile phases typically consist of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometry Detection:

    • Electrospray ionization (ESI) in negative ion mode is commonly used.

    • Detection is performed in multiple reaction monitoring (MRM) mode for high specificity and sensitivity, monitoring the transition of the precursor ion to a specific product ion for both 2-HG and the internal standard.[22]

  • Quantification:

    • A calibration curve is generated using standards of known 2-HG concentrations.

    • The concentration of 2-HG in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[19]

The following diagram provides a workflow for 2-HG measurement.

two_HG_Measurement_Workflow 2-HG Measurement by LC-MS/MS Workflow Sample_Collection Biological Sample Collection (Plasma, Cells, Tissue) Sample_Preparation Sample Preparation (Protein Precipitation, Internal Standard Spiking) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (Separation of 2-HG) Sample_Preparation->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against Calibration Curve) MS_Detection->Data_Analysis

Caption: Workflow for 2-HG measurement using LC-MS/MS.

Analysis of DNA Methylation by Bisulfite Sequencing

Objective: To determine the methylation status of CpG sites across the genome or in specific gene regions.

Principle: Sodium bisulfite treatment of DNA converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing allow for the identification of methylated cytosines.[10][23]

Methodology Outline:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues.

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite using a commercial kit. This step is critical and requires optimization to ensure complete conversion of unmethylated cytosines.[24]

  • PCR Amplification: Amplify the target regions of interest from the bisulfite-converted DNA using specific primers. For whole-genome analysis (WGBS), library preparation for next-generation sequencing is performed.[1]

  • Sequencing: Sequence the PCR products or the prepared library.

  • Data Analysis: Align the sequencing reads to a reference genome and analyze the C-to-T conversion rate to determine the methylation status of each CpG site.[1]

Analysis of Histone Modifications by ChIP-Seq

Objective: To identify the genome-wide localization of specific histone modifications (e.g., H3K27me3).

Principle: Chromatin immunoprecipitation (ChIP) followed by high-throughput sequencing (ChIP-Seq) allows for the mapping of protein-DNA interactions, including histone modifications, across the genome.[25]

Methodology Outline:

  • Chromatin Cross-linking and Fragmentation: Cross-link proteins to DNA using formaldehyde. Shear the chromatin into smaller fragments by sonication or enzymatic digestion.[4]

  • Immunoprecipitation: Use an antibody specific to the histone modification of interest to immunoprecipitate the chromatin fragments.

  • DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome to identify regions enriched for the specific histone modification.[26]

In Vitro Hematopoietic Differentiation Assay

Objective: To assess the ability of this compound to induce differentiation of leukemic cells.

Principle: The differentiation of hematopoietic progenitor cells into mature myeloid cells can be monitored by changes in cell morphology and the expression of lineage-specific cell surface markers.[27][28]

Methodology Outline:

  • Cell Culture: Culture an IDH1-mutant AML cell line (e.g., THP-1 cells engineered to express mutant IDH1) or primary patient-derived AML cells.[3]

  • Treatment: Treat the cells with this compound at various concentrations for a defined period (e.g., 7-14 days).

  • Assessment of Differentiation:

    • Morphological Analysis: Analyze cell morphology by cytospin and Wright-Giemsa staining to observe changes indicative of myeloid differentiation (e.g., nuclear lobulation, cytoplasmic granulation).

    • Flow Cytometry: Stain the cells with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15) and analyze by flow cytometry to quantify the percentage of differentiated cells.[29]

The following diagram illustrates the logical relationship in a hematopoietic differentiation assay.

Differentiation_Assay_Logic Hematopoietic Differentiation Assay Logic IDH1_Mutant_Cells IDH1-Mutant AML Cells (e.g., THP-1) Ivosidenib_Treatment Treatment with this compound IDH1_Mutant_Cells->Ivosidenib_Treatment Reduced_2HG_Cells Reduced Intracellular 2-HG Ivosidenib_Treatment->Reduced_2HG_Cells Induction_of_Differentiation Induction of Myeloid Differentiation Reduced_2HG_Cells->Induction_of_Differentiation Morphological_Changes Morphological Changes (e.g., Nuclear Lobulation) Induction_of_Differentiation->Morphological_Changes Marker_Expression Increased Expression of Myeloid Markers (e.g., CD11b, CD14) Induction_of_Differentiation->Marker_Expression

Caption: Logical flow of a hematopoietic differentiation assay.

Conclusion

The oncometabolite 2-hydroxyglutarate is the central mediator of the oncogenic phenotype in IDH1-mutant cancers. Its accumulation disrupts normal epigenetic regulation, leading to a block in cellular differentiation and promoting tumorigenesis. This compound, as a targeted inhibitor of mutant IDH1, effectively reverses this pathogenic cascade by depleting 2-HG levels. This leads to the restoration of normal epigenetic patterns and the induction of cellular differentiation, providing a powerful therapeutic strategy for patients with IDH1-mutant malignancies. The continued investigation into the intricate roles of 2-HG and the mechanisms of response and resistance to this compound will be crucial for optimizing its clinical use and developing novel therapeutic combinations.

References

Ivosidenib's Impact on Epigenetic Regulation in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, including histone and DNA demethylases, thereby inducing widespread epigenetic dysregulation and a block in cellular differentiation. Ivosidenib (AG-120) is a first-in-class, oral, potent, and selective small-molecule inhibitor of the mutant IDH1 (mIDH1) enzyme. By reducing 2-HG levels, this compound restores normal epigenetic programming, leading to the differentiation of malignant cells and demonstrating significant clinical activity in patients with mIDH1-mutated cancers. This guide provides an in-depth technical overview of this compound's mechanism of action, its effects on epigenetic regulation, and the experimental methodologies used to elucidate these effects.

Mechanism of Action: From Mutant IDH1 to Epigenetic Dysregulation

The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-KG.[1] However, specific point mutations, most commonly at the R132 residue, alter the enzyme's active site, enabling it to convert α-KG to 2-HG.[2][3] This accumulation of 2-HG is a central event in the pathogenesis of IDH1-mutant cancers.[4]

2-HG acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases, which play crucial roles in epigenetic regulation.[2] Key among these are:

  • Ten-Eleven Translocation (TET) enzymes (e.g., TET2): These enzymes are responsible for initiating DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).[5] Inhibition of TET2 by 2-HG leads to DNA hypermethylation.[5][6]

  • Histone Lysine Demethylases (KDMs): These enzymes, such as those in the JmjC domain-containing family, remove methyl groups from histone lysine residues (e.g., H3K4, H3K9, H3K27). Their inhibition by 2-HG results in the accumulation of repressive histone methylation marks.[7]

This global hypermethylation phenotype disrupts normal gene expression patterns, impairs hematopoietic differentiation, and contributes to oncogenesis.[2][5]

This compound selectively binds to and inhibits the mutant IDH1 enzyme, leading to a significant reduction in 2-HG levels.[2][3] This alleviates the inhibition of α-KG-dependent dioxygenases, thereby restoring, at least in part, normal DNA and histone methylation patterns and inducing differentiation of cancer cells.[2][8]

Ivosidenib_Mechanism cluster_0 Normal Cell cluster_1 IDH1-Mutant Cancer Cell cluster_2 Epigenetic Machinery Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 alpha_KG α-Ketoglutarate WT_IDH1->alpha_KG mIDH1 Mutant IDH1 Two_HG 2-Hydroxyglutarate (2-HG) mIDH1->Two_HG TET2 TET Enzymes Two_HG->TET2 Inhibits KDMs Histone Demethylases Two_HG->KDMs Inhibits alpha_KG_mut α-Ketoglutarate alpha_KG_mut->mIDH1 Hypermethylation DNA & Histone Hypermethylation Diff_Block Differentiation Block Hypermethylation->Diff_Block This compound This compound This compound->mIDH1 Inhibits

Figure 1. this compound's mechanism of action in IDH1-mutant cancer.

Quantitative Data on this compound's Efficacy

This compound has demonstrated significant potency in preclinical models and robust clinical activity in multiple trials.

Table 1: Preclinical Potency of this compound
ParameterValueCell Line/EnzymeReference
Enzymatic IC₅₀ (R132H)10-12 nMmIDH1-R132H homodimer[9]
Cellular IC₅₀ (R132C)50-220 nMHT1080 (chondrosarcoma)[10]
Cellular IC₅₀ (R132H)40-50 nMU87 (glioblastoma), THP-1 (AML)[10]
Table 2: Clinical Efficacy of this compound in a Phase 1 Study (NCT02073994) in R/R AML
ParameterValueNotesReference
N179Relapsed/Refractory AML[7]
Overall Response Rate (ORR)41.9%(95% CI 34.6–49.5%)[7]
Complete Remission (CR)24.7%(95% CI 18.5–31.8)[7]
CR + CR with partial hematologic recovery (CRh)30.4%-[11]
Median Duration of CR+CRh8.2 months(95% CI, 5.6–12)[7]
2-HG Suppression (plasma)56.7% (median)at doses ≥300 mg/day[12]
Table 3: Clinical Efficacy of this compound + Azacitidine in the AGILE Phase 3 Study (NCT03173248) in Newly Diagnosed AML
ParameterThis compound + AzacitidinePlacebo + AzacitidineReference
N7375[13]
Median Overall Survival (OS)29.3 months7.9 months[13][14]
OS Hazard Ratio0.42 (95% CI, 0.27–0.65)p < 0.0001[13]
Median Event-Free Survival (EFS)Not Reached4.1 months[15]
EFS Hazard Ratio0.33 (95% CI, 0.16-0.69)p = 0.0011[16]
CR Rate47%15%[13]
CR + CRh Rate52.8%17.6%[16]
Transfusion Independence53.8%17.1%[13][17]

Experimental Protocols

The following sections detail the core methodologies used to evaluate the epigenetic effects of this compound.

Measurement of 2-Hydroxyglutarate (2-HG)

A rapid and sensitive enzymatic assay is commonly used to quantify D-2-HG levels in various biological samples.

TwoHG_Assay_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Preparation Sample Preparation (Lysis, Deproteinization) Sample->Preparation Reaction Enzymatic Reaction: - D-2HG Dehydrogenase (HGDH) - NAD+ - Resazurin (Probe) - Diaphorase Preparation->Reaction Conversion D-2HG + NAD+ → α-KG + NADH Reaction->Conversion Detection NADH + Resazurin → Resorufin (Fluorescent) Reaction->Detection Quantification Measure Fluorescence (Ex/Em = 535/587 nm) Reaction->Quantification Analysis Quantify vs. Standard Curve Quantification->Analysis

Figure 2. Workflow for the enzymatic measurement of 2-HG.

Protocol: Enzymatic 2-HG Assay [18][19][20]

  • Sample Preparation:

    • Cells: Harvest and wash cells. Lyse cells in an appropriate buffer and deproteinize using a 10 kDa molecular weight cutoff spin filter or perchloric acid precipitation.

    • Tissue: Homogenize frozen tissue in a suitable lysis buffer, followed by deproteinization.

    • Plasma/Serum: Deproteinize samples as described for cell lysates.

  • Standard Curve Preparation: Prepare a series of D-2-HG standards (e.g., 0 to 10 nmol/well) in the assay buffer.

  • Reaction Setup:

    • In a 96-well plate, add samples and standards.

    • Prepare a reaction mix containing assay buffer (e.g., 100 mM HEPES, pH 8.0), NAD+, resazurin, D-2-hydroxyglutarate dehydrogenase (HGDH), and diaphorase.

    • Add the reaction mix to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Read the fluorescence using a microplate reader (Excitation ~530-560 nm, Emission ~585-595 nm).

  • Data Analysis: Subtract the background reading (0 standard) from all measurements. Plot the standard curve and determine the 2-HG concentration in the samples. Normalize to protein concentration or cell number.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Modifications

ChIP-seq is used to map the genome-wide distribution of specific histone modifications (e.g., H3K4me3, H3K27me3) to assess changes following this compound treatment.[21][22]

ChIP_Seq_Workflow Crosslinking 1. Crosslink Proteins to DNA (Formaldehyde) Lysis 2. Cell Lysis & Chromatin Isolation Crosslinking->Lysis Fragmentation 3. Chromatin Fragmentation (Sonication or Enzymatic Digestion) Lysis->Fragmentation Immunoprecipitation 4. Immunoprecipitation (IP) with Histone Mark-Specific Antibody Fragmentation->Immunoprecipitation Wash 5. Wash to Remove Non-specific Binding Immunoprecipitation->Wash Elution 6. Elute Chromatin & Reverse Crosslinks Wash->Elution Purification 7. Purify DNA Elution->Purification Library 8. Library Preparation (End-repair, A-tailing, Adapter Ligation, PCR) Purification->Library Sequencing 9. High-Throughput Sequencing Library->Sequencing Analysis 10. Data Analysis (Alignment, Peak Calling, Differential Analysis) Sequencing->Analysis

Figure 3. General workflow for ChIP-seq analysis of histone modifications.

Protocol: ChIP-seq for Histone Modifications [21][23][24]

  • Chromatin Preparation:

    • Crosslink 10-20 million cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.

    • Lyse the cells to release nuclei, then lyse the nuclei to release chromatin.

    • Shear the chromatin to an average size of 200-600 bp using sonication.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-H3K27me3). An IgG control is essential.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washes and Elution:

    • Perform a series of stringent washes (low salt, high salt, LiCl) to remove non-specifically bound chromatin.

    • Elute the chromatin from the beads.

  • Reverse Crosslinking and DNA Purification:

    • Reverse the formaldehyde crosslinks by incubating at 65°C overnight with high salt.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using phenol-chloroform extraction or column-based kits.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the ChIP DNA and an input control DNA sample. This involves end-repair, A-tailing, ligation of sequencing adapters, and PCR amplification.

    • Perform high-throughput sequencing (e.g., on an Illumina platform).

  • Data Analysis:

    • Align sequenced reads to a reference genome.

    • Perform peak calling to identify regions of enrichment for the histone mark.

    • Compare peak profiles between this compound-treated and control samples to identify differential histone modification patterns.

DNA Methylation Analysis

Bisulfite sequencing is the gold standard for single-base resolution analysis of DNA methylation. This method is used to determine if this compound treatment leads to a reversal of the DNA hypermethylation phenotype.[25][26]

Protocol: Reduced Representation Bisulfite Sequencing (RRBS) [27][28]

  • DNA Extraction and Digestion:

    • Extract high-quality genomic DNA from control and this compound-treated cells.

    • Digest the DNA with a methylation-insensitive restriction enzyme that enriches for CpG-rich regions (e.g., MspI).

  • Library Preparation:

    • Perform end-repair and A-tailing on the digested DNA fragments.

    • Ligate methylated sequencing adapters. These adapters contain 5mC instead of cytosine to protect them from bisulfite conversion.

    • Perform size selection to enrich for fragments of a desired size range (e.g., 40-220 bp).

  • Bisulfite Conversion:

    • Treat the adapter-ligated DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while 5mC remains unchanged.

    • Clean up the converted DNA.

  • PCR Amplification:

    • Amplify the bisulfite-converted library using a high-fidelity polymerase. During PCR, the uracils are replaced with thymines.

  • Sequencing and Data Analysis:

    • Perform high-throughput sequencing.

    • Align reads to a reference genome using a bisulfite-aware aligner (e.g., Bismark).

    • Calculate the methylation level at each CpG site as the ratio of reads supporting methylation (C) to the total number of reads covering that site (C+T).

    • Identify differentially methylated regions (DMRs) between treated and control samples.

Conclusion

This compound represents a paradigm of targeted therapy that directly addresses an oncogenic metabolic state with profound epigenetic consequences. By inhibiting mutant IDH1 and reducing cellular 2-HG, this compound effectively reverses the hypermethylation phenotype characteristic of these cancers, promoting cellular differentiation and leading to durable clinical responses. The methodologies outlined in this guide—enzymatic 2-HG assays, ChIP-seq, and bisulfite sequencing—are critical tools for researchers and drug developers to further investigate the epigenetic effects of IDH inhibitors and to develop next-generation therapies for these challenging malignancies.

References

Early-Stage Research on Ivosidenib for Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivosidenib (AG-120) is a first-in-class, oral, targeted inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] Mutations in the IDH1 gene, particularly at the R132 residue, are found in a variety of solid tumors, including gliomas, chondrosarcomas, and intrahepatic cholangiocarcinomas.[2][3] These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, ultimately driving tumorigenesis.[6][7] this compound selectively binds to and inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and subsequent anti-tumor effects.[4] This technical guide provides an in-depth overview of the early-stage research on this compound for the treatment of solid tumors, focusing on its mechanism of action, preclinical and clinical data, and key experimental methodologies.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the potent and selective inhibition of the mutated IDH1 enzyme.[4] This inhibition blocks the production of the oncometabolite 2-HG.[4] The subsequent reduction in 2-HG levels has several downstream effects that contribute to the anti-tumor activity of this compound.

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases (e.g., TET family enzymes).[6][8] This leads to widespread epigenetic alterations, including DNA and histone hypermethylation, which block cellular differentiation and promote oncogenesis.[3][6][7] By reducing 2-HG levels, this compound can reverse these epigenetic changes, allowing for normal cellular differentiation to resume.[4]

Recent preclinical studies have also elucidated a link between mutant IDH1 and the tumor immune microenvironment. The accumulation of 2-HG has been shown to suppress the cGAS-STING-IRF3 signaling pathway, a key component of the innate immune response to cytosolic DNA.[5][9] This suppression leads to a reduction in the production of type I interferons and other cytokines/chemokines, resulting in a "cold" or non-T-cell-inflamed tumor microenvironment with reduced CD8+ T-cell recruitment.[5][9] By inhibiting 2-HG production, this compound may restore cGAS-STING signaling, thereby promoting an anti-tumor immune response.[9] This provides a strong rationale for combining this compound with immune checkpoint inhibitors.[9][10]

Signaling Pathway Diagrams

Ivosidenib_Mechanism_of_Action mutant_IDH1 Mutant IDH1 (e.g., R132H, R132C) two_HG Oncometabolite 2-Hydroxyglutarate (2-HG) mutant_IDH1->two_HG Converts alpha_KG α-Ketoglutarate (α-KG) alpha_KG->mutant_IDH1 aKG_dependent_dioxygenases α-KG-Dependent Dioxygenases (e.g., TET, Histone Demethylases) two_HG->aKG_dependent_dioxygenases Inhibits cGAS_STING cGAS-STING Pathway two_HG->cGAS_STING Silences This compound This compound This compound->mutant_IDH1 Inhibits This compound->two_HG Reduces Normal_Differentiation Restoration of Normal Cellular Differentiation This compound->Normal_Differentiation Promotes Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity This compound->Anti_Tumor_Immunity Promotes Epigenetic_Dysregulation Epigenetic Dysregulation (DNA & Histone Hypermethylation) aKG_dependent_dioxygenases->Epigenetic_Dysregulation Prevents Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis Immune_Suppression Immunosuppressive Tumor Microenvironment cGAS_STING->Immune_Suppression Leads to

Caption: this compound's mechanism of action in IDH1-mutant solid tumors.

Preclinical Research Data

In Vitro Efficacy

This compound has demonstrated potent and selective inhibition of various IDH1-R132 mutations in in vitro assays. The half-maximal inhibitory concentration (IC50) values have been determined in both biochemical and cell-based assays.

Cell LineCancer TypeIDH1 MutationAssay TypeIC50 (nM)Reference
HT-1080FibrosarcomaR132CCell Growth Inhibition (SRB)8[4]
--R132HBiochemical12[4]
--R132CBiochemical13[4]
--R132GBiochemical8[4]
--R132LBiochemical13[4]
--R132SBiochemical12[4]
HT1080ChondrosarcomaR132C2-HG Reduction7.5[11]
In Vivo Efficacy in Xenograft Models

Preclinical studies using xenograft models of human solid tumors with IDH1 mutations have demonstrated the in vivo efficacy of this compound in reducing tumor 2-HG levels and inhibiting tumor growth.

Animal ModelTumor TypeThis compound DoseRoute2-HG ReductionTumor Growth InhibitionReference
BALB/c mice with HT1080 xenograftsFibrosarcoma50 mg/kgGavage92.0% at 12hNot specified[4]
BALB/c mice with HT1080 xenograftsFibrosarcoma150 mg/kgGavage95.2% at 12hNot specified[4]
mIDH1 xenograft mouse modelNot specifiedDose-dependentNot specifiedDose- and exposure-dependentNot specified[6]

Early-Stage Clinical Trial Data

Phase I Monotherapy in Advanced Solid Tumors (NCT02073994)

A Phase I, open-label, dose-escalation and expansion study evaluated the safety and efficacy of this compound monotherapy in patients with advanced solid tumors harboring an IDH1 mutation.[12][13]

Patient PopulationNThis compound DoseMedian PFS (months)6-month PFS rateORRStable DiseaseReference
Advanced Solid Tumors (overall)168≥300 mg/day-39.5%--[12]
Conventional Chondrosarcoma13500 mg/day7.453.8%23.1%-[12]
Advanced Chondrosarcoma21100 mg BID to 1200 mg QD5.639.5%-52%[13]

Safety and Tolerability: this compound was generally well-tolerated. Treatment-emergent adverse events were mostly grade 1 or 2. In the chondrosarcoma cohort, one patient experienced a grade ≥ 3 treatment-related adverse event (hypophosphatemia).[13]

Pharmacodynamics: this compound led to a substantial dose-dependent reduction in plasma 2-HG levels in patients with chondrosarcoma and cholangiocarcinoma.[9][13] In patients with chondrosarcoma, plasma 2-HG levels decreased by a range of 14% to 94.2%.[13]

Phase II Combination with Nivolumab in Advanced Solid Tumors (NCT04056910)

A Phase II study assessed the safety and preliminary activity of this compound in combination with the anti-PD-1 antibody nivolumab in patients with advanced IDH1-mutant solid tumors.[5][8][9][10][14]

Patient PopulationNTreatment RegimenMedian PFS (months)ORRPrimary Endpoint MetReference
Advanced IDH1-mutant Solid Tumors15This compound 500 mg daily + Nivolumab 480 mg every 4 weeks1.946.7% (1 PR)20%[5][9][14]

Patient Demographics: The median age was 54 years, 53.3% were female, and the most common tumor type was glioma (46.7%).[5][9]

Safety: The combination was found to be safe, with the most common adverse events being leukopenia (67%), rash (67%), and diarrhea (33%).[5][8][9]

Clinical Activity: The clinical activity of the combination was modest and comparable to this compound monotherapy.[8][9]

Key Experimental Protocols

Measurement of 2-Hydroxyglutarate (2-HG) in Tissues

Principle: This protocol describes the extraction and quantification of 2-HG from frozen tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

  • Tissue Pulverization: Snap-freeze tissue samples in liquid nitrogen and pulverize into a fine powder using a mortar and pestle or a specialized tissue pulverizer.

  • Metabolite Extraction:

    • Add ice-cold 80% methanol to the powdered tissue (e.g., 500 µL per 10 mg of tissue).

    • Homogenize the sample on ice.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample onto an LC-MS/MS system equipped with a column suitable for separating polar metabolites.

    • Use a specific multiple reaction monitoring (MRM) method for the detection and quantification of 2-HG.

    • Quantify 2-HG levels by comparing the peak area to a standard curve of known 2-HG concentrations.

    • Normalize the 2-HG concentration to the initial tissue weight.

In Vitro Mutant IDH1 Inhibition Assay

Principle: This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of mutant IDH1 by monitoring the consumption of the cofactor NADPH, which is observed as a decrease in absorbance at 340 nm.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT).

    • Prepare stock solutions of recombinant mutant IDH1 enzyme, α-ketoglutarate (α-KG), and NADPH.

    • Prepare serial dilutions of this compound or the test compound.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the diluted inhibitor or vehicle control (e.g., DMSO).

    • Add the mutant IDH1 enzyme and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a substrate mix containing α-KG and NADPH.

  • Data Acquisition:

    • Immediately measure the absorbance at 340 nm in a microplate reader in kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance over time).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Experimental Workflow for Validating Drug Resistance Mutations

Resistance_Validation_Workflow start Identify Potential Resistance Mutation mutagenesis Site-Directed Mutagenesis of IDH1 cDNA start->mutagenesis transfection Transfect Solid Tumor Cell Line with Mutant IDH1 mutagenesis->transfection biochemical_assay Biochemical Assay with Recombinant Mutant Protein mutagenesis->biochemical_assay Express & Purify Mutant Protein viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) transfection->viability_assay dose_response Generate Dose-Response Curve with this compound viability_assay->dose_response ic50_shift Compare IC50 to Parental Cell Line dose_response->ic50_shift confirm_resistance Confirm Resistance Mechanism ic50_shift->confirm_resistance Significant Shift Indicates Resistance biochemical_assay->confirm_resistance Altered Inhibition Confirms Resistance

Caption: Workflow for validating this compound resistance mutations.

Mechanisms of Resistance

Acquired resistance to this compound in patients with solid tumors is an emerging area of research. Several mechanisms have been identified, primarily involving the restoration of 2-HG production.

  • Second-Site Mutations in IDH1: The development of additional mutations in the IDH1 gene can sterically hinder the binding of this compound to the mutant enzyme, thereby restoring its ability to produce 2-HG. An example of such a mutation is S280F.[1][15][16]

  • Isoform Switching: In some cases, resistance can arise through the acquisition of a mutation in the IDH2 gene, the mitochondrial isoform of IDH. This leads to the production of 2-HG through a pathway that is not targeted by the IDH1-specific inhibitor this compound.[17]

Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies to overcome resistance.

Conclusion

This compound represents a significant advancement in the targeted therapy of IDH1-mutant solid tumors. Its mechanism of action, centered on the inhibition of the oncometabolite 2-HG, has demonstrated promising preclinical and early clinical activity. This technical guide provides a comprehensive overview of the foundational research that has elucidated the role of this compound in this setting. Further research is warranted to optimize its use, both as a monotherapy and in combination with other agents, and to develop strategies to overcome mechanisms of resistance. The detailed experimental protocols and data presented herein serve as a valuable resource for researchers and drug development professionals dedicated to advancing the treatment of solid tumors.

References

The Discovery of Ivosidenib: A Targeted Inhibition of Mutant IDH1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Foundational Preclinical and Early Clinical Research of a First-in-Class Cancer Therapeutic

This technical guide delves into the seminal research that led to the discovery and development of ivosidenib (formerly AG-120), a first-in-class, potent, and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. The discovery of this compound marked a significant advancement in precision medicine, offering a targeted therapeutic strategy for cancers harboring specific IDH1 mutations, most notably acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the foundational data, experimental methodologies, and the core mechanism of action that underpinned the clinical development of this transformative drug.

The Role of Mutant IDH1 in Oncogenesis

Somatic point mutations in the active site of the metabolic enzyme isocitrate dehydrogenase 1 (IDH1), most commonly at arginine 132 (R132), confer a neomorphic (new) enzymatic function.[1][4] Instead of its normal activity of converting isocitrate to α-ketoglutarate (α-KG), the mutant IDH1 enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, which are critical enzymes involved in epigenetic regulation, including histone and DNA demethylation.[1] This epigenetic dysregulation leads to a block in cellular differentiation and promotes oncogenesis.[1][5]

Mechanism of Action of this compound

This compound is a small-molecule inhibitor designed to selectively target and inhibit the activity of the mutant IDH1 enzyme.[2][5] By binding to the mutant IDH1 protein, this compound blocks the production of 2-HG.[5] The subsequent reduction in intracellular 2-HG levels is hypothesized to restore the function of α-KG-dependent dioxygenases, leading to the reversal of epigenetic abnormalities and the induction of differentiation in cancer cells.[1][5] This targeted approach represents a novel therapeutic strategy focused on cellular differentiation rather than traditional cytotoxicity.[1]

Mechanism of Action of this compound cluster_0 Mutant IDH1 Pathway cluster_1 This compound Intervention Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG Wild-Type IDH1 2-HG (Oncometabolite) 2-HG (Oncometabolite) alpha-KG->2-HG (Oncometabolite) Mutant IDH1 Epigenetic Dysregulation Epigenetic Dysregulation 2-HG (Oncometabolite)->Epigenetic Dysregulation Inhibits α-KG-dependent dioxygenases Block in Cellular Differentiation Block in Cellular Differentiation Epigenetic Dysregulation->Block in Cellular Differentiation Oncogenesis Oncogenesis Block in Cellular Differentiation->Oncogenesis This compound This compound This compound->Mutant IDH1 Inhibits Reduction in 2-HG Reduction in 2-HG Restoration of α-KG-dependent\ndioxygenase function Restoration of α-KG-dependent dioxygenase function Reduction in 2-HG->Restoration of α-KG-dependent\ndioxygenase function Cellular Differentiation Cellular Differentiation Restoration of α-KG-dependent\ndioxygenase function->Cellular Differentiation Therapeutic Effect Therapeutic Effect Cellular Differentiation->Therapeutic Effect

Caption: Signaling pathway of mutant IDH1 and the mechanism of action of this compound.

Quantitative Data from Foundational Studies

The following tables summarize the key quantitative data from the foundational preclinical and early clinical studies of this compound.

Table 1: In Vitro Potency of this compound (AG-120)[1][6]
Assay TypeIDH1 MutationIC50 (nM)
Enzyme R132H12
R132C13
R132G8
R132L13
R132S12
R132H/WT Heterodimer (1 hr)12
R132H/WT Heterodimer (16 hr)5
Wild-Type (1 hr)71
Wild-Type (16 hr)24
Cell-Based U87 MG (R132H overexpression)19
Neurospheres (R132H)3
HT1080 (R132C)8
COR-L105 (R132C)15
HCCC-9810 (R132S)12
Table 2: In Vivo and Ex Vivo Efficacy of this compound (AG-120)[1][6]
Model SystemTreatmentEndpointResult
HT1080 Xenograft Mouse Model 50 mg/kg single oral doseTumor 2-HG Reduction92.0% inhibition at 12 hours
150 mg/kg single oral doseTumor 2-HG Reduction95.2% inhibition at 12 hours
Primary Human mIDH1 AML Blasts (ex vivo) 0.5 µM AG-120Intracellular 2-HG Reduction96% reduction
1 µM AG-120Intracellular 2-HG Reduction98.6% reduction
5 µM AG-120Intracellular 2-HG Reduction99.7% reduction
Table 3: Early Phase 1 Clinical Trial Efficacy in Relapsed/Refractory AML[1][6][7]
EndpointValue
Overall Response Rate (ORR)41.6% - 42%
Complete Response (CR) Rate21.6% - 22%
Median Duration of Complete Response9.3 months

Experimental Protocols

Detailed methodologies for the key experiments cited in the foundational papers are outlined below.

Mutant IDH1 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound against various mutant IDH1 enzymes.

Protocol:

  • Recombinant human mutant IDH1 enzymes (e.g., R132H, R132C) were expressed and purified.

  • The enzymatic reaction was initiated by adding α-ketoglutarate and NADPH.

  • The rate of NADPH consumption was monitored by measuring the decrease in absorbance at 340 nm.

  • This compound was serially diluted and pre-incubated with the enzyme for a specified duration (e.g., 1 or 16 hours) before initiating the reaction.[6]

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based 2-HG Reduction Assay

Objective: To measure the ability of this compound to reduce the production of 2-HG in cells expressing mutant IDH1.

Protocol:

  • Mutant IDH1-harboring cell lines (e.g., HT1080, U87 MG-R132H) were cultured in appropriate media.

  • Cells were treated with a range of concentrations of this compound or DMSO as a vehicle control.

  • After a defined incubation period (e.g., 48 hours), cells were harvested, and intracellular metabolites were extracted.

  • The concentration of 2-HG was quantified using liquid chromatography-mass spectrometry (LC-MS).

  • IC50 values were determined based on the dose-dependent reduction of 2-HG levels.

Workflow for Cell-Based 2-HG Reduction Assay start Start culture Culture mIDH1 Cell Line start->culture treat Treat with this compound (Dose Range) culture->treat incubate Incubate (e.g., 48 hours) treat->incubate harvest Harvest Cells incubate->harvest extract Extract Intracellular Metabolites harvest->extract lcms Quantify 2-HG (LC-MS) extract->lcms calculate Calculate IC50 lcms->calculate end End calculate->end

Caption: A representative experimental workflow for the cell-based 2-HG reduction assay.

Ex Vivo Primary AML Blast Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of primary human AML cells with IDH1 mutations.

Protocol:

  • Bone marrow or peripheral blood samples were obtained from patients with IDH1-mutant AML.[1][6]

  • Living blast cells were isolated by cell sorting.[1][6]

  • Cells were cultured in cytokine-containing medium at a density of 0.5 x 10^6 cells/mL in the presence or absence of this compound.[1][6]

  • After a period of treatment (e.g., 6 days), the differentiation status of the cells was assessed using multiple methods:[6]

    • Colony formation assays: Cells were plated in methylcellulose to evaluate their ability to form differentiated colonies.[6]

    • Flow cytometry: Cell surface markers of myeloid differentiation (e.g., CD11b, CD14, CD15) were quantified.

    • Morphological analysis: Changes in cell morphology consistent with maturation were observed by microscopy.

Conclusion

The foundational research on this compound provided compelling preclinical evidence for its potent and selective inhibition of mutant IDH1 and its ability to reduce the oncometabolite 2-HG, thereby inducing cellular differentiation.[1] These seminal studies, characterized by rigorous in vitro, in vivo, and ex vivo experiments, established a strong scientific rationale for the clinical development of this compound.[1][6] The early clinical data in patients with relapsed or refractory AML further validated the therapeutic potential of this novel, targeted approach.[1][6] This body of work not only led to a new treatment option for patients with IDH1-mutant cancers but also solidified the concept of targeting metabolic enzymes in oncology.[1]

References

The Pharmacodynamic Landscape of Ivosidenib: A Preclinical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivosidenib (AG-120) is a first-in-class, oral, small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1] Point mutations in IDH1, most commonly at the R132 residue, confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG interferes with α-KG-dependent dioxygenases, including histone and DNA demethylases, causing epigenetic dysregulation and a block in cellular differentiation, ultimately driving tumorigenesis.[1][4] this compound is approved for the treatment of certain patients with acute myeloid leukemia (AML) and cholangiocarcinoma harboring susceptible IDH1 mutations.[5][6] This in-depth technical guide explores the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways and experimental workflows.

Core Pharmacodynamic Effects of this compound

The preclinical pharmacodynamics of this compound are centered on three key interconnected effects:

  • Inhibition of Mutant IDH1 and Reduction of 2-HG: this compound potently and selectively inhibits the mutated IDH1 enzyme, leading to a significant and dose-dependent reduction in the oncometabolite 2-HG in both in vitro and in vivo models.[2][5]

  • Induction of Cell Differentiation: By lowering 2-HG levels, this compound helps to reverse the epigenetic blockade, thereby promoting the differentiation of malignant cells into more mature, functional cell types.[1][4]

  • Induction of Apoptosis: In some preclinical models, the induction of differentiation is followed by or coupled with the activation of apoptotic pathways, leading to cancer cell death.[7]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Cellular Activity of this compound

ParameterCell Line/SystemValueReference
Enzymatic IC50 mIDH1-R132H homodimerNot explicitly stated in provided abstracts[2]
Cellular IC50 (2-HG reduction) HT1080 (chondrosarcoma)Not explicitly stated in provided abstracts[2]
Intracellular 2-HG Reduction Primary mIDH1 AML patient samples>96% at 0.5 µM after 6 days[2]
Intracellular 2-HG Reduction Primary mIDH1 AML patient samples98.6% at 1 µM after 6 days[2]
Intracellular 2-HG Reduction Primary mIDH1 AML patient samples99.7% at 5 µM after 6 days[2]

Table 2: In Vivo Pharmacodynamic Effects of this compound in Xenograft Models

Animal ModelTumor TypeThis compound Dose2-HG ReductionOutcomeReference
Mouse HT1080 xenograftChondrosarcoma50 mg/kg (single oral dose)Time-dependent reductionInhibition of tumor 2-HG[2]
Mouse HT1080 xenograftChondrosarcoma150 mg/kg (single oral dose)Time-dependent reductionInhibition of tumor 2-HG[2]
mIDH1 AML PDX modelAMLNot specifiedNot specified>99% reduction in hCD45+ cells in bone marrow (in combination with azacitidine)[8]
Biliary tract cancer PDXBiliary Tract Cancer150 mg/kg (orally, twice daily)Not specifiedLimited sensitivity as a single agent[9]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the direct inhibition of the mutant IDH1 enzyme. This initiates a cascade of downstream events that collectively contribute to its anti-tumor activity.

Ivosidenib_Mechanism_of_Action cluster_0 Mutant IDH1 Pathway cluster_1 This compound Intervention cluster_2 Downstream Cellular Effects alpha_KG α-Ketoglutarate mIDH1 Mutant IDH1 alpha_KG->mIDH1 Substrate two_HG 2-Hydroxyglutarate (Oncometabolite) mIDH1->two_HG Neomorphic Activity Epigenetic_Dysregulation Epigenetic Dysregulation (DNA/Histone Hypermethylation) Cell_Differentiation Cell Differentiation Apoptosis Apoptosis two_HG->Epigenetic_Dysregulation Inhibition of α-KG-dependent dioxygenases Differentiation_Block Block in Cell Differentiation This compound This compound This compound->mIDH1 Inhibition Epigenetic_Dysregulation->Differentiation_Block Epigenetic_Dysregulation->Cell_Differentiation Reversal Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis Cell_Differentiation->Apoptosis Can lead to Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Studies cluster_assays Pharmacodynamic Readouts cluster_invivo In Vivo Studies cluster_vivo_readouts Pharmacodynamic & Efficacy Readouts start_vitro Mutant IDH1 Cancer Cells (Cell Lines or Primary Samples) treat_vitro Treat with this compound (Dose-Response and Time-Course) start_vitro->treat_vitro hg_assay 2-HG Quantification (LC-MS/MS) treat_vitro->hg_assay diff_assay Differentiation Assays (Flow Cytometry, Colony Formation) treat_vitro->diff_assay apop_assay Apoptosis Assays (Annexin V, Caspase, TUNEL) treat_vitro->apop_assay start_vivo Implant Mutant IDH1 Tumor Cells into Mice treat_vivo Treat with this compound (Oral Gavage) start_vivo->treat_vivo tumor_hg Tumor 2-HG Levels (LC-MS/MS) treat_vivo->tumor_hg tumor_growth Tumor Volume Measurement treat_vivo->tumor_growth

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays with Ivosidenib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivosidenib (Tibsovo®) is a first-in-class, oral, small-molecule inhibitor of a mutated form of the isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] Mutations in the IDH1 gene, particularly at the R132 residue, are found in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[3][4] These mutations lead to a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][5] Elevated levels of 2-HG disrupt cellular metabolism and epigenetic regulation, ultimately blocking cellular differentiation and promoting tumorigenesis.[5][6] this compound selectively inhibits the mutant IDH1 enzyme, leading to a decrease in 2-HG levels and subsequent induction of cell differentiation.[1][2]

These application notes provide detailed protocols for in vitro cell-based assays to evaluate the activity of this compound. The protocols cover the assessment of cell viability, the quantification of the oncometabolite 2-HG, and the evaluation of myeloid differentiation.

Signaling Pathway of Mutant IDH1 and this compound's Mechanism of Action

Mutant IDH1 enzymes gain a new function, converting α-ketoglutarate to the oncometabolite 2-hydroxyglutarate.[3][5] High levels of 2-HG interfere with α-KG-dependent dioxygenases, leading to epigenetic changes that block normal cell differentiation.[5] this compound specifically inhibits the activity of the mutant IDH1 enzyme, which reduces 2-HG levels and allows for the restoration of normal cellular differentiation.[1][2]

This compound Mechanism of Action cluster_0 Normal Cell cluster_1 Cancer Cell with Mutant IDH1 cluster_2 This compound Treatment Isocitrate Isocitrate aKG aKG Isocitrate->aKG WT IDH1 Krebs_Cycle Krebs_Cycle aKG->Krebs_Cycle Krebs Cycle Isocitrate_mut Isocitrate_mut aKG_mut aKG_mut Isocitrate_mut->aKG_mut WT IDH1 Two_HG Two_HG aKG_mut->Two_HG Mutant IDH1 (e.g., R132H) Epigenetic_Changes Epigenetic_Changes Two_HG->Epigenetic_Changes Inhibits α-KG dependent dioxygenases Differentiation_Block Differentiation_Block Epigenetic_Changes->Differentiation_Block Tumor_Growth Tumor_Growth Differentiation_Block->Tumor_Growth This compound This compound Mutant_IDH1 Mutant IDH1 This compound->Mutant_IDH1 Inhibits Two_HG_inhibited 2-HG Levels Decreased Mutant_IDH1->Two_HG_inhibited Reduced Conversion Differentiation_Restored Differentiation_Restored Two_HG_inhibited->Differentiation_Restored Tumor_Growth_Inhibition Tumor_Growth_Inhibition Differentiation_Restored->Tumor_Growth_Inhibition

Caption: this compound inhibits mutant IDH1, reducing 2-HG and reversing the differentiation block.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterCell LineMutationIC50 (nM)Reference
Enzymatic Inhibition-IDH1-R132H12[7]
Enzymatic Inhibition-IDH1-R132C13[7]
Enzymatic Inhibition-IDH1-R132G8[7]
Enzymatic Inhibition-IDH1-R132L13[7]
Enzymatic Inhibition-IDH1-R132S12[7]
Cell ProliferationHT1080IDH1-R132CNot explicitly stated, but knockdown of mutant IDH1 inhibits growth[3]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Experimental Workflow: In Vitro this compound Assay

The general workflow for testing this compound in vitro involves selecting an appropriate cell line, treating the cells with a range of this compound concentrations, and then performing various assays to measure the effects on cell viability, 2-HG levels, and differentiation.

General In Vitro Assay Workflow for this compound Start Start Cell_Line_Selection Select IDH1-Mutant Cell Line Start->Cell_Line_Selection Cell_Culture Culture Cells Cell_Line_Selection->Cell_Culture Ivosidenib_Treatment Treat with this compound (Dose-Response) Cell_Culture->Ivosidenib_Treatment Incubation Incubate for Specified Time Ivosidenib_Treatment->Incubation Assay_Selection Select Assay Incubation->Assay_Selection Cell_Viability Cell Viability Assay (e.g., MTT) Assay_Selection->Cell_Viability Viability Two_HG_Assay 2-HG Quantification (LC-MS/MS) Assay_Selection->Two_HG_Assay Metabolite Differentiation_Assay Myeloid Differentiation (Flow Cytometry) Assay_Selection->Differentiation_Assay Phenotype Data_Analysis Data Analysis Cell_Viability->Data_Analysis Two_HG_Assay->Data_Analysis Differentiation_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for in vitro evaluation of this compound.

Protocol 1: Cell Viability Assay (MTT-based)

This protocol is designed to determine the effect of this compound on the viability of IDH1-mutant cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • IDH1-mutant cell line (e.g., HT1080 fibrosarcoma, U-87 MG IDH1-R132H isogenic glioma cells).[3][8]

  • Appropriate cell culture medium and supplements.

  • This compound (dissolved in DMSO).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).[1]

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A suggested starting range is 0.01 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for a desired period, typically 72 hours, to allow for the effects of the compound to manifest.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: 2-Hydroxyglutarate (2-HG) Quantification Assay (LC-MS/MS)

This protocol outlines the measurement of intracellular 2-HG levels in response to this compound treatment using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the gold standard for accurate quantification.[5][10]

Materials:

  • IDH1-mutant cell line.

  • This compound.

  • 6-well plates or larger culture vessels.

  • Cold 80% methanol.

  • Cell scraper.

  • Microcentrifuge tubes.

  • LC-MS/MS system.

  • Internal standard (e.g., 13C5-2-HG).

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to reach approximately 80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 1 µM, 10 µM) and a vehicle control for 24-48 hours.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes and incubate on ice for 20 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for LC-MS/MS:

    • Transfer the supernatant (containing the metabolites) to a new tube.

    • Add the internal standard to each sample.

    • Evaporate the samples to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

  • LC-MS/MS Analysis:

    • Inject the samples into the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatography column and gradient.

    • Detect and quantify 2-HG and the internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 2-HG.

    • Calculate the concentration of 2-HG in each sample by normalizing to the internal standard and cell number or protein concentration.

    • Compare the 2-HG levels in this compound-treated cells to the vehicle-treated control.

Protocol 3: Myeloid Differentiation Assay (Flow Cytometry)

This protocol is for assessing the induction of myeloid differentiation in IDH1-mutant AML cell lines following this compound treatment by measuring the expression of cell surface markers.[2]

Materials:

  • IDH1-mutant AML cell line (e.g., patient-derived cells or established lines if available).

  • This compound.

  • Culture medium suitable for suspension cells.

  • Flow cytometry buffer (e.g., PBS with 2% FBS).

  • Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15).

  • Isotype control antibodies.

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment:

    • Culture the AML cells in suspension.

    • Treat the cells with a clinically relevant concentration of this compound (e.g., 1 µM) and a vehicle control.

    • Incubate for an extended period, typically 5-7 days, to allow for differentiation to occur.

  • Cell Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells with flow cytometry buffer.

    • Resuspend the cells in flow cytometry buffer at a concentration of approximately 1x10^6 cells/100 µL.

    • Add the fluorochrome-conjugated antibodies (and isotype controls in separate tubes) to the cells.

    • Incubate on ice or at 4°C for 30 minutes in the dark.

    • Wash the cells twice with flow cytometry buffer to remove unbound antibodies.

    • Resuspend the cells in an appropriate volume of flow cytometry buffer for analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the live cell population based on forward and side scatter properties.

    • Analyze the expression of the myeloid differentiation markers in the this compound-treated and control cells.

  • Data Analysis:

    • Quantify the percentage of cells positive for each differentiation marker.

    • Compare the expression of differentiation markers between the this compound-treated and vehicle-treated cells to assess the induction of myeloid differentiation.

References

Application Notes and Protocols for Ivosidenib IC50 Determination in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivosidenib (AG-120) is a first-in-class, oral, targeted inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1] Mutations in the IDH1 gene, most commonly at the R132 residue, lead to a neomorphic enzymatic activity that results in the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[2] High levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to the pathogenesis of various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[2][3] this compound selectively binds to and inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and the restoration of normal cellular differentiation.[1]

The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of a drug. It represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. In the context of cancer research, determining the IC50 of this compound in various cancer cell lines is essential for understanding its anti-proliferative activity, identifying sensitive and resistant cell populations, and guiding further preclinical and clinical development.

These application notes provide a summary of this compound's IC50 values in different cancer cell lines, a detailed protocol for determining the IC50 using a common cell viability assay, and visual representations of the relevant signaling pathway and experimental workflow.

Data Presentation: this compound IC50 Values in Cancer Cell Lines

The following table summarizes the reported IC50 values for this compound in various cancer cell lines harboring IDH1 mutations. These values highlight the potent and selective activity of this compound against cancer cells with specific IDH1 mutations.

Cell LineCancer TypeIDH1 MutationIC50 (nM)Assay TypeReference
HT-1080FibrosarcomaR132C7.52-HG Production[4]
U87GlioblastomaR132H402-HG Production[2]
THP-1Acute Monocytic LeukemiaR132H502-HG Production[2]
R132H expressing cells-R132H12Enzyme Activity[5]
R132C expressing cells-R132C13Enzyme Activity[5]
R132G expressing cells-R132G8Enzyme Activity[5]
R132L expressing cells-R132L13Enzyme Activity[5]
R132S expressing cells-R132S12Enzyme Activity[5]

Experimental Protocols

Protocol for Determining the IC50 of this compound using the MTT Assay

This protocol outlines the determination of this compound's IC50 value in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

  • This compound (stock solution in DMSO)

  • IDH1-mutant cancer cell line of interest (e.g., HT-1080)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected IDH1-mutant cancer cell line to ~80% confluency.

    • Trypsinize the cells, resuspend them in complete culture medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a series of 2-fold or 10-fold dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Each concentration should be tested in triplicate.

    • Incubate the plate for 72 hours (or a desired time point) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

IDH1_Pathway cluster_cytoplasm Cytoplasm cluster_wtIDH1 Wild-Type IDH1 cluster_mIDH1 Mutant IDH1 cluster_downstream Downstream Effects Isocitrate Isocitrate wtIDH1 wtIDH1 Isocitrate->wtIDH1 NADP+ alpha_KG α-Ketoglutarate (α-KG) mIDH1 mIDH1 alpha_KG->mIDH1 NADPH NADPH NADPH wtIDH1->alpha_KG two_HG 2-Hydroxyglutarate (2-HG) mIDH1->two_HG Epigenetic_Alterations Epigenetic Alterations (Histone & DNA Hypermethylation) two_HG->Epigenetic_Alterations This compound This compound This compound->mIDH1 Inhibition Differentiation_Block Block in Cellular Differentiation Epigenetic_Alterations->Differentiation_Block Oncogenesis Oncogenesis Differentiation_Block->Oncogenesis

Caption: Mutant IDH1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

IC50_Workflow start Start cell_seeding 1. Seed IDH1-mutant cells in 96-well plate start->cell_seeding incubation1 2. Incubate for 24h (Cell Adhesion) cell_seeding->incubation1 drug_treatment 3. Treat cells with serial dilutions of this compound incubation1->drug_treatment incubation2 4. Incubate for 72h (Drug Exposure) drug_treatment->incubation2 mtt_addition 5. Add MTT reagent incubation2->mtt_addition incubation3 6. Incubate for 2-4h (Formazan Formation) mtt_addition->incubation3 solubilization 7. Solubilize formazan crystals with DMSO incubation3->solubilization read_plate 8. Measure absorbance at 570 nm solubilization->read_plate data_analysis 9. Analyze data and calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for IC50 determination using the MTT assay.

Logical Relationship Diagram

Logical_Relationship IDH1_Mutation IDH1 Gene Mutation (e.g., R132H) Neomorphic_Activity Gain-of-Function Enzymatic Activity IDH1_Mutation->Neomorphic_Activity Two_HG_Production Increased Production of Oncometabolite 2-HG Neomorphic_Activity->Two_HG_Production Epigenetic_Dysregulation Epigenetic Dysregulation Two_HG_Production->Epigenetic_Dysregulation Reduced_Two_HG Reduced 2-HG Levels Differentiation_Block Blockage of Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Cancer_Progression Cancer Progression Differentiation_Block->Cancer_Progression Ivosidenib_Action This compound Inhibition Ivosidenib_Action->Two_HG_Production blocks Restored_Differentiation Restoration of Cellular Differentiation Reduced_Two_HG->Restored_Differentiation Therapeutic_Effect Therapeutic Effect Restored_Differentiation->Therapeutic_Effect

Caption: Logical relationship of IDH1 mutation, 2-HG, and this compound's therapeutic action.

References

Application Notes and Protocols for Establishing Ivosidenib-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivosidenib is a targeted inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, approved for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma harboring specific IDH1 mutations. As with many targeted therapies, the development of drug resistance is a significant clinical challenge. The establishment of this compound-resistant cell lines in vitro is a critical tool for elucidating the molecular mechanisms of resistance and for the preclinical evaluation of next-generation therapeutic strategies. This document provides a detailed, step-by-step protocol for generating and characterizing this compound-resistant cancer cell lines through continuous, long-term exposure to the drug.

Introduction

Somatic mutations in the IDH1 gene, particularly at the R132 codon, lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis by inducing epigenetic dysregulation and a block in cellular differentiation. This compound allosterically inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and subsequent differentiation of cancer cells. However, clinical resistance to this compound inevitably emerges. The primary mechanisms of acquired resistance include on-target secondary mutations in the IDH1 gene (e.g., S280F) that prevent drug binding, and off-target activation of bypass signaling pathways, most notably the Receptor Tyrosine Kinase (RTK)-RAS-MAPK pathway.[1][2]

This protocol outlines the continuous dose-escalation method to generate stable this compound-resistant cell lines from sensitive parental lines harboring an IDH1 mutation.

Data Presentation

Successful generation of an this compound-resistant cell line is quantitatively demonstrated by a significant increase in the half-maximal inhibitory concentration (IC50) compared to the parental cell line. The Resistance Index (RI) is calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line.

Table 1: Example IC50 Values for this compound-Sensitive Parental Cell Lines

Cell LineCancer TypeIDH1 MutationReported IC50 of this compound (nM)
HT1080FibrosarcomaR132C50 - 220
U87-MG (engineered)GlioblastomaR132H40 - 220
THP-1 (engineered)Acute Myeloid LeukemiaR132H50
TF-1 (engineered)ErythroleukemiaR132H(Sensitive, specific IC50 varies)

Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density). It is crucial to determine the IC50 for the specific parental cell line under your experimental conditions.

Table 2: Characterization of Parental vs. This compound-Resistant (I-RES) Cell Line

Cell LineIC50 of this compound (nM)Resistance Index (RI)Doubling Time (hours)Key Resistance Mechanism (Example)
Parental (e.g., IDH1-R132C)2.51.0 (Baseline)~24-
I-RES (e.g., IDH1-R132C/S280A)992~397~26Secondary IDH1 Mutation
I-RES (Hypothetical)>1000>400~22RTK Pathway Activation (e.g., NRAS mutation)

Data for the IDH1-R132C/S280A mutant is derived from biochemical assays, which showed a significant decrease in this compound's inhibitory activity.[3] The RI for cell-based models can vary but is expected to be significant.

Experimental Protocols

Phase 1: Baseline Characterization of Parental Cell Line

Objective: To determine the baseline sensitivity of the IDH1-mutant parental cell line to this compound (IC50).

Materials:

  • IDH1-mutant cancer cell line (e.g., HT1080, or an AML cell line like MOLM-14 or TF-1 engineered to express mutant IDH1)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics)

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Microplate reader

Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.

  • Cell Seeding: Seed the parental cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare a series of 2-fold or 3-fold serial dilutions of this compound in complete culture medium from the stock solution. The concentration range should span from sub-nanomolar to micromolar (e.g., 0.1 nM to 10 µM).

  • Incubation: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose). Incubate for 72 hours (or a duration optimized for your cell line).

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the % viability against the log-transformed drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Phase 2: Generation of this compound-Resistant Cell Line

Objective: To apply selective pressure to derive a cell line that can proliferate in the presence of high concentrations of this compound. This process can take 6-12 months or longer.

Materials:

  • Parental cell line with known this compound IC50

  • Complete cell culture medium

  • This compound stock solution

  • Cell culture flasks (T-25 or T-75)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol:

  • Initial Culture: Start by culturing the parental cells in a medium containing a low concentration of this compound. A recommended starting concentration is between the IC10 and IC20, or approximately half the determined IC50.

  • Monitoring and Maintenance: Initially, significant cell death is expected. Monitor the cells daily. Replace the drug-containing medium every 3-4 days. Passage the cells only when they reach 70-80% confluency and exhibit a stable growth rate, indicating they have adapted to the current drug concentration.

  • Dose Escalation: Once the cells have been passaged 2-3 times at a given concentration and show consistent growth, increase the this compound concentration. A gradual, 1.5- to 2-fold increase is recommended.

  • Iterative Process: Repeat Step 2 and 3 for each new concentration. If at any point cell death exceeds ~50% and the culture does not recover, revert to the previous tolerated concentration for a few more passages before attempting to increase the dose again.

  • Cryopreservation: At each successfully adapted concentration level, it is crucial to cryopreserve vials of cells. This creates a backup in case the culture is lost at a higher concentration.

  • Establishment of Resistance: A cell line is generally considered resistant when it can consistently proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line. The final target concentration may be in the micromolar range (e.g., 1-5 µM).

Phase 3: Validation and Characterization of the Resistant Cell Line

Objective: To confirm the resistant phenotype and investigate the underlying mechanisms.

Protocol:

  • Confirm Resistance:

    • Determine the IC50 of the newly generated resistant cell line using the protocol described in Phase 1.

    • Calculate the Resistance Index (RI = IC50 of resistant line / IC50 of parental line).

    • To ensure the resistance is a stable trait, culture the resistant cells in drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50. A stable resistant line should retain its high IC50.

  • Phenotypic Characterization:

    • Compare the morphology and doubling time of the resistant cells to the parental cells.

  • Mechanistic Characterization (Examples):

    • Genomic Analysis: Perform Sanger or next-generation sequencing of the IDH1 gene to identify potential second-site resistance mutations.

    • Pathway Analysis: Use Western blotting to probe for the activation of key nodes in the RTK-RAS-MAPK pathway (e.g., phosphorylation of ERK, MEK, AKT). A targeted gene panel sequencing can also be used to look for mutations in genes like NRAS, KRAS, PTPN11, and FLT3.

    • Metabolomic Analysis: Use LC-MS to measure intracellular 2-HG levels in parental and resistant cells in the presence and absence of this compound to determine if resistance is associated with the restoration of 2-HG production.

Mandatory Visualizations

Experimental Workflow

G cluster_phase1 Phase 1: Baseline Characterization cluster_phase2 Phase 2: Resistance Induction (6-12+ Months) cluster_phase3 Phase 3: Validation & Characterization p1_start Parental IDH1-Mutant Cell Line p1_ic50 Determine Initial IC50 of this compound p1_start->p1_ic50 Cell Viability Assay p2_culture Continuous Culture with Escalating Doses of this compound (Start at IC20 or IC50/2) p1_ic50->p2_culture p2_monitor Monitor Cell Viability & Proliferation p2_culture->p2_monitor p2_passage Passage & Expand Surviving Cells p2_monitor->p2_passage p2_dose Increase this compound Dose (1.5x - 2x) p2_passage->p2_dose p2_freeze Cryopreserve Cells at Each Stable Step p2_passage->p2_freeze p2_dose->p2_culture Repeat Cycle p3_line Established this compound- Resistant (I-RES) Line p2_dose->p3_line When cells tolerate >10x initial IC50 p3_ic50 Determine Final IC50 of I-RES Line p3_line->p3_ic50 p3_downstream Downstream Analysis (Genomics, Proteomics, Metabolomics) p3_line->p3_downstream p3_ri Calculate Resistance Index (RI) p3_ic50->p3_ri

Caption: Experimental workflow for establishing this compound-resistant cell lines.

Mechanisms of this compound Resistance

G Primary Mechanisms of Acquired Resistance to this compound cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance (Bypass Pathway) This compound This compound mut_idh1 Mutant IDH1 (e.g., R132C) This compound->mut_idh1 Inhibition sec_mut_idh1 Second-Site Mutant IDH1 (e.g., R132C/S280F) This compound->sec_mut_idh1 Binding Impaired hg2 2-Hydroxyglutarate (2-HG) Production mut_idh1->hg2 Neomorphic Activity sec_mut_idh1->hg2 Restored Activity diff_block Block in Cellular Differentiation hg2->diff_block proliferation Cell Proliferation & Survival rtk Receptor Tyrosine Kinase (e.g., FLT3, KIT) grb2 GRB2/SOS rtk->grb2 ptpn11 PTPN11 (SHP2) rtk->ptpn11 ras RAS (NRAS, KRAS) grb2->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation ptpn11->ras Activation

Caption: Key mechanisms of acquired resistance to the mutant IDH1 inhibitor this compound.

References

Application Notes and Protocols: Utilizing CRISPR-Cas9 to Interrogate Ivosidenib Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivosidenib (AG-120) is a targeted inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme and has demonstrated clinical efficacy in patients with IDH1-mutant acute myeloid leukemia (AML). However, the emergence of primary and acquired resistance limits its long-term benefit. Understanding the molecular mechanisms underpinning this compound resistance is crucial for the development of rational combination therapies and next-generation inhibitors. This document provides a comprehensive guide for utilizing CRISPR-Cas9 technology to identify and study the genes and signaling pathways that contribute to this compound resistance.

Mechanisms of this compound Resistance

Resistance to this compound can be broadly categorized into primary (pre-existing) and acquired (developing during treatment) mechanisms.

Primary Resistance: This is often associated with co-occurring mutations that provide alternative survival and proliferation signals, reducing the cell's dependence on the IDH1 mutation. A prominent mechanism involves the activation of the Receptor Tyrosine Kinase (RTK) signaling pathway through mutations in genes such as NRAS, KRAS, PTPN11, and FLT3.

Acquired Resistance: This can arise through several mechanisms, including:

  • Second-site mutations in IDH1 : Mutations such as S280F can sterically hinder the binding of this compound to the IDH1 enzyme.

  • Isoform switching : The emergence of mutations in IDH2 can reactivate 2-hydroxyglutarate (2-HG) production, a key downstream effect of mutant IDH1, rendering the IDH1-specific inhibitor this compound ineffective.

  • Activation of bypass signaling pathways : Similar to primary resistance, the acquisition of mutations in RTK pathway components can drive resistance.

  • Upregulation of alternative signaling pathways : Studies have implicated the Spleen Tyrosine Kinase (SYK) signaling pathway in mediating resistance to IDH inhibitors by promoting cell survival and differentiation block.

Data Presentation: Co-occurring Mutations and this compound Response

The presence of co-occurring mutations in IDH1-mutant AML can significantly impact the clinical response to this compound. The following tables summarize key quantitative data from clinical studies.

Co-occurring MutationFrequency in IDH1-mutant AMLImpact on this compound Response
RTK Pathway Mutations (e.g., NRAS, KRAS, PTPN11, FLT3) ~20-30%Associated with primary resistance and a lower likelihood of achieving complete remission.
SRSF2 ~15-20%May be associated with a less favorable response.
RUNX1 ~10-15%Can contribute to a less differentiated phenotype and primary resistance.
DNMT3A ~20-25%Variable impact, may co-occur with other resistance mutations.
ASXL1 ~15-20%Often associated with a more aggressive disease phenotype.
JAK2 ~5-10%May be associated with a better response in some contexts.

Table 1: Frequency and Impact of Key Co-occurring Mutations on this compound Response.

Response CategoryThis compound Monotherapy
Overall Response Rate (ORR)41.6%[1]
Complete Remission (CR)21.6%[1]
CR + CR with partial hematologic recovery (CRh)30.4%[2]
Median Duration of Response (DoR)6.5 months
Median Overall Survival (mOS)8.8 months

Table 2: Clinical Response Rates to this compound Monotherapy in Relapsed/Refractory IDH1-mutant AML.

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify this compound Resistance Genes

This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss-of-function confers resistance to this compound in an IDH1-mutant AML cell line.

1. Cell Line Preparation and Lentivirus Production

  • Cell Line Selection: Choose an appropriate IDH1-mutant AML cell line (e.g., OCI-AML3, MOLM-14 with engineered IDH1 mutation).

  • Cas9 Expression: Stably express Cas9 in the selected cell line by lentiviral transduction with a vector such as lentiCas9-Blast. Select for a polyclonal population with high Cas9 activity.

  • sgRNA Library: Amplify and package a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello) into lentiviral particles. Titer the lentivirus to determine the optimal multiplicity of infection (MOI).

2. CRISPR-Cas9 Screen Execution

  • Transduction: Transduce the Cas9-expressing IDH1-mutant AML cells with the pooled sgRNA library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA. Maintain a library representation of at least 500 cells per sgRNA.

  • Selection: Two to three days post-transduction, select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).

  • This compound Treatment:

    • Determine the IC50 and IC80 of this compound for the parental Cas9-expressing cell line.

    • Split the transduced cell population into two arms: a vehicle control (DMSO) and an this compound-treated arm.

    • Treat the cells with a concentration of this compound that provides strong selective pressure (e.g., IC80) for a period of 14-21 days, or until a resistant population emerges.

    • Maintain the cell population at a minimum of 500x library representation throughout the screen.

  • Sample Collection: Harvest genomic DNA from the initial transduced population (T0) and from both the vehicle- and this compound-treated populations at the end of the screen.

3. Data Analysis

  • Next-Generation Sequencing (NGS): Amplify the sgRNA cassette from the genomic DNA and perform deep sequencing.

  • Data Deconvolution: Align sequencing reads to the sgRNA library to determine the abundance of each sgRNA in each sample.

  • Hit Identification: Use algorithms like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the T0 and vehicle-treated populations. Genes targeted by these enriched sgRNAs are candidate this compound resistance genes.

4. Validation of Candidate Genes

  • Individual Gene Knockout: Validate top candidate genes by generating individual knockout cell lines using 2-3 independent sgRNAs per gene.

  • Cell Viability Assays: Confirm the resistance phenotype of the individual knockout cell lines by performing dose-response curves with this compound.

  • Mechanism of Action Studies: Investigate how the knockout of the candidate gene leads to resistance by analyzing downstream signaling pathways, metabolic changes, or drug efflux.

Mandatory Visualizations

Signaling Pathways

Ivosidenib_Resistance_Pathways cluster_RTK RTK Signaling Pathway cluster_SYK SYK Signaling Pathway cluster_IDH Mutant IDH1 Signaling RTK Receptor Tyrosine Kinase (e.g., FLT3) PTPN11 PTPN11 (SHP2) RTK->PTPN11 RAS RAS (NRAS, KRAS) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Differentiation Cell_Differentiation ERK->Cell_Differentiation promotes proliferation/ survival PTPN11->RAS SYK Spleen Tyrosine Kinase STAT5 STAT5 SYK->STAT5 HOX_genes HOX Genes STAT5->HOX_genes HOX_genes->Cell_Differentiation maintains stemness/ blocks differentiation mut_IDH1 Mutant IDH1 two_HG 2-HG mut_IDH1->two_HG converts alpha-KG alpha_KG alpha-KG two_HG->Cell_Differentiation blocks This compound This compound This compound->mut_IDH1 inhibits CRISPR_Screen_Workflow cluster_Preparation 1. Preparation cluster_Screening 2. Screening cluster_Analysis 3. Analysis & Validation A1 IDH1-mutant AML Cell Line A2 Stable Cas9 Expression A1->A2 A3 Lentiviral sgRNA Library A2->A3 B1 Lentiviral Transduction (low MOI) A3->B1 B2 Antibiotic Selection B1->B2 B3 Split Population B2->B3 B4a Vehicle Control (DMSO) B3->B4a B4b This compound Treatment B3->B4b B5 Harvest Genomic DNA B4a->B5 B4b->B5 C1 NGS of sgRNA Cassettes B5->C1 C2 Identify Enriched sgRNAs (MAGeCK) C1->C2 C3 Candidate Resistance Genes C2->C3 C4 Individual Gene Knockout & Phenotypic Validation C3->C4

References

Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in Ivosidenib Studies for Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Patient-derived xenograft (PDX) models, where tumor cells from a patient are implanted into immunodeficient mice, are invaluable tools for preclinical cancer research.[1][2][3] These models preserve the genetic and phenotypic heterogeneity of the original tumor, offering a more predictive platform for evaluating novel therapeutics compared to traditional cell line-derived xenografts.[1][4][3] This document provides detailed application notes and protocols for utilizing PDX models in the study of ivosidenib (AG-120), a targeted inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, for the treatment of acute myeloid leukemia (AML).

Somatic mutations in the IDH1 gene are present in approximately 6-10% of AML patients.[5] These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in leukemogenesis by interfering with epigenetic regulation and hematopoietic differentiation.[5] this compound specifically inhibits the mutant IDH1 protein, leading to a reduction in 2-HG levels, which in turn promotes myeloid differentiation and can induce clinical remission in patients with IDH1-mutated AML.[5]

These application notes will guide researchers through the establishment of AML PDX models, treatment with this compound, and subsequent analysis to assess therapeutic efficacy.

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies of this compound in AML, providing key efficacy endpoints.

Table 1: Preclinical Pharmacodynamic Efficacy of this compound in an IDH1-Mutant Xenograft Mouse Model

ParameterResultReference
2-HG ReductionDose- and drug-exposure-dependent[6]
MechanismInhibition of mutant IDH1, leading to decreased 2-HG levels and induced myeloid differentiation[5]

Table 2: Clinical Efficacy of this compound Monotherapy in IDH1-Mutant AML

Patient PopulationEndpointResultReference
Newly Diagnosed AML (ineligible for standard therapy)Complete Remission (CR) + CR with partial hematologic recovery (CRh)42.4%[4][3]
Median Overall Survival (OS)12.6 months[4][3]
IDH1 Mutation Clearance in patients with CR/CRh64% (9 of 14 patients)[4][3]
Relapsed or Refractory AMLCR + CRh30.4%[7]
Median Duration of CR9.3 months
Overall Response Rate (ORR)41.6%

Table 3: Clinical Efficacy of this compound in Combination with Azacitidine in Newly Diagnosed IDH1-Mutant AML

Treatment ArmMedian Overall Survival (OS)Event-Free Survival (EFS) at 12 monthsComplete Remission (CR) RateReference
This compound + Azacitidine24.0 months37%47%[8]
Placebo + Azacitidine7.9 months12%15%[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation in AML PDX models.

Ivosidenib_Mechanism_of_Action This compound Mechanism of Action in IDH1-Mutant AML cluster_0 Normal Cell cluster_1 IDH1-Mutant AML Cell cluster_2 This compound Treatment Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Wild-Type IDH1 alpha-Ketoglutarate_mut alpha-Ketoglutarate 2-HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) alpha-Ketoglutarate_mut->2-HG Mutant IDH1 TET2_inhibition TET2 Inhibition 2-HG->TET2_inhibition Inhibits DNA_Hypermethylation DNA Hypermethylation TET2_inhibition->DNA_Hypermethylation Leads to Differentiation_Block Block in Myeloid Differentiation DNA_Hypermethylation->Differentiation_Block Causes AML_Progression AML Progression Differentiation_Block->AML_Progression Promotes This compound This compound This compound->Mutant_IDH1_Inhibition Inhibits 2-HG_Reduction 2-HG Levels Decreased Mutant_IDH1_Inhibition->2-HG_Reduction Reduces 2-HG Production TET2_Restoration TET2 Activity 2-HG_Reduction->TET2_Restoration Restores DNA_Demethylation DNA Demethylation TET2_Restoration->DNA_Demethylation Promotes Myeloid_Differentiation Myeloid Differentiation DNA_Demethylation->Myeloid_Differentiation Induces Therapeutic_Effect Therapeutic Effect Myeloid_Differentiation->Therapeutic_Effect Leads to

Caption: this compound inhibits mutant IDH1, reducing 2-HG and restoring normal cell differentiation.

AML_PDX_Workflow Experimental Workflow for this compound Evaluation in AML PDX Models Patient_Sample Patient AML Sample (Bone Marrow or Peripheral Blood) Cell_Isolation Isolate Mononuclear Cells Patient_Sample->Cell_Isolation Xenotransplantation Intravenous or Intrafemoral Injection into Immunodeficient Mice (e.g., NSG) Cell_Isolation->Xenotransplantation Engraftment_Monitoring Monitor Engraftment (%hCD45+ cells in peripheral blood via Flow Cytometry) Xenotransplantation->Engraftment_Monitoring Treatment_Initiation Initiate Treatment when Engraftment reaches ~1-5% hCD45+ Engraftment_Monitoring->Treatment_Initiation Treatment_Groups Treatment Groups: - Vehicle Control - this compound (e.g., 500 mg/kg daily, oral gavage) Treatment_Initiation->Treatment_Groups Efficacy_Assessment Assess Efficacy: - Monitor Tumor Burden (%hCD45+) - Survival Analysis Treatment_Groups->Efficacy_Assessment Pharmacodynamic_Analysis Pharmacodynamic Analysis: - Measure 2-HG levels in bone marrow/spleen - Assess Myeloid Differentiation Markers Efficacy_Assessment->Pharmacodynamic_Analysis

Caption: Workflow for AML PDX model creation, this compound treatment, and subsequent analysis.

Experimental Protocols

Protocol 1: Establishment of AML Patient-Derived Xenograft (PDX) Models

This protocol outlines the key steps for successfully establishing AML PDX models from patient samples.

Materials:

  • Fresh or cryopreserved AML patient bone marrow or peripheral blood mononuclear cells

  • Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG™)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Ficoll-Paque PLUS

  • Red Blood Cell (RBC) Lysis Buffer

  • Antibodies for flow cytometry (e.g., anti-human CD45, anti-mouse CD45)

Procedure:

  • Patient Sample Processing:

    • If using fresh samples, isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

    • If using cryopreserved cells, thaw them rapidly in a 37°C water bath and immediately transfer to warm RPMI-1640 with 20% FBS.

    • Wash cells with PBS and perform a cell count and viability assessment (e.g., using Trypan Blue).

  • Xenotransplantation:

    • Resuspend the desired number of viable AML cells (typically 1-10 x 106 cells) in sterile PBS or RPMI-1640.

    • Inject the cell suspension intravenously (IV) via the tail vein or directly into the femur (intrafemoral) of 6-8 week old immunodeficient mice.

  • Engraftment Monitoring:

    • Starting 3-4 weeks post-injection, monitor for engraftment of human AML cells in the peripheral blood of the mice.

    • Collect a small volume of peripheral blood (e.g., via submandibular or tail vein bleed) into EDTA-containing tubes.

    • Lyse red blood cells using RBC Lysis Buffer.

    • Stain the remaining white blood cells with fluorescently-labeled antibodies against human CD45 (hCD45) and mouse CD45 (mCD45).

    • Analyze the samples by flow cytometry to determine the percentage of hCD45+ cells, which represents the level of human AML engraftment.

    • Continue monitoring weekly or bi-weekly. Engraftment is considered established when hCD45+ cells are consistently detected (e.g., >1%).

Protocol 2: this compound Dosing and Administration in AML PDX Models

This protocol provides a general guideline for the administration of this compound to AML PDX-bearing mice. The recommended clinical dose is 500 mg daily.

Materials:

  • This compound (Tibsovo®)

  • Vehicle for suspension (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

Procedure:

  • Drug Preparation:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentration. The concentration should be calculated based on the target dose (e.g., 500 mg/kg) and the volume to be administered (typically 100-200 µL for a mouse).

    • Ensure the suspension is homogenous by vortexing or sonicating before each use.

  • Administration:

    • Once AML engraftment is confirmed (Protocol 1), randomize mice into treatment and control groups.

    • Administer this compound or vehicle control orally once daily via gavage.

    • Monitor the body weight of the mice at least twice a week to assess for any drug-related toxicity.

  • Treatment Duration:

    • Continue treatment for a predetermined period (e.g., 28 days) or until a humane endpoint is reached in the control group (e.g., high tumor burden, signs of illness).

Protocol 3: Assessment of this compound Efficacy in AML PDX Models

This protocol describes methods to evaluate the anti-leukemic activity of this compound in vivo.

Procedure:

  • Monitoring Tumor Burden:

    • Throughout the treatment period, continue to monitor the percentage of hCD45+ cells in the peripheral blood of all mice (as described in Protocol 1, step 3) at regular intervals (e.g., weekly).

    • At the end of the study, euthanize the mice and harvest bone marrow and spleen.

    • Prepare single-cell suspensions from these tissues and analyze the percentage of hCD45+ cells by flow cytometry to determine the final tumor burden.

  • Survival Analysis:

    • In a separate cohort of mice, continue treatment until each mouse reaches a predefined humane endpoint (e.g., >20% weight loss, paralysis, significant lethargy).

    • Record the date of death or euthanasia for each mouse and perform a Kaplan-Meier survival analysis to compare the survival of this compound-treated mice to the vehicle-treated control group.

Protocol 4: Pharmacodynamic Analysis of 2-Hydroxyglutarate (2-HG) Levels

This protocol details the measurement of the oncometabolite 2-HG in tissues from AML PDX models to confirm the on-target activity of this compound.

Materials:

  • Bone marrow or spleen tissue from PDX mice

  • Homogenizer

  • Methanol

  • Water

  • Chloroform

  • Liquid chromatography-mass spectrometry (LC-MS) system or a colorimetric 2-HG assay kit

Procedure (LC-MS/MS Method):

  • Sample Preparation:

    • Flash-freeze harvested tissues in liquid nitrogen and store at -80°C until analysis.

    • Homogenize the tissue in a cold methanol/water solution.

    • Perform a liquid-liquid extraction by adding chloroform to separate the polar metabolites (including 2-HG) into the aqueous phase.

    • Collect the aqueous layer and dry it down (e.g., using a speed vacuum).

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate metabolites using a suitable chromatography column and gradient.

    • Detect and quantify 2-HG using mass spectrometry in multiple reaction monitoring (MRM) mode, comparing the signal to a standard curve of known 2-HG concentrations.

    • Normalize the 2-HG levels to the initial tissue weight or protein concentration.

Procedure (Colorimetric Assay Kit):

  • Follow the manufacturer's instructions for the specific 2-HG assay kit being used. This typically involves:

    • Homogenizing the tissue in the provided assay buffer.

    • Centrifuging to remove insoluble material.

    • Incubating the supernatant with a reaction mix containing an enzyme that specifically oxidizes D-2-HG, leading to the production of a colored product.

    • Measuring the absorbance at the specified wavelength and calculating the 2-HG concentration based on a standard curve.

Conclusion

The use of patient-derived xenograft models provides a robust platform for the preclinical evaluation of this compound in IDH1-mutated AML. The protocols outlined in this document offer a comprehensive guide for establishing these models, administering treatment, and performing critical efficacy and pharmacodynamic analyses. By closely mimicking the human disease, AML PDX models can yield valuable insights into the mechanisms of action of this compound and help identify potential biomarkers of response and resistance, ultimately contributing to the development of more effective therapeutic strategies for this patient population.

References

Application Notes and Protocols for High-Throughput Screening of Ivosidenib Synergistic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivosidenib is a targeted therapy that specifically inhibits the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, a key driver in several cancers, including acute myeloid leukemia (AML). By blocking the production of the oncometabolite 2-hydroxyglutarate (2-HG), this compound promotes the differentiation of malignant cells.[1][2] To enhance its therapeutic efficacy and overcome potential resistance, high-throughput screening (HTS) for synergistic drug combinations is a critical strategy.

These application notes provide a comprehensive overview and detailed protocols for identifying and validating compounds that act synergistically with this compound. The focus is on AML, a cancer where this compound has shown significant clinical activity.

Identified Synergistic Partners

Clinical and preclinical studies have identified several promising synergistic partners for this compound. The most notable include:

  • Venetoclax: A BCL-2 inhibitor that promotes apoptosis. Preclinical data suggests a synergistic effect between IDH inhibitors and venetoclax in inducing differentiation and apoptosis in leukemic blasts.[3]

  • Azacitidine: A hypomethylating agent that has shown synergy with this compound in preclinical models, mediated through the inhibition of MAPK/ERK and Rb/E2F signaling pathways.[2] This combination has also demonstrated significant clinical benefit in AML patients.[4][5][6][7]

Data Presentation: Clinical Efficacy of this compound Combinations

The following tables summarize key clinical data from studies evaluating this compound in combination with azacitidine and venetoclax in patients with IDH1-mutated AML.

Combination TherapyPatient PopulationOverall Response Rate (ORR)Complete Remission (CR)Reference
This compound + AzacitidineNewly Diagnosed AML (ineligible for intensive chemotherapy)78.3%60.9%[8]
This compound + AzacitidineNewly Diagnosed AML (ineligible for intensive chemotherapy)62.5%47.2%[4]
This compound + VenetoclaxIDH1-Mutated Myeloid Malignancies-83% (Composite CR)[3]
This compound + Venetoclax + AzacitidineIDH1-Mutated Myeloid Malignancies-90% (Composite CR)[3]
Combination TherapyPatient PopulationMedian Overall Survival (OS)Control Arm Median OSReference
This compound + AzacitidineNewly Diagnosed AML (ineligible for intensive chemotherapy)24.0 months7.9 months (Placebo + Azacitidine)[9]

Signaling Pathways and Mechanisms of Synergy

This compound and Venetoclax Synergy: Targeting Apoptosis

The synergy between this compound and venetoclax stems from their complementary mechanisms of action. This compound induces differentiation, which can prime cancer cells for apoptosis. Venetoclax directly targets the anti-apoptotic protein BCL-2, unleashing the pro-apoptotic proteins BAX and BAK to initiate mitochondrial outer membrane permeabilization and subsequent caspase activation, leading to cell death.

cluster_this compound This compound cluster_Venetoclax Venetoclax cluster_Apoptosis Apoptosis Pathway This compound This compound mIDH1 Mutant IDH1 This compound->mIDH1 inhibits Differentiation Cellular Differentiation This compound->Differentiation promotes TwoHG 2-HG mIDH1->TwoHG produces TwoHG->Differentiation blocks Apoptosis Apoptosis Differentiation->Apoptosis sensitizes to Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 inhibits BAX_BAK BAX/BAK BCL2->BAX_BAK sequesters MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP induces Caspases Caspase Activation MOMP->Caspases leads to Caspases->Apoptosis executes

Caption: Synergistic mechanism of this compound and Venetoclax.

This compound and Azacitidine Synergy: Impact on Cell Cycle and Differentiation

The combination of this compound and azacitidine demonstrates synergy through distinct but complementary actions. This compound's inhibition of mutant IDH1 leads to decreased 2-HG levels, promoting myeloid differentiation. Azacitidine, a hypomethylating agent, induces DNA damage and cell cycle arrest, while also promoting differentiation. Preclinical studies suggest this synergy is mediated through the inhibition of the MAPK/ERK and Rb/E2F signaling pathways, which are crucial for cell cycle progression.[2][10]

cluster_this compound This compound cluster_Azacitidine Azacitidine cluster_Signaling Cell Cycle Regulation This compound This compound mIDH1 Mutant IDH1 This compound->mIDH1 inhibits Synergy Synergistic Inhibition TwoHG 2-HG mIDH1->TwoHG produces Differentiation_I Myeloid Differentiation TwoHG->Differentiation_I blocks Azacitidine Azacitidine DNMTs DNA Methyltransferases Azacitidine->DNMTs inhibits Hypomethylation DNA Hypomethylation DNMTs->Hypomethylation represses MAPK_ERK MAPK/ERK Pathway Rb_E2F Rb/E2F Pathway MAPK_ERK->Rb_E2F activates CellCycle Cell Cycle Progression Rb_E2F->CellCycle promotes CellCycle->Differentiation_I Synergy->MAPK_ERK Synergy->Rb_E2F inhibits

Caption: Synergistic mechanism of this compound and Azacitidine.

Experimental Protocols

High-Throughput Screening Workflow

The general workflow for a high-throughput screen to identify synergistic compounds with this compound involves several key steps:

start Start: IDH1-mutant cell line plate_cells Plate cells in 384-well plates start->plate_cells add_compounds Add this compound and compound library in dose-response matrix plate_cells->add_compounds incubate Incubate for 72 hours add_compounds->incubate viability_assay Perform cell viability assay incubate->viability_assay data_analysis Data analysis: Calculate % inhibition and Combination Index (CI) viability_assay->data_analysis hit_identification Identify synergistic hits (CI < 1) data_analysis->hit_identification validation Validate hits in secondary assays hit_identification->validation end End: Validated synergistic combinations validation->end

Caption: High-throughput screening workflow for synergistic compounds.

Protocol 1: Cell Seeding and Compound Addition for Dose-Response Matrix

Objective: To prepare 384-well plates with IDH1-mutant cells and treat them with a dose-response matrix of this compound and a library compound.

Materials:

  • IDH1-mutant AML cell line (e.g., MOLM-14, KG-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 384-well clear-bottom, black-walled tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Compound library plates (e.g., 10 mM in DMSO)

  • Acoustic liquid handler or multichannel pipette

Procedure:

  • Cell Seeding:

    • Culture IDH1-mutant AML cells to a density of approximately 0.5 x 10^6 cells/mL.

    • Using a multichannel pipette or automated dispenser, seed 25 µL of the cell suspension into each well of the 384-well plates to achieve a final density of 500-1000 cells/well.

    • Incubate the plates for 4-6 hours at 37°C and 5% CO2 to allow cells to settle.

  • Compound Plate Preparation:

    • Prepare intermediate compound plates by diluting the stock solutions of this compound and library compounds in culture medium. A common approach is a 6x6 or 8x8 dose-response matrix.

    • For a 6x6 matrix, prepare five serial dilutions for each compound, plus a vehicle control (DMSO).

  • Compound Addition:

    • Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of this compound and the library compound from the intermediate plates to the cell plates. This will create a matrix of concentrations in the final assay volume of 25 µL.

    • Ensure that each plate includes wells with single agents at all concentrations and vehicle-only controls.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

Protocol 2: Cell Viability Assessment using CellTiter-Glo®

Objective: To quantify cell viability based on ATP levels after compound treatment.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Reagent Preparation:

    • Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.

    • Prepare the CellTiter-Glo® reagent by transferring the buffer to the substrate bottle and mixing gently until the substrate is fully dissolved.

  • Assay Procedure:

    • Remove the assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 25 µL of the prepared CellTiter-Glo® reagent to each well of the 384-well plate.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Protocol 3: Data Analysis and Synergy Calculation

Objective: To analyze the raw luminescence data to determine cell viability and calculate the Combination Index (CI) to quantify synergy.

Software:

  • Plate reader software

  • Data analysis software with curve-fitting capabilities (e.g., GraphPad Prism, R with 'synergyfinder' package)

Procedure:

  • Normalization:

    • Subtract the average luminescence of the "media only" background wells from all other wells.

    • Normalize the data to the vehicle control (DMSO-treated) wells, which represent 100% cell viability.

    • Calculate the percentage of cell inhibition for each compound concentration and combination.

  • Dose-Response Curves:

    • Plot the percentage of inhibition against the log of the compound concentration for each single agent.

    • Fit a four-parameter logistic regression curve to determine the IC50 (the concentration that causes 50% inhibition) for each compound.

  • Synergy Calculation (Chou-Talalay Method):

    • The Combination Index (CI) is a quantitative measure of drug interaction. It is calculated using the following formula for two drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:

      • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).

      • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that achieve the same effect.

    • Interpret the CI values as follows:

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

  • Hit Identification:

    • Identify drug combinations that consistently show a CI value significantly less than 1 across multiple concentrations as synergistic hits for further validation.

Conclusion

High-throughput screening is a powerful tool for discovering novel synergistic drug combinations that can enhance the efficacy of this compound. The protocols and data presented here provide a framework for researchers to design and execute their own screening campaigns. By identifying and validating synergistic partners, it is possible to develop more effective and durable treatment strategies for patients with IDH1-mutant cancers.

References

Troubleshooting & Optimization

Technical Support Center: Ivosidenib High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ivosidenib and other mutant isocitrate dehydrogenase 1 (IDH1) inhibitors in high-throughput screening (HTS) formats.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how is it typically screened in an HTS format?

A1: this compound is a small molecule inhibitor that specifically targets mutated forms of the isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] Normally, IDH1 converts isocitrate to α-ketoglutarate (α-KG).[1] However, mutations in IDH1, commonly at the R132 residue, lead to a new enzymatic activity: the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3] High levels of 2-HG disrupt cellular metabolism and epigenetic regulation, contributing to cancer development.[2][4] this compound inhibits this mutant IDH1 activity, thereby reducing 2-HG levels and promoting normal cell differentiation.[1][4]

High-throughput screening for this compound-like inhibitors typically employs a fluorescence-based biochemical assay that monitors the consumption of NADPH, a cofactor in the mutant IDH1 reaction.[3] A decrease in NADPH fluorescence indicates enzyme activity, while a stable signal suggests inhibition.[3]

Q2: My HTS campaign for IDH1 inhibitors is yielding a high number of false positives. What are the common causes?

A2: A high false-positive rate is a common challenge in HTS. For screens targeting mutant IDH1, several types of artifacts can contribute:

  • Compound Autofluorescence: Test compounds that fluoresce at the same wavelength as NADPH can mask the signal of NADPH consumption, leading to the appearance of inhibition.[5][6] This is a significant issue, particularly in assays that use UV excitation.[5]

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that nonspecifically inhibit enzymes, leading to false-positive signals.[2][7] This is a prevalent cause of artifacts in HTS campaigns.[7]

  • Redox-Active Compounds: Compounds that can undergo redox cycling can interfere with assays that measure changes in redox-sensitive molecules like NADPH.

  • Pan-Assay Interference Compounds (PAINS): These are chemical structures known to interfere with various assays through different mechanisms, such as nonspecific binding or reactivity.[8][9][10] Common PAINS include quinones, rhodanines, and catechols.[8]

Q3: My IC50 values for this compound are inconsistent between experiments. What could be the reason?

A3: Inconsistent IC50 values are a frequent issue in HTS and can stem from several factors:[11][12]

  • Assay Format: Biochemical and cell-based assays measure different aspects of inhibitor activity and will likely yield different IC50 values.[11]

  • Reagent Variability: Batch-to-batch differences in enzymes, substrates, or other reagents can impact results.[11] The concentration of ATP in biochemical assays is also a critical factor for ATP-competitive inhibitors.[11]

  • Cellular Factors (for cell-based assays): Cell health, passage number, and seeding density can all influence the cellular response to an inhibitor.[11]

  • Compound Handling: Improper storage, repeated freeze-thaw cycles, or inaccurate dilutions of the inhibitor can lead to variability.[11]

  • Data Analysis: The method used to calculate the IC50 can also contribute to variations.

Troubleshooting Guides

Issue 1: High Hit Rate in a Primary Fluorescence-Based Screen
Potential Cause Troubleshooting Steps
Compound Autofluorescence 1. Pre-read Plate: Read the fluorescence of the assay plate after adding the test compounds but before adding the enzyme or substrate. This will identify intrinsically fluorescent compounds. 2. Counter-screen: Perform a counter-screen without the enzyme to identify compounds that interfere with the detection system.[1] 3. Use a Red-Shifted Fluorophore: If possible, switch to a fluorophore that excites and emits at longer wavelengths, as fewer library compounds tend to fluoresce in this range.[5]
Compound Aggregation 1. Detergent Test: Re-run the assay with a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in the activity of a hit compound in the presence of detergent suggests aggregation.[13] 2. Dynamic Light Scattering (DLS): Use DLS to directly detect aggregate formation in solutions of the hit compounds.[14]
Nonspecific Inhibition 1. Orthogonal Assay: Confirm hits using an orthogonal assay with a different detection method (e.g., a luminescence-based assay or mass spectrometry to directly measure 2-HG).[13] 2. Selectivity Profiling: Test hits against unrelated enzymes to identify promiscuous inhibitors.
Issue 2: Poor Reproducibility of Hits
Potential Cause Troubleshooting Steps
Compound Instability/Precipitation 1. Solubility Assessment: Visually inspect wells for compound precipitation. Use a nephelometer for a more sensitive assessment. 2. Fresh Compound Stocks: Prepare fresh stock solutions and serial dilutions for each experiment.[12]
Assay Variability 1. Z'-Factor Monitoring: Continuously monitor the Z'-factor of your assay to ensure its robustness. A Z' > 0.5 is generally considered acceptable. 2. Standardize Protocols: Ensure consistent incubation times, reagent concentrations, and instrument settings across all experiments.[12][15]
Edge Effects 1. Plate Mapping: Analyze the distribution of hits across the plate. A concentration of hits around the edges may indicate evaporation or temperature gradients. 2. Use Barrier Plates: Employ plates with moats or other features to minimize edge effects.

Experimental Protocols

Protocol 1: Biochemical Mutant IDH1 Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a fluorescence-based biochemical assay that measures the consumption of NADPH.[3]

Materials:

  • Recombinant human mutant IDH1 enzyme (e.g., R132H)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM DTT, 10% glycerol

  • α-Ketoglutarate (α-KG)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • This compound or other test compounds

  • 384-well, black, flat-bottom microplate

  • Microplate reader capable of kinetic fluorescence measurements (Excitation: ~340 nm, Emission: ~460 nm)

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense test compounds and controls (e.g., this compound as a positive control, DMSO as a negative control) into the wells of the 384-well plate.

  • Enzyme Addition: Add the mutant IDH1 enzyme, diluted in cold Assay Buffer, to all wells except the blank controls.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme binding.

  • Reaction Initiation: Prepare a substrate solution containing α-KG and NADPH in Assay Buffer. Add this solution to all wells to start the reaction.

  • Fluorescence Reading: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the decrease in NADPH fluorescence over time (kinetic read). Alternatively, an endpoint reading can be taken after a fixed incubation period.

  • Data Analysis: Calculate the initial reaction velocity for each well from the kinetic data. Determine the percent inhibition for each compound relative to the controls. For active compounds, perform dose-response experiments to calculate the IC50 value.

Protocol 2: Cell-Based 2-HG Measurement Assay

This protocol describes a method to measure the intracellular levels of the oncometabolite 2-HG in a cell line expressing mutant IDH1.

Materials:

  • Mutant IDH1-expressing cell line (e.g., HT1080)

  • Wild-type IDH1 cell line (for selectivity assessment)

  • Complete cell culture medium

  • This compound or other test compounds

  • 96-well cell culture plates

  • 2-HG detection kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mutant IDH1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours. Include appropriate controls.

  • Sample Preparation: After incubation, collect the cell culture supernatant or lyse the cells according to the 2-HG detection kit's instructions.

  • 2-HG Measurement: Perform the 2-HG measurement using the commercial kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the 2-HG concentration for each well based on a standard curve. Normalize the 2-HG levels to the cell number or protein concentration. Determine the IC50 value for 2-HG inhibition from the dose-response curve.

Visualizations

Mutant_IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-type IDH1 mutant_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->mutant_IDH1 two_HG 2-Hydroxyglutarate (Oncometabolite) Epigenetic_Alterations Epigenetic Alterations (DNA/Histone Hypermethylation) two_HG->Epigenetic_Alterations Inhibits α-KG-dependent dioxygenases mutant_IDH1->two_HG NADPH -> NADP+ This compound This compound This compound->mutant_IDH1 Inhibits Differentiation_Block Block in Cellular Differentiation Epigenetic_Alterations->Differentiation_Block Oncogenesis Oncogenesis Differentiation_Block->Oncogenesis

Caption: Signaling pathway of mutant IDH1 leading to oncogenesis and the inhibitory action of this compound.

HTS_Troubleshooting_Workflow Start High Hit Rate in Primary Screen Check_Fluorescence Check for Compound Autofluorescence Start->Check_Fluorescence Check_Aggregation Test for Compound Aggregation Check_Fluorescence->Check_Aggregation No Fluorescent Compound is Autofluorescent Check_Fluorescence->Fluorescent Yes Orthogonal_Assay Confirm with Orthogonal Assay Check_Aggregation->Orthogonal_Assay No Aggregator Compound is an Aggregator Check_Aggregation->Aggregator Yes Non_Reproducible Hit Not Confirmed Orthogonal_Assay->Non_Reproducible No True_Hit Confirmed Hit Orthogonal_Assay->True_Hit Yes

Caption: A logical workflow for troubleshooting a high hit rate in a primary HTS for IDH1 inhibitors.

References

Technical Support Center: Interpreting Off-Target Effects of Ivosidenib in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret potential off-target effects of ivosidenib in cell culture experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] Specifically, it targets mutated forms of IDH1 (e.g., R132H, R132C) that have gained a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[3] By inhibiting the mutant IDH1 enzyme, this compound reduces the production of 2-HG, which in turn helps to restore normal cellular differentiation and inhibit tumor growth.[3][4]

Q2: What are the known off-target effects of this compound that could be relevant in cell culture?

A2: While this compound is highly selective for mutant IDH1, it can exhibit some off-target activities, particularly at higher concentrations. In vitro studies have suggested that this compound may have weak inhibitory effects on other enzymes. For instance, some IDH1 inhibitors with a similar chemical scaffold have been shown to interact with non-receptor kinases.[5] Additionally, this compound has been identified as an inducer of cytochrome P450 enzymes CYP3A4 and CYP2C9 in vivo, although the relevance of this in standard cell culture systems is limited unless using specialized cells like primary human hepatocytes.[2][6] Researchers should be aware of the potential for these and other uncharacterized off-target effects to influence experimental outcomes.

Q3: How can I differentiate between on-target and off-target effects of this compound in my cell culture experiments?

A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:

  • Use appropriate controls: Include both a positive control (a cell line with a known IDH1 mutation) and a negative control (a cell line with wild-type IDH1). An on-target effect should be observed in the mutant cell line but not in the wild-type line.

  • Perform dose-response studies: On-target effects should occur at concentrations consistent with the known IC50 of this compound for mutant IDH1, while off-target effects may only appear at much higher concentrations.

  • Conduct rescue experiments: If an observed phenotype is due to an on-target effect, it should be reversible by adding exogenous 2-HG (or a cell-permeable analog) to the culture medium.

  • Use structurally unrelated inhibitors: If another inhibitor of mutant IDH1 with a different chemical structure produces the same phenotype, it is more likely to be an on-target effect.

  • Employ genetic knockdown/knockout: Using techniques like siRNA or CRISPR to reduce the expression of IDH1 should mimic the on-target effects of this compound.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Unexpected cytotoxicity in wild-type IDH1 cell lines. Off-target toxicity.1. Verify the concentration of this compound used. Off-target effects are more likely at higher concentrations. 2. Perform a dose-response curve to determine the toxic concentration range. 3. Compare the observed phenotype with that of a known cytotoxic agent to look for similarities in mechanism (e.g., apoptosis, necrosis).
This compound treatment does not reduce 2-HG levels in my IDH1-mutant cell line. 1. Incorrect cell line. 2. Degraded this compound. 3. Issues with the 2-HG measurement assay.1. Confirm the IDH1 mutation status of your cell line by sequencing. 2. Use a fresh stock of this compound. 3. Validate your 2-HG assay with appropriate standards and controls.
Observed phenotype is not rescued by exogenous 2-HG. The phenotype may be due to an off-target effect or an on-target effect that is not directly mediated by 2-HG depletion.1. Consider the possibility of off-target effects by testing a structurally unrelated IDH1 inhibitor. 2. Investigate downstream signaling pathways that might be affected by this compound independently of 2-HG.
High variability in experimental results. Inconsistent cell culture conditions or reagent preparation.1. Standardize cell seeding densities, media formulations, and incubation times. 2. Ensure consistent preparation of this compound stock solutions and dilutions. 3. Include vehicle-treated controls in all experiments to account for solvent effects (e.g., DMSO).

III. Data Presentation

Table 1: In Vitro Potency of this compound Against Mutant IDH1 and Wild-Type IDH1

Enzyme IC50 (nM)
Mutant IDH1 (R132H)12
Mutant IDH1 (R132C)13
Mutant IDH1 (R132G)8
Mutant IDH1 (R132L)13
Mutant IDH1 (R132S)12
Wild-Type IDH1>1000

Data sourced from MedchemExpress and other publications.[7]

IV. Experimental Protocols

1. 2-HG Measurement Assay

This protocol describes a common method for quantifying intracellular 2-HG levels.

  • Cell Lysis:

    • Culture cells to the desired density and treat with this compound or vehicle control for the specified time.

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add a methanol/water (80:20) extraction solution to the cells and scrape them from the plate.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the lysate vigorously and incubate on ice for 10 minutes.

    • Centrifuge at high speed to pellet the cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Quantify 2-HG levels by comparing the peak area to a standard curve generated with known concentrations of 2-HG.

    • Normalize 2-HG levels to cell number or protein concentration.

2. Cell Viability Assay (MTS Assay)

This protocol provides a method for assessing cell viability following this compound treatment.

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of this compound or vehicle control.

  • Incubate for the desired treatment duration (e.g., 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

V. Visualizations

Ivosidenib_On_Target_Pathway cluster_0 Normal Cell Metabolism cluster_1 IDH1-Mutant Cancer Cell cluster_2 This compound Action Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1 (Wild-Type) aKG_mut α-Ketoglutarate TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->TwoHG Mutant IDH1 (e.g., R132H) Epigenetic_Alterations Epigenetic_Alterations TwoHG->Epigenetic_Alterations Inhibits α-KG-dependent dioxygenases Differentiation_Block Differentiation_Block Epigenetic_Alterations->Differentiation_Block Leads to This compound This compound This compound->aKG_mut Inhibits

Caption: On-target signaling pathway of this compound.

Experimental_Workflow start Start Experiment cell_culture Culture IDH1-mutant and IDH1-wild-type cells start->cell_culture treatment Treat with this compound (dose-response) and Vehicle Control cell_culture->treatment phenotype_assessment Assess Phenotype (e.g., viability, differentiation) treatment->phenotype_assessment biochemical_assay Measure 2-HG levels treatment->biochemical_assay decision Is the effect observed only in IDH1-mutant cells and at the expected IC50? phenotype_assessment->decision biochemical_assay->decision on_target Conclusion: Likely On-Target Effect decision->on_target Yes rescue_experiment Perform 2-HG Rescue Experiment decision->rescue_experiment No off_target Conclusion: Potential Off-Target Effect rescue_experiment->off_target

Caption: Experimental workflow to differentiate on-target vs. off-target effects.

References

Technical Support Center: Optimizing Ivosidenib Dosage for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing ivosidenib in in vivo mouse studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during preclinical experiments. All quantitative data is summarized for easy comparison, and detailed experimental methodologies are provided.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a mouse xenograft model?

A1: Based on preclinical studies, oral administration of this compound at doses of 50 mg/kg and 150 mg/kg has been shown to be effective in reducing the oncometabolite 2-hydroxyglutarate (2-HG) in tumor tissues.[1] A dose of 150 mg/kg administered twice daily has also been reported.

Q2: How should this compound be formulated for oral administration in mice?

A2: While specific vehicle compositions are not always detailed in publications, a common approach for oral gavage of hydrophobic compounds like this compound is to use a suspension or solution in a vehicle such as a mixture of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. It is crucial to ensure the formulation is homogenous and stable for the duration of the study.

Q3: What is the oral bioavailability of this compound in mice?

A3: The oral bioavailability of this compound in mice has been reported to be approximately 48%.[2][3]

Q4: How long can this compound be detected in mouse plasma after oral administration?

A4: Following oral administration, this compound can be quantified in mouse plasma for up to 36 hours.[2][3]

Q5: What is the maximum tolerated dose (MTD) of this compound in mice?

A5: A specific Maximum Tolerated Dose (MTD) for this compound in mice is not consistently reported across publicly available studies. However, doses of up to 150 mg/kg have been used in xenograft models without reported overt signs of toxicity.[1] It is recommended to perform a preliminary dose-range-finding study in your specific mouse strain and model to determine the optimal and best-tolerated dose.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Lack of Tumor Growth Inhibition Suboptimal dosage.Increase the dose of this compound (e.g., from 50 mg/kg to 150 mg/kg) or consider twice-daily administration. Confirm the presence of the target IDH1 mutation in your cell line.
Poor drug absorption.Ensure proper formulation and administration technique for oral gavage. Check for any issues with the vehicle that might hinder absorption.
Development of resistance.Analyze tumor samples for potential resistance mechanisms.
Variable Tumor Response Inconsistent drug administration.Ensure accurate and consistent dosing for all animals. Maintain a strict dosing schedule.
Heterogeneity of the tumor model.Use a well-characterized and homogenous cell line for implantation. Increase the number of animals per group to improve statistical power.
Signs of Toxicity (e.g., weight loss, lethargy) Dose is too high.Reduce the dosage of this compound. Monitor animals closely for any adverse effects. Consider intermittent dosing schedules.
Formulation issues.Ensure the vehicle is well-tolerated and the drug is properly solubilized or suspended to avoid localized irritation.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

DoseCmax (ng/mL)Tmax (h)Half-life (t½) (h)Oral Bioavailability (%)
Not SpecifiedData Not AvailableData Not AvailableData Not Available48[2][3]

Table 2: In Vivo Efficacy of this compound in an HT1080 Mouse Xenograft Model

Dose (Oral Gavage)Treatment SchedulePrimary EndpointResult
50 mg/kgSingle doseTumor 2-HG Reduction92.0% maximum inhibition at ~12 hours post-dose.[1]
150 mg/kgSingle doseTumor 2-HG Reduction95.2% maximum inhibition at ~12 hours post-dose.[1]
150 mg/kgTwice dailyNot SpecifiedShown to be sufficient to reduce R-2-HG levels.

Experimental Protocols

Detailed Methodology: HT1080 Xenograft Model with this compound Treatment

This protocol provides a general framework for establishing a subcutaneous HT1080 xenograft model and subsequent treatment with this compound.

1. Cell Culture:

  • Culture HT1080 fibrosarcoma cells in the recommended medium (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO2).

  • Harvest cells during the exponential growth phase for implantation.

2. Animal Model:

  • Use immunodeficient mice (e.g., athymic nude mice or BALB/c nude mice).

  • Acclimatize animals to the facility for at least one week before the experiment.

3. Tumor Cell Implantation:

  • Resuspend harvested HT1080 cells in a sterile, serum-free medium or a 1:1 mixture with Matrigel.

  • Subcutaneously inject approximately 1 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[4]

4. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

  • Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomize animals into treatment and control groups when tumors reach a predetermined size (e.g., 100-150 mm³).[4][5]

5. This compound Formulation and Administration:

  • Prepare a fresh suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water) on each dosing day.

  • Administer this compound or vehicle control orally via gavage at the desired dose and schedule (e.g., 50 or 150 mg/kg, once daily).

6. Endpoint Analysis:

  • Continue treatment for the duration of the study, monitoring tumor volume and animal well-being (e.g., body weight).

  • At the end of the study, euthanize the animals and excise the tumors.

  • Tumor weight can be measured as a primary endpoint.

  • A portion of the tumor can be snap-frozen for pharmacodynamic analysis (e.g., 2-HG measurement) or fixed in formalin for histological analysis.

Visualizations

Mutant_IDH1_Signaling_Pathway cluster_tca TCA Cycle cluster_cytoplasm Cytoplasm Isocitrate Isocitrate wtIDH1 Wild-type IDH1 Isocitrate->wtIDH1 alpha_KG α-Ketoglutarate mIDH1 Mutant IDH1 alpha_KG->mIDH1 NADPH -> NADP+ wtIDH1->alpha_KG Two_HG 2-Hydroxyglutarate (Oncometabolite) mIDH1->Two_HG This compound This compound This compound->mIDH1 Inhibition TET2 TET Enzymes Two_HG->TET2 Inhibition Histone_Demethylases Histone Demethylases Two_HG->Histone_Demethylases Inhibition Hypermethylation DNA & Histone Hypermethylation Differentiation_Block Block in Cellular Differentiation Hypermethylation->Differentiation_Block Leads to

Caption: Mutant IDH1 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. HT1080 Cell Culture Implantation 2. Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Monitoring 3. Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization 4. Randomization into Groups Tumor_Monitoring->Randomization Dosing 5. Oral Gavage with this compound or Vehicle Randomization->Dosing Euthanasia 6. Euthanasia and Tumor Excision Dosing->Euthanasia End of Study Data_Collection 7. Tumor Weight and Pharmacodynamic Analysis Euthanasia->Data_Collection

References

Technical Support Center: Managing Ivosidenib-Induced Differentiation Syndrome in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ivosidenib in xenograft models of IDH1-mutant hematologic malignancies.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced differentiation syndrome?

A1: this compound is a targeted inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2][3] In IDH1-mutated cancers, such as acute myeloid leukemia (AML), the mutant enzyme produces an oncometabolite, 2-hydroxyglutarate (2-HG), which blocks cellular differentiation.[2][3] this compound inhibits the production of 2-HG, leading to the differentiation of malignant cells into mature myeloid cells.[2][3] Differentiation syndrome (DS) is a potentially severe complication of this induced differentiation, characterized by a systemic inflammatory response.[4][5] This can involve a "cytokine storm" resulting from the rapid maturation and tissue infiltration of leukemic cells.[5]

Q2: How does this compound-induced differentiation syndrome manifest in xenograft models?

A2: While specific preclinical data is limited, based on clinical observations, researchers should monitor for signs that may indicate differentiation syndrome in xenograft models. These can include:

  • Rapid weight gain or peripheral edema: This may be visually apparent in the animals.

  • Respiratory distress: Look for signs like labored breathing or changes in respiratory rate.

  • Lethargy and general ill health: Monitor for changes in animal behavior, such as reduced activity or grooming.

  • Leukocytosis: A significant increase in white blood cell count, particularly neutrophils, is a key indicator.[6]

Q3: What is the typical onset of differentiation syndrome in preclinical models?

A3: The onset of differentiation syndrome can be variable. In clinical settings, the median time to onset is approximately 20 days but can range from 1 to 78 days.[6] Researchers should be vigilant for signs of DS throughout the initial weeks of this compound treatment in their xenograft studies.

Q4: What are the key biomarkers to monitor for the early detection of differentiation syndrome in xenografts?

A4: Regular monitoring of the following parameters is recommended:

  • Complete Blood Counts (CBCs): Pay close attention to a rapid increase in total white blood cell (WBC) count and the neutrophil count.

  • Body Weight: Daily or frequent monitoring of animal weight can help detect fluid retention.

  • Clinical Signs: Observe the animals daily for any signs of distress, including changes in breathing, activity levels, and physical appearance.

  • Cytokine Profiling: If feasible, periodic analysis of plasma for pro-inflammatory cytokines such as IL-6 and TNF-α could provide an early indication of a systemic inflammatory response.

  • Histopathology: Upon necropsy, examination of tissues, particularly the lungs and bone marrow, can reveal infiltration by maturing myeloid cells, which is a hallmark of differentiation syndrome.[7]

Troubleshooting Guides

Issue: Sudden Onset of Respiratory Distress in this compound-Treated Xenografts

Possible Cause: This could be a sign of pulmonary infiltrates associated with differentiation syndrome.

Troubleshooting Steps:

  • Immediate Assessment: Carefully evaluate the animal for other signs of DS, such as edema or lethargy.

  • Consider Intervention: If DS is suspected, prompt intervention is crucial. Based on clinical management protocols, the administration of corticosteroids like dexamethasone is the first line of treatment.[4][8][9]

  • Temporary Discontinuation of this compound: In severe cases, temporarily halting this compound treatment may be necessary until symptoms resolve.[10]

  • Pathological Confirmation: If the animal is euthanized, perform a thorough histopathological examination of the lungs to look for leukemic cell infiltration.

Issue: Rapid and Significant Increase in White Blood Cell Count

Possible Cause: This is a hallmark of leukocytosis associated with differentiation syndrome.

Troubleshooting Steps:

  • Confirm with Peripheral Blood Smear: Examine a blood smear to confirm the increase is due to maturing myeloid cells.

  • Initiate Supportive Care: In clinical settings, hydroxyurea is used to manage severe leukocytosis.[9] Researchers may consider this as a supportive care measure in their models, with appropriate dose adjustments for mice.

  • Continue Corticosteroid Treatment: Dexamethasone should be administered as it can help mitigate the inflammatory response associated with the rapid increase in leukocytes.[8]

  • Monitor CBCs Frequently: Continue to monitor the WBC count closely to assess the response to treatment.

Data Presentation

Table 1: this compound Dosing and Administration in Xenograft Models

ParameterRecommendationSource
This compound Dose 500 mg/kg orally, once daily[1][2][3][11]
Administration Oral gavage[12]
Vehicle To be determined by the researcher based on compound solubility and animal model.General Practice
Treatment Duration Until disease progression or unacceptable toxicity. A minimum of 6 months is suggested clinically to allow for a response.[1][2]

Table 2: Potential Management Strategies for this compound-Induced Differentiation Syndrome in Xenograft Models (Extrapolated from Clinical and Preclinical Data)

InterventionProposed Dosage for MiceRationale/Clinical CorrelateSource
Dexamethasone 0.114 mg/kg to 5 mg/kg, subcutaneously or intraperitoneally, once dailyTo mitigate the systemic inflammatory response. The clinical dose is 10 mg IV twice daily.[13][14]
Hydroxyurea To be determined by the researcher based on the severity of leukocytosis and institutional guidelines.To control severe leukocytosis.[9]
This compound Dose Interruption Temporarily halt dosing.To reduce the stimulus for differentiation in severe cases.[10]

Experimental Protocols

Protocol: Monitoring and Management of Suspected this compound-Induced Differentiation Syndrome in an AML Xenograft Model

  • Baseline Data Collection:

    • Prior to initiating this compound treatment, establish baseline measurements for all animals, including body weight and complete blood counts (CBCs) with differential.

  • This compound Administration:

    • Administer this compound at the chosen therapeutic dose (e.g., 500 mg/kg) orally once daily.

  • Routine Monitoring:

    • Daily: Monitor body weight and perform a clinical assessment of each animal, noting any signs of respiratory distress, edema, or changes in behavior.

    • Weekly (or more frequently if signs appear): Collect peripheral blood for CBC analysis.

  • Initiation of Management for Suspected DS:

    • If an animal exhibits signs of DS (e.g., >20% weight gain, respiratory distress, significant leukocytosis), initiate treatment with dexamethasone (e.g., 1-5 mg/kg, subcutaneously).

    • For severe leukocytosis, consider the administration of a cytoreductive agent like hydroxyurea, with the dose determined by institutional protocols.

    • In cases of severe symptoms, consider temporarily suspending this compound administration.

  • Follow-up and Tapering:

    • Continue daily monitoring.

    • Once clinical signs and leukocytosis have resolved, gradually taper the dexamethasone dose over several days to prevent a rebound inflammatory response.

    • If this compound was discontinued, it may be resumed, potentially at a lower dose, once the animal is stable.

  • Necropsy and Histopathology:

    • Upon completion of the study or if an animal is euthanized due to severity of symptoms, perform a comprehensive necropsy.

    • Collect tissues, including lungs, liver, spleen, and bone marrow, for histopathological analysis to confirm the presence of infiltrating differentiated myeloid cells.

Mandatory Visualization

Ivosidenib_Signaling_Pathway cluster_Cell IDH1-mutant Cancer Cell Isocitrate Isocitrate mutant_IDH1 Mutant IDH1 Isocitrate->mutant_IDH1 Substrate alpha_KG alpha-Ketoglutarate alpha_KG->mutant_IDH1 2_HG 2-Hydroxyglutarate (Oncometabolite) mutant_IDH1->2_HG Aberrant Conversion TET_enzymes TET Enzymes 2_HG->TET_enzymes Inhibits Hypermethylation DNA & Histone Hypermethylation TET_enzymes->Hypermethylation Prevents Diff_Block Differentiation Block Hypermethylation->Diff_Block Leukemic_Blast Leukemic Blast Proliferation Diff_Block->Leukemic_Blast Mature_Myeloid Mature Myeloid Cell This compound This compound This compound->mutant_IDH1 Inhibits This compound->Diff_Block Releases

Caption: this compound signaling pathway in IDH1-mutant cells.

DS_Management_Workflow cluster_Workflow Experimental Workflow for Managing Suspected Differentiation Syndrome Start Initiate this compound Treatment in Xenograft Monitor Daily Clinical Monitoring (Weight, Respiration, Behavior) Weekly CBCs Start->Monitor Suspect_DS Signs of DS Observed? Monitor->Suspect_DS Suspect_DS->Monitor No Manage_DS Administer Dexamethasone Consider Hydroxyurea for Leukocytosis Consider this compound Interruption Suspect_DS->Manage_DS Yes Continue_Monitoring Continue Close Monitoring Manage_DS->Continue_Monitoring Resolution Symptoms Resolved? Continue_Monitoring->Resolution Taper Taper Dexamethasone Resume this compound (if interrupted) Resolution->Taper Yes Euthanize Severe/Unresolved Symptoms: Euthanize and Perform Necropsy Resolution->Euthanize No Continue_Treatment Continue this compound Treatment with Vigilant Monitoring Taper->Continue_Treatment

Caption: Workflow for managing suspected differentiation syndrome.

References

Technical Support Center: Overcoming Ivosidenib Resistance in AML Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating ivosidenib resistance in Acute Myeloid Leukemia (AML) cell lines.

Frequently Asked Questions (FAQs)

Q1: My AML cell line with an IDH1 mutation is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?

A1: Resistance to this compound in IDH1-mutant AML can be broadly categorized into primary and acquired resistance.

  • Primary Resistance: This is when the cells do not respond to the initial treatment. A primary mechanism is the presence of co-occurring mutations in the Receptor Tyrosine Kinase (RTK) pathway, such as NRAS, KRAS, PTPN11, and FLT3-ITD.[1][2] These mutations can activate downstream signaling pathways that promote cell survival and proliferation, overriding the effects of IDH1 inhibition. Increased "leukemia stemness" is also associated with primary resistance.[1]

  • Acquired Resistance: This develops after an initial response to this compound. Common mechanisms include:

    • Secondary IDH1 Mutations: The emergence of second-site mutations in the IDH1 gene, such as S280F, can cause steric hindrance and prevent this compound from binding to the enzyme.[1][2][3][4]

    • IDH Isoform Switching: The acquisition of mutations in IDH2 can provide an alternative pathway for the production of the oncometabolite 2-hydroxyglutarate (2-HG), thereby circumventing the inhibition of mutant IDH1.[1][2]

    • Upregulation of Alternative Signaling Pathways: Clonal evolution can lead to the outgrowth of cells with activating mutations in signaling pathways like the RTK-RAS pathway, similar to what is seen in primary resistance.[1][2]

    • Altered Mitochondrial Metabolism: Changes in cellular metabolism can also contribute to acquired resistance.[1]

Q2: I've confirmed this compound resistance in my AML cell line. What are some strategies to overcome this?

A2: Several strategies are being explored to overcome this compound resistance:

  • Alternative IDH1 Inhibitors: Using a different IDH1 inhibitor with an alternative binding mechanism can be effective. For example, olutasidenib has shown efficacy against the this compound-resistant IDH1 S280F mutation.[3]

  • Combination Therapies:

    • Venetoclax and/or Azacitidine: Clinical trials have shown high response rates when combining this compound with the BCL-2 inhibitor venetoclax and/or the hypomethylating agent azacitidine.

    • Targeting Downstream Pathways: If resistance is driven by RTK pathway activation, combining this compound with inhibitors of MEK, ERK, or other components of this pathway could be a viable strategy.

    • Other Investigational Combinations: Preclinical studies suggest potential synergy with STAT5 inhibitors.

Q3: How do I generate an this compound-resistant AML cell line for my experiments?

A3: A common method for generating drug-resistant cell lines is through continuous, long-term exposure to escalating doses of the drug.

Experimental Workflow for Generating Resistant Cell Lines

G start Start with parental IDH1-mutant AML cell line ic50 Determine initial IC50 of this compound start->ic50 culture Culture cells in media with This compound at a low concentration (e.g., IC20) ic50->culture monitor Monitor cell viability and proliferation culture->monitor increase Gradually increase This compound concentration as cells adapt monitor->increase Cells are proliferating stable Establish a stable resistant cell line that proliferates at a high this compound concentration monitor->stable Cells are resistant increase->culture characterize Characterize the resistant phenotype (IC50, protein expression, sequencing) stable->characterize end Resistant cell line ready for experiments characterize->end

Caption: Workflow for the generation of this compound-resistant AML cell lines.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in my cell viability assays.

Possible Cause Troubleshooting Step
Cell Seeding Density Ensure a consistent number of viable cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line in a 96-well plate format.
Drug Preparation Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure complete dissolution of the drug in the solvent and culture medium.
Incubation Time Use a consistent incubation time for drug treatment (e.g., 48 or 72 hours) across all experiments.
Assay Reagent Quality Check the expiration date and proper storage of your viability assay reagents (e.g., MTT, WST-1, CellTiter-Glo).
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can significantly affect cell metabolism and drug sensitivity.

Problem 2: I am not detecting a clear upregulation of RTK pathway proteins in my resistant cell line via Western blot.

Possible Cause Troubleshooting Step
Antibody Quality Validate your primary antibodies for specificity and sensitivity using positive and negative controls.
Lysate Preparation Ensure efficient protein extraction by using an appropriate lysis buffer with protease and phosphatase inhibitors. Determine protein concentration accurately to ensure equal loading.
Phosphoprotein Instability Work quickly and on ice during lysate preparation to minimize phosphatase activity.
Low Protein Abundance Consider using immunoprecipitation to enrich for your protein of interest before performing the Western blot.
Resistance Mechanism Your resistant cell line may have a different mechanism of resistance that does not involve the upregulation of the specific RTK pathway you are probing. Consider sequencing the IDH1 and IDH2 genes to check for secondary mutations.

Data Presentation

Table 1: Comparative IC50 Values of IDH1 Inhibitors

CompoundTargetIC50 (nM)Notes
This compoundWild-Type IDH124 - 71Potently inhibits both wild-type and mutant IDH1.[5]
OlutasidenibWild-Type IDH122,400Shows significantly less inhibition of wild-type IDH1 compared to this compound.[5]
This compoundIDH1 R132C2.5Highly potent against this common IDH1 mutation.[3]
This compoundIDH1 R132C/S280F>10,000The S280F second-site mutation confers a high level of resistance to this compound.[3]
OlutasidenibIDH1 R132C/S280F~50-100Retains activity against the this compound-resistant S280F mutation (estimated from graphical data).

Table 2: Expected Changes in Protein Expression in this compound-Resistant AML Cells (Template for Researchers)

ProteinExpected Change in Resistant CellsMethod of Detection
p-ERK1/2 (Thr202/Tyr204)IncreasedWestern Blot
Total ERK1/2No significant changeWestern Blot
p-AKT (Ser473)IncreasedWestern Blot
Total AKTNo significant changeWestern Blot
NRASIncreased (if mutated)Western Blot, Sequencing
KRASIncreased (if mutated)Western Blot, Sequencing
PTPN11Increased (if mutated)Western Blot, Sequencing
FLT3-ITDIncreased (if present)Western Blot, PCR
IDH1No significant changeWestern Blot

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding:

    • Harvest AML cells in the logarithmic growth phase.

    • Perform a cell count and assess viability using Trypan blue.

    • Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Add 100 µL of the diluted this compound to the appropriate wells, resulting in a final volume of 200 µL. Include a vehicle control (e.g., DMSO) and a media-only blank.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or shaking.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for RTK Pathway Activation

This protocol is for detecting the phosphorylation status of key proteins in the RTK pathway.

  • Cell Lysis:

    • Treat sensitive and resistant AML cells with or without this compound for the desired time.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify band intensities using densitometry software. Normalize the phosphoprotein signal to the total protein signal.

Signaling Pathways and Workflows

Primary Resistance to this compound

G cluster_0 This compound Action cluster_1 RTK Pathway Activation (Primary Resistance) This compound This compound idh1_mut Mutant IDH1 This compound->idh1_mut Inhibits hg2 2-HG Production idh1_mut->hg2 Blocked diff Myeloid Differentiation hg2->diff Promotes rtk_mut NRAS, KRAS, PTPN11, FLT3-ITD Mutations ras_raf RAS-RAF-MEK-ERK Pathway rtk_mut->ras_raf Activates pi3k PI3K-AKT Pathway rtk_mut->pi3k Activates prolif Cell Proliferation and Survival ras_raf->prolif pi3k->prolif prolif->this compound Resistance

Caption: Primary resistance to this compound mediated by RTK pathway mutations.

Acquired Resistance to this compound

G cluster_0 Initial Response cluster_1 Mechanisms of Acquired Resistance This compound This compound idh1_mut Mutant IDH1 (e.g., R132C) This compound->idh1_mut Inhibits sec_mut Secondary IDH1 Mutation (e.g., S280F) This compound->sec_mut Ineffective hg2_initial Reduced 2-HG idh1_mut->hg2_initial response Clinical Response hg2_initial->response hg2_restored Restored 2-HG Production sec_mut->hg2_restored iso_switch IDH2 Mutation (Isoform Switching) iso_switch->hg2_restored rtk_out RTK Pathway Clone Outgrowth prolif_survival Increased Proliferation and Survival rtk_out->prolif_survival relapse Relapse hg2_restored->relapse prolif_survival->relapse

Caption: Mechanisms of acquired resistance to this compound in AML.

References

dealing with ivosidenib precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ivosidenib. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a specific focus on addressing issues related to stock solution precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme.[1] In certain cancers, a mutation in the IDH1 gene leads to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), from α-ketoglutarate (α-KG).[1] High levels of 2-HG disrupt normal cellular processes, including epigenetic regulation, and block cell differentiation, contributing to tumor growth.[1][2] this compound specifically targets and inhibits the mutated IDH1 enzyme, thereby reducing 2-HG levels and allowing for the normal differentiation of cells.[1][3]

Q2: In which solvents is this compound soluble?

A2: this compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability. It is practically insoluble in aqueous solutions across a physiological pH range. For research purposes, this compound is typically dissolved in organic solvents. It exhibits good solubility in Dimethyl Sulfoxide (DMSO) and Ethanol.

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3: For detailed storage information, please refer to the table below. In general, solid this compound should be stored at -20°C for long-term stability. Stock solutions in solvents like DMSO can be stored for shorter periods at -20°C or for longer durations at -80°C. To minimize degradation, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: this compound Precipitation

This guide addresses common issues related to this compound precipitation in stock solutions and during experimental use.

Issue 1: this compound powder is not dissolving completely in the chosen solvent.

  • Possible Cause: The concentration of this compound may be too high for the volume of solvent used, or the solvent quality may be suboptimal.

  • Troubleshooting Steps:

    • Verify Solubility Limits: Ensure the target concentration does not exceed the known solubility of this compound in the specific solvent (see Table 1).

    • Use High-Quality Solvent: Use fresh, anhydrous (moisture-free) DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound.

    • Aid Dissolution: Gentle warming of the solution to 37°C and/or sonication can help facilitate the dissolution of the compound. Vortex the solution thoroughly after these steps.

    • Prepare a More Dilute Stock: If the compound still does not dissolve, prepare a more dilute stock solution and adjust the volume added to your experimental system accordingly.

Issue 2: Precipitation is observed in the this compound stock solution after storage.

  • Possible Cause: The stock solution may have become supersaturated, or temperature fluctuations during storage and handling may have caused the compound to fall out of solution. Repeated freeze-thaw cycles can also contribute to precipitation.

  • Troubleshooting Steps:

    • Re-dissolve the Precipitate: Warm the stock solution to 37°C and vortex or sonicate until the precipitate is fully redissolved. Visually confirm that the solution is clear before use.

    • Aliquot for Storage: To prevent future issues, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Proper Storage: Ensure aliquots are stored at the recommended temperature, typically -80°C for long-term stability.

Issue 3: this compound precipitates when the DMSO stock solution is diluted into aqueous cell culture media or buffer.

  • Possible Cause: This is a common issue for poorly water-soluble compounds. The drastic change in solvent polarity when a concentrated DMSO stock is added to an aqueous environment causes the compound to "crash out" of solution.

  • Troubleshooting Steps:

    • Optimize the Dilution Process:

      • Pre-warm the aqueous medium to 37°C before adding the this compound stock.

      • Add the this compound stock solution dropwise to the aqueous medium while gently vortexing or stirring. This rapid dispersion helps to avoid localized high concentrations that can lead to precipitation.

    • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the cell culture medium.

    • Maintain a Low Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible (ideally ≤ 0.5%) to minimize solvent toxicity and its effect on solubility.

    • Solubility Testing: Before a large-scale experiment, perform a small-scale solubility test at the desired final concentration in your specific cell culture medium to ensure this compound remains in solution.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterDetailsReference(s)
Solubility in DMSO 100 mg/mL (171.53 mM) to 237 mg/mL (406.55 mM)[4][5]
Solubility in Ethanol 100 mg/mL (171.54 mM)[4][5]
Solubility in Water Insoluble[4]
Storage of Solid -20°C for up to 3 years[5]
Storage of Stock Solution (in solvent) 1 month at -20°C, 1 year at -80°C[4][5]

Note: Solubility can vary between batches and suppliers. It is recommended to consult the product-specific datasheet.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 582.96 g/mol ). For 1 mL of a 10 mM stock, weigh out 5.83 mg of this compound.

    • Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the this compound powder is completely dissolved. If necessary, gently warm the tube to 37°C or place it in a sonicator bath for 5-10 minutes to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

  • Materials:

    • 10 mM this compound in DMSO stock solution (from Protocol 1)

    • Pre-warmed (37°C) cell culture medium

    • Sterile tubes for dilution

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Determine the final desired concentration of this compound in your experiment and calculate the required dilution. For example, to prepare a 10 µM working solution, a 1:1000 dilution is needed.

    • In a sterile tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing the medium, add the calculated volume of the this compound stock solution drop-by-drop.

    • Ensure the final DMSO concentration in the cell culture medium is below the toxic level for your specific cell line (typically ≤ 0.5%).

    • Use the freshly prepared working solution immediately for your experiments. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Mandatory Visualization

Ivosidenib_Mechanism_of_Action cluster_Cell Cancer Cell with IDH1 Mutation cluster_Restoration Restoration of Normal Pathway Isocitrate Isocitrate alpha_KG α-Ketoglutarate (α-KG) Isocitrate->alpha_KG Wild-type IDH1 Two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) alpha_KG->Two_HG Neomorphic Activity Epigenetic_Changes Epigenetic Changes (DNA & Histone Hypermethylation) Two_HG->Epigenetic_Changes Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block Tumor_Growth Tumor Growth Differentiation_Block->Tumor_Growth Normal_Differentiation Normal Cellular Differentiation Differentiation_Block->Normal_Differentiation mutant_IDH1 Mutant IDH1 Enzyme This compound This compound This compound->mutant_IDH1 Inhibition

References

Technical Support Center: Minimizing Variability in 2-Hydroxyglutarate (2-HG) Measurement Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in 2-hydroxyglutarate (2-HG) measurement assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for measuring 2-HG, and what are their key differences?

The two primary methods for quantifying 2-HG are Liquid Chromatography-Mass Spectrometry (LC-MS) and commercially available colorimetric or fluorometric enzymatic assay kits.[1]

  • LC-MS/MS offers high sensitivity and specificity, and critically, it can distinguish between the D- and L-enantiomers of 2-HG.[1][2] This is crucial because elevated D-2-HG is a hallmark of IDH-mutant cancers, while L-2-HG is associated with other metabolic disorders and can be produced under hypoxic conditions.[1][3][4][5]

  • Enzymatic assays are generally higher-throughput and do not require specialized mass spectrometry equipment.[1][6] These assays typically rely on the enzymatic conversion of D-2-HG to α-ketoglutarate (α-KG), which then generates a detectable colorimetric or fluorometric signal.[1][7] However, they usually do not distinguish between the two enantiomers.[4]

Q2: Why is it important to differentiate between D-2-HG and L-2-HG?

Distinguishing between the D- and L-enantiomers of 2-HG is critical for accurate diagnosis and research.[1][2][4] Elevated levels of D-2-HG are a key oncometabolite in cancers with mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes.[1][2][3] Conversely, high levels of L-2-HG are primarily linked to the inherited metabolic disorder L-2-hydroxyglutaric aciduria.[1] L-2-HG can also be produced under hypoxic conditions by enzymes such as malate dehydrogenase and lactate dehydrogenase.[1][5] Therefore, accurately quantifying each enantiomer is essential for understanding their distinct biological roles and for correct disease diagnosis and prognosis.[1][8]

Q3: What are the primary sources of variability in 2-HG assays?

Variability in 2-HG assays can stem from three main stages of the experimental process:

  • Pre-analytical Phase: This includes everything that happens to the sample before it is analyzed.[9] Common sources of error include improper sample collection, handling, processing, and storage.[10][11] For example, hemolysis (the rupture of red blood cells) can significantly alter the measured concentrations of various analytes.[12][13][14]

  • Analytical Phase: This phase involves the actual measurement of 2-HG. Variability can be introduced through inconsistent sample preparation (e.g., extraction methods), deviations from the assay protocol (e.g., incorrect incubation times or temperatures), and improper instrument settings.[1]

  • Post-analytical Phase: This final phase includes data analysis, interpretation, and reporting.[15][16][17][18] Errors in this stage can arise from incorrect calculations, data transcription errors, and improper validation of results.[15][18][19]

Troubleshooting Guides

This section addresses specific issues that users may encounter during their 2-HG measurement experiments.

Issue 1: High Variability Between Replicate Samples

Possible Causes & Solutions

Cause Solution
Inconsistent Sample Homogenization Ensure tissue or cell samples are thoroughly homogenized to achieve a uniform consistency before taking aliquots for analysis.[6]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions for standard curves. Ensure thorough mixing between each dilution step.[1]
Incomplete Protein Precipitation For LC-MS analysis, ensure complete protein precipitation by using the correct volume of cold solvent (e.g., methanol or acetonitrile) and adequate incubation time at low temperatures.[2][20]
Variable Evaporation During Sample Drying If a drying step is required, ensure all samples are dried uniformly. Use a vacuum concentrator or a consistent stream of nitrogen gas.
Well-to-Well Variation in Plate-Based Assays Be mindful of potential "edge effects" in 96-well plates. Avoid using the outer wells for critical samples or standards if significant variability is observed. Ensure consistent incubation temperature across the entire plate.
Issue 2: Poor Standard Curve Performance (Low R-squared value or Non-linearity)

Possible Causes & Solutions

Cause Solution
Improper Standard Preparation Carefully follow the protocol for preparing the stock and working standards. Any error in the initial dilutions will affect the entire standard curve.[1] Use high-purity water and solvents for dilutions.
Pipetting Inaccuracy As with sample variability, precise pipetting is crucial for generating a reliable standard curve.[1]
Incorrect Concentration Range Ensure the concentration range of your standards brackets the expected concentration of 2-HG in your samples. You may need to dilute your samples to fall within the linear range of the assay.
Assay Saturation If the high concentration standards are plateauing, the detector may be saturated. Reduce the concentration of the highest standards or dilute them further.
Background Interference High background signal can affect the linearity of the standard curve. See "Issue 4: High Background Signal" for troubleshooting steps.
Issue 3: Inaccurate or Unexpected 2-HG Concentrations

Possible Causes & Solutions

Cause Solution
Sample Degradation 2-HG can be degraded if samples are not handled and stored properly. Always process samples on ice and store them at -80°C for long-term storage.[7][20] Avoid repeated freeze-thaw cycles.[21]
Presence of Interfering Substances Biological samples are complex matrices. Other metabolites or drugs may interfere with the assay. For LC-MS, this can manifest as co-eluting peaks. For enzymatic assays, substances may inhibit or activate the enzyme. Ensure proper sample cleanup and chromatographic separation.
Incorrect Normalization When comparing 2-HG levels between samples, it is crucial to normalize the data appropriately, for example, to cell number, protein concentration, or tissue weight. Inconsistent normalization will lead to inaccurate comparisons.
Hemolysis in Blood Samples The rupture of red blood cells can release interfering substances and alter the concentration of metabolites.[12][13] Visually inspect plasma/serum samples for any pink or red tinge, which indicates hemolysis. If hemolysis is suspected, a new sample should be collected.[13]
Issue 4: High Background Signal in Enzymatic Assays

Possible Causes & Solutions

Cause Solution
Endogenous NADH in Samples Cell and tissue extracts can contain endogenous NADH, which will generate a background signal in assays where NADH is a product.[1] To correct for this, prepare a sample background control for each sample that includes all reaction components except for the 2-HG-specific enzyme. Subtract this background reading from the reading of the corresponding sample.[1]
Insufficient Washing In ELISA-like assay formats, inadequate washing between steps can leave behind unbound reagents that contribute to the background signal.[1] Increase the number and/or duration of wash steps and ensure complete removal of the wash buffer.[1]
Contaminated Reagents Ensure all buffers and reagents are prepared with high-purity water and are not contaminated.
Issue 5: Poor Chromatographic Peak Shape or Resolution in LC-MS/MS

Possible Causes & Solutions

Cause Solution
Suboptimal Chiral Derivatization When analyzing D- and L-2-HG, incomplete or inconsistent derivatization can lead to poor peak shape and inaccurate quantification.[1][2] Optimize the derivatization reaction time and temperature, and ensure the derivatizing agent is not degraded.[1]
Column Degradation The analytical column may be degraded or clogged. Try washing the column according to the manufacturer's instructions or replace it with a new one.[1]
Inappropriate Mobile Phase The composition and pH of the mobile phase are critical for good chromatographic separation. Ensure the mobile phases are prepared correctly and have been properly degassed.
Matrix Effects Co-eluting substances from the sample matrix can suppress or enhance the ionization of 2-HG, leading to inaccurate quantification. Use a stable isotope-labeled internal standard to correct for matrix effects.[21]

Data Presentation

Table 1: Comparison of Common 2-HG Measurement Methods

ParameterEnzymatic AssaysLC-MS/MS Assays
Principle Enzymatic conversion of D-2-HG to α-KG, generating a colorimetric or fluorometric signal.[1][7]Chromatographic separation followed by mass spectrometric detection.[2][20]
Enantiomer Specificity Typically measures only D-2-HG or total 2-HG.[4]Can distinguish between and quantify both D- and L-2-HG.[1][2]
Sensitivity Lower limit of detection is typically in the low micromolar range.[7][22]High sensitivity, with limits of quantification in the nanomolar to low micromolar range.[3][4][5]
Throughput High-throughput, suitable for screening large numbers of samples.[6]Lower throughput due to serial sample analysis.
Equipment Requires a standard microplate reader.[6]Requires a liquid chromatography system coupled to a tandem mass spectrometer.[2][20]
Sample Volume Typically requires 20-50 µL of sample.[1]Can vary, but can be as low as 50 µL of plasma/serum.[2]
Linear Range Generally up to 100 µM or 1 mM.[1]Wide linear range, for example, 0.8 - 104 nmol/mL.[1][4][5]

Table 2: Impact of Pre-analytical Variables on Analyte Concentrations

VariableEffect on MeasurementMitigation Strategy
Hemolysis Can cause a false increase in potassium and a decrease in sodium and glucose due to dilution and leakage of intracellular components.[13][23] The impact on 2-HG is not well-defined but interference is likely.Use proper phlebotomy techniques to avoid traumatic draws.[24] Avoid excessive force when handling samples. Visually inspect samples for hemolysis and recollect if necessary.[13]
Delayed Centrifugation Failure to separate serum or plasma from red blood cells within 2 hours of collection can lead to inaccurate results for many analytes.[24]Centrifuge blood samples within 1-2 hours of collection.[24]
Improper Storage Temperature Storing samples at incorrect temperatures can lead to analyte degradation.[24]Follow specific storage requirements for each sample type (room temperature, refrigerated, or frozen).[24] For long-term storage of 2-HG samples, -80°C is recommended.[7][20]
Repeated Freeze-Thaw Cycles Can lead to degradation of analytes. 2-HG has been shown to be stable for at least five freeze-thaw cycles in human brain tumor homogenate.[21]Aliquot samples after initial processing to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Sample Collection and Handling for 2-HG Measurement
  • Patient/Subject Preparation: For clinical samples, note any dietary restrictions or medications that could interfere with the assay. Fasting samples are often recommended to reduce variability in metabolite levels.[9]

  • Blood Collection (for Plasma or Serum):

    • Collect whole blood in EDTA tubes for plasma or serum separator tubes for serum.[20]

    • Use proper venipuncture technique to minimize hemolysis.[24] Avoid leaving the tourniquet on for more than one minute.[24]

    • Gently invert the tubes to mix with the anticoagulant (for plasma). Do not shake vigorously.

    • Process the blood within 1-2 hours of collection.[24]

  • Plasma/Serum Separation:

    • Centrifuge the blood tubes according to the manufacturer's instructions (e.g., 2,500g for 10 minutes at 20°C for serum).[7]

    • Carefully aspirate the supernatant (plasma or serum) without disturbing the cell pellet.

    • Visually inspect the plasma/serum for hemolysis.

    • Aliquot the plasma/serum into cryovials.

  • Tissue Samples:

    • Excise the tissue as quickly as possible to minimize metabolic changes.

    • Immediately snap-freeze the tissue in liquid nitrogen.[6]

    • Store samples at -80°C until analysis.

  • Cultured Cells:

    • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove culture medium.

    • Scrape the cells in the presence of a quenching solution (e.g., cold methanol) to halt metabolic activity.[2]

    • Store cell pellets at -80°C.

Protocol 2: 2-HG Extraction and Measurement by LC-MS/MS (Adapted from multiple sources)
  • Metabolite Extraction:

    • For plasma/serum: To 50 µL of sample, add 200 µL of cold methanol containing a stable isotope-labeled internal standard (e.g., ¹³C₅-D-2-HG) to precipitate proteins.[2]

    • For tissue: Homogenize the powdered tissue in 80% ice-cold methanol containing the internal standard.[6]

    • For cells: Add cold extraction solvent to the cell pellet.

  • Protein Precipitation and Clarification:

    • Vortex the samples vigorously.

    • Incubate at -20°C or -80°C for at least 30 minutes to facilitate protein precipitation.[2]

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.[2][6]

  • Supernatant Processing:

    • Carefully transfer the supernatant to a new tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[6]

  • Chiral Derivatization (for enantiomer separation):

    • Reconstitute the dried extract in a suitable solvent.

    • Add a chiral derivatizing agent such as (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN).[2][3]

    • Incubate at an optimized temperature and time (e.g., 70°C for 30 minutes).[2]

    • Dry the sample again to remove the derivatization reagent.

  • Sample Reconstitution and Analysis:

    • Reconstitute the final dried residue in the initial mobile phase for LC-MS/MS analysis.[2]

    • Inject the sample into the LC-MS/MS system.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 2-HG and its internal standard.[2][20]

  • Data Analysis:

    • Integrate the peak areas for 2-HG and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio (2-HG/internal standard) against the known concentrations of the calibrators.[20]

    • Calculate the concentration of 2-HG in the samples based on the standard curve.

Visualizations

experimental_workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase SampleCollection Biological Sample (Cells, Tissue, Plasma) SamplePrep Sample Preparation (Homogenization, Lysis) SampleCollection->SamplePrep MetaboliteExtraction Metabolite Extraction (e.g., Protein Precipitation) SamplePrep->MetaboliteExtraction Derivatization Chiral Derivatization (Optional, for LC-MS) MetaboliteExtraction->Derivatization Measurement 2-HG Measurement Method MetaboliteExtraction->Measurement Derivatization->Measurement LCMS LC-MS/MS Measurement->LCMS High Specificity EnzymaticAssay Enzymatic Assay Measurement->EnzymaticAssay High Throughput DataAnalysis Data Analysis (Standard Curve, Normalization) LCMS->DataAnalysis EnzymaticAssay->DataAnalysis Results Quantified 2-HG Levels DataAnalysis->Results

Caption: General experimental workflow for 2-HG measurement.

signaling_pathway cluster_TCA TCA Cycle cluster_IDH_mut Mutant IDH Pathway cluster_downstream Downstream Effects Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG Wild-Type IDH IDH1_2_mut Mutant IDH1/2 aKG->IDH1_2_mut Dioxygenases α-KG-Dependent Dioxygenases aKG->Dioxygenases Activates D2HG D-2-Hydroxyglutarate (D-2HG) IDH1_2_mut->D2HG NADPH -> NADP+ D2HG->Dioxygenases Inhibits Epigenetic Epigenetic Alterations (Hypermethylation) Dioxygenases->Epigenetic Oncogenesis Oncogenesis Epigenetic->Oncogenesis

Caption: Signaling pathway of mutant IDH leading to D-2-HG production.

troubleshooting_logic cluster_pre Pre-Analytical Checks cluster_analytical Analytical Checks cluster_post Post-Analytical Checks Start Inconsistent 2-HG Results CheckPreAnalytical Review Pre-Analytical Steps Start->CheckPreAnalytical CheckAnalytical Review Analytical Steps Start->CheckAnalytical CheckPostAnalytical Review Post-Analytical Steps Start->CheckPostAnalytical SampleHandling Sample Collection & Handling Protocol CheckPreAnalytical->SampleHandling Storage Storage Conditions (-80°C, Freeze-Thaw) CheckPreAnalytical->Storage Hemolysis Check for Hemolysis CheckPreAnalytical->Hemolysis StandardCurve Standard Curve Performance (R², Linearity) CheckAnalytical->StandardCurve Replicates Variability in Replicates CheckAnalytical->Replicates Controls Background/Positive Controls CheckAnalytical->Controls Protocol Adherence to Protocol CheckAnalytical->Protocol Calculations Data Calculations CheckPostAnalytical->Calculations Normalization Normalization Method CheckPostAnalytical->Normalization

Caption: Logical troubleshooting workflow for inconsistent 2-HG results.

References

Addressing Unexpected In Vitro Cytotoxicity of Ivosidenib: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals encountering unexpected cytotoxicity during in vitro experiments with ivosidenib, this technical support center provides a structured approach to troubleshooting and understanding these off-target effects. This compound is a targeted inhibitor of mutated isocitrate dehydrogenase-1 (IDH1), and while it is designed for high specificity, in vitro systems can sometimes reveal unanticipated cellular responses.

This guide offers a question-and-answer-based troubleshooting workflow, detailed experimental protocols, and frequently asked questions to help you systematically investigate and resolve these issues.

Troubleshooting Guide: A Step-by-Step Approach

If you are observing a higher-than-expected cytotoxic effect with this compound in your cell line, it is crucial to determine if this is a true biological effect or an experimental artifact. Follow this guide to methodically pinpoint the source of the issue.

Question 1: Have I ruled out common experimental errors as the cause of the observed cytotoxicity?

Answer: Before exploring complex biological mechanisms, it is essential to validate your experimental setup. Inconsistencies in laboratory procedures are a frequent source of unexpected results.

Initial Verification Steps:

  • Confirm Drug Concentration and Purity: Double-check all calculations for dilutions and stock solutions. Ensure the correct weighing of the compound and the use of calibrated pipettes. If possible, verify the purity and identity of your this compound batch.

  • Assess this compound Stability: this compound can degrade under certain conditions, and its degradation products may have different toxicities. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

  • Evaluate Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding the tolerance level of your cell line, which is typically below 0.5%. Run a vehicle-only control to assess its impact on cell viability.

  • Check for Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT, MTS, CellTiter-Glo®). Include a cell-free control with this compound at the highest concentration to test for any direct interaction with assay reagents.

  • Standardize Cell Culture Conditions: Use cells with a consistent and low passage number. Ensure uniform cell seeding density and confluency at the time of treatment. Regularly test for mycoplasma contamination.

ParameterRecommendationRationale
This compound Stock Prepare fresh aliquots from a validated source.Avoid degradation and ensure accurate concentration.
Vehicle Control Maintain final DMSO concentration <0.5%.High solvent concentrations can be independently cytotoxic.
Assay Controls Include "reagent + this compound" (no cells).To check for direct interference with the assay's chemistry.
Cell Passage Use cells within a defined low-passage range.High passage numbers can lead to genetic drift and altered sensitivity.
Mycoplasma Perform routine testing.Mycoplasma can alter cellular metabolism and drug response.

Question 2: Is the unexpected cytotoxicity specific to certain cell lines?

Answer: Cell line-specific cytotoxicity can provide valuable clues about the underlying mechanism. Comparing the response of different cell lines can help differentiate between a general cytotoxic effect and one that is dependent on a particular cellular context.

Comparative Analysis Strategy:

  • Test a Panel of Cell Lines: Include cell lines with and without the IDH1 mutation, as well as cell lines from different tissue origins.

  • Characterize Your Cell Line: Verify the IDH1 mutation status of your cell line through sequencing. Assess the expression levels of wild-type IDH1.

  • Consider Metabolic Differences: Different cell lines have distinct metabolic profiles. For instance, some cell lines are more reliant on glycolysis (the Warburg effect), while others depend more on oxidative phosphorylation.

Cell Line TypeExpected this compound ResponsePotential Reason for Unexpected Cytotoxicity
IDH1-mutant Reduced proliferation, differentiationOn-target effect
IDH1-wild type Minimal effect at therapeutic concentrationsOff-target effects, mitochondrial toxicity
High glycolytic rate May be less sensitive to mitochondrial toxinsLess reliance on oxidative phosphorylation
High oxidative phosphorylation May be more sensitive to mitochondrial toxinsGreater dependence on mitochondrial function

Question 3: Could the observed cytotoxicity be due to off-target kinase inhibition?

Answer: While this compound is an IDH1 inhibitor, many small molecule inhibitors can exhibit off-target activity against various kinases, especially at higher concentrations. This can lead to unexpected signaling pathway modulation and cytotoxicity.

Investigating Off-Target Kinase Activity:

  • Perform a Kinome Scan: A broad-panel kinase screen (kinome scan) can identify potential off-target kinases that bind to this compound.

  • In Silico Analysis: Computational modeling can predict potential off-target interactions based on the structure of this compound and the ATP-binding pockets of various kinases.

  • Cell-Based Pathway Analysis: If a potential off-target kinase is identified, use western blotting to examine the phosphorylation status of its downstream substrates in the presence of this compound.

dot

Off_Target_Kinase_Investigation cluster_Initial_Observation Initial Observation cluster_Investigation_Strategy Investigation Strategy cluster_Potential_Outcome Potential Outcome Unexpected_Cytotoxicity Unexpected Cytotoxicity of this compound Kinome_Scan Kinome Scan/ In Silico Screening Unexpected_Cytotoxicity->Kinome_Scan Hypothesize Off-Target Effect Off_Target_Identified Identification of Off-Target Kinase Kinome_Scan->Off_Target_Identified Identifies Potential Hits Pathway_Analysis Cell-Based Pathway Analysis Downstream_Modulation Modulation of Downstream Signaling Pathway_Analysis->Downstream_Modulation Confirms Functional Effect Off_Target_Identified->Pathway_Analysis Validate in Cellular Context Cytotoxicity_Mechanism Explanation for Unexpected Cytotoxicity Downstream_Modulation->Cytotoxicity_Mechanism Links to Cell Death Pathway

Caption: Workflow for investigating off-target kinase inhibition.

Question 4: Could mitochondrial toxicity be the cause of the unexpected cytotoxicity?

Answer: A growing body of evidence suggests that some targeted therapies can induce mitochondrial dysfunction, leading to cell death. Cells with IDH mutations have been shown to have enhanced mitochondrial oxidative metabolism, which could make them more susceptible to mitochondrial toxins.

Assessing Mitochondrial Toxicity:

  • Measure Mitochondrial Membrane Potential (ΔΨm): A decrease in ΔΨm is an early indicator of mitochondrial dysfunction. This can be assessed using fluorescent dyes like JC-1 or TMRE.

  • Assess Cellular Respiration: Measure the oxygen consumption rate (OCR) to determine if this compound is affecting the electron transport chain.

  • Evaluate ATP Production: A reduction in cellular ATP levels can indicate impaired mitochondrial function.

dot

Mitochondrial_Toxicity_Workflow cluster_Treatment Experimental Treatment cluster_Assays Mitochondrial Function Assays cluster_Interpretation Interpretation of Results Ivosidenib_Treatment Treat Cells with This compound MMP_Assay Mitochondrial Membrane Potential (e.g., JC-1) Ivosidenib_Treatment->MMP_Assay OCR_Assay Oxygen Consumption Rate (OCR) Ivosidenib_Treatment->OCR_Assay ATP_Assay Cellular ATP Levels Ivosidenib_Treatment->ATP_Assay Decreased_MMP Decreased ΔΨm MMP_Assay->Decreased_MMP Altered_OCR Altered OCR OCR_Assay->Altered_OCR Reduced_ATP Reduced ATP ATP_Assay->Reduced_ATP Mito_Dysfunction Mitochondrial Dysfunction Decreased_MMP->Mito_Dysfunction Altered_OCR->Mito_Dysfunction Reduced_ATP->Mito_Dysfunction

Caption: Experimental workflow for assessing mitochondrial toxicity.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments to troubleshoot unexpected cytotoxicity.

Protocol 1: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

Objective: To determine if this compound induces depolarization of the mitochondrial membrane.

Materials:

  • Cells of interest

  • This compound

  • JC-1 reagent

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control for the desired time.

  • JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Remove the treatment medium and add the JC-1 staining solution to each well.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at two wavelengths:

    • Aggregate (healthy mitochondria): Excitation ~535 nm, Emission ~590 nm (red).

    • Monomer (depolarized mitochondria): Excitation ~485 nm, Emission ~530 nm (green).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: Off-Target Kinase Activity Assay (Biochemical)

Objective: To determine if this compound directly inhibits the activity of a suspected off-target kinase.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate

  • This compound

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Luminescence or fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

  • Assay Plate Setup: In a suitable microplate, add the recombinant kinase, its substrate, and the this compound dilutions.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time.

  • Signal Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measurement: Read the signal (luminescence or fluorescence) on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Frequently Asked Questions (FAQs)

Q1: At what concentration should I be concerned about unexpected cytotoxicity with this compound?

A1: this compound is a highly selective inhibitor of mutant IDH1, with much lower potency against the wild-type enzyme. Unexpected cytotoxicity observed at concentrations significantly higher than the reported IC50 for mutant IDH1 in your cell line of interest warrants further investigation. A thorough dose-response study is essential to determine the cytotoxic concentration (CC50) in your specific model.

Q2: Could the cytotoxicity be a result of this compound affecting wild-type IDH1 at high concentrations?

A2: While this compound is selective for mutant IDH1, at very high concentrations, it may begin to inhibit wild-type IDH1. Inhibition of wild-type IDH1 could disrupt normal cellular metabolism and potentially lead to cytotoxicity. To investigate this, you can perform an in vitro enzyme assay with recombinant wild-type IDH1 or measure isocitrate and α-ketoglutarate levels in wild-type cells treated with high concentrations of this compound.

Q3: What if I observe cytotoxicity in my IDH1-wild type cell line?

A3: Cytotoxicity in a wild-type cell line is a strong indicator of an off-target effect. In this case, it is recommended to proceed with investigations into off-target kinase inhibition and mitochondrial toxicity as outlined in the troubleshooting guide.

Q4: Can the metabolic state of my cells influence their sensitivity to this compound-induced cytotoxicity?

A4: Absolutely. As mentioned, cells that are highly dependent on oxidative phosphorylation may be more susceptible to drugs that cause mitochondrial dysfunction. You can assess the metabolic phenotype of your cells by measuring their oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

Q5: What should I do if I suspect my this compound has degraded?

A5: If you suspect degradation, it is best to obtain a fresh batch of the compound from a reputable supplier. You can also consider analytical techniques like HPLC to assess the purity of your current stock. A study has shown that this compound is sensitive to degradation under acidic, alkaline, photolytic, and oxidative conditions.

By following this structured troubleshooting guide and utilizing the provided protocols, researchers can systematically investigate and better understand the underlying causes of unexpected in vitro cytotoxicity observed with this compound, leading to more robust and reliable experimental outcomes.

Technical Support Center: Optimizing In Vivo Ivosidenib Treatment Schedules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing ivosidenib in in vivo experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design and execute successful preclinical studies.

Troubleshooting Guide

This guide addresses common issues that may arise during your in vivo experiments with this compound.

Issue Potential Cause Recommended Action
Suboptimal Tumor Growth Inhibition Inadequate Dose or ScheduleEnsure the dose is within the effective range reported in preclinical studies (e.g., 50-150 mg/kg in mice).[1] Consider that responses may be delayed.
Tumor Model ResistanceVerify the IDH1 mutation status of your cell line or patient-derived xenograft (PDX) model. This compound is a targeted inhibitor of mutant IDH1.[2] Resistance can emerge through various mechanisms, including the acquisition of secondary mutations.
Drug Formulation/Administration IssuesConfirm the stability and homogeneity of your this compound formulation. Ensure accurate oral gavage technique to deliver the full dose.
Unexpected Animal Toxicity (e.g., Weight Loss, Lethargy) Vehicle ToxicityIf using a custom vehicle, consider running a vehicle-only control group to assess tolerability.
Drug-Related ToxicityMonitor animals daily for clinical signs of toxicity. Consider dose reduction or intermittent dosing schedules. Common adverse events in clinical trials that may translate to animal models include diarrhea and leukocytosis.[2]
Differentiation SyndromeWhile primarily a clinical observation, be aware of symptoms that could indicate differentiation syndrome, such as rapid weight gain (fluid retention), respiratory distress, and lethargy.[2] Management in clinical settings involves corticosteroids.[3]
Variability in Tumor Response Animal-to-Animal VariationEnsure a sufficient number of animals per group to achieve statistical power. Randomize animals to treatment groups.
Inconsistent Tumor ImplantationStandardize your tumor cell implantation technique to ensure consistent tumor size at the start of treatment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dose and administration route for this compound in mouse xenograft models?

A1: Preclinical studies have demonstrated efficacy with oral administration of this compound. Doses of 50 mg/kg and 150 mg/kg administered once daily by oral gavage have been shown to effectively reduce 2-hydroxyglutarate (2-HG) levels in tumors.[1] The recommended clinical dose in humans is 500 mg once daily.[2]

Q2: How should I prepare this compound for oral administration in mice?

A2: While specific vehicle formulations are often determined by individual laboratories, a common approach for oral gavage of hydrophobic compounds like this compound is to use a suspension in a vehicle such as 0.5% methylcellulose or a mixture of polyethylene glycol (PEG) and saline. It is crucial to ensure the formulation is homogenous and stable.

Q3: How long should I treat the animals with this compound?

A3: Treatment duration in preclinical studies is often continued for a set period (e.g., 28 days) or until tumor volume reaches a predetermined endpoint. In clinical settings, this compound is administered daily until disease progression or unacceptable toxicity.[2] The optimal duration for your specific model may need to be determined empirically.

Q4: What is the mechanism of action of this compound?

A4: this compound is a small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[2] Mutations in IDH1 lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG).[2] this compound blocks the production of 2-HG, which in turn can lead to the differentiation of cancer cells.[4]

Q5: What are the expected downstream effects of this compound treatment?

A5: By inhibiting mutant IDH1 and reducing 2-HG levels, this compound is expected to reverse the epigenetic alterations caused by 2-HG, such as DNA and histone hypermethylation. This can lead to the induction of cellular differentiation.[4]

Quantitative Data from Preclinical Studies

Animal Model Cell Line Dose and Schedule Key Findings Reference
Nude BALB/c MiceHT1080 (human fibrosarcoma with IDH1-R132C)50 mg/kg, single oral dose92.0% maximum inhibition of tumor 2-HG at ~12 hours post-dose.[1]
Nude BALB/c MiceHT1080 (human fibrosarcoma with IDH1-R132C)150 mg/kg, single oral dose95.2% maximum inhibition of tumor 2-HG at ~12 hours post-dose.[1]
RatN/A (Pharmacokinetics)Single oral doseWell absorbed with a moderate to long terminal half-life (5.3-18.5 hours).[5]
DogN/A (Pharmacokinetics)Single oral doseWell absorbed with a moderate to long terminal half-life (5.3-18.5 hours).[5]
MonkeyN/A (Pharmacokinetics)Single oral doseWell absorbed with a moderate to long terminal half-life (5.3-18.5 hours).[5]

Experimental Protocols

In Vivo Xenograft Efficacy Study

  • Cell Culture: Culture IDH1-mutant human cancer cells (e.g., HT1080) under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., female nude BALB/c).

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume (e.g., using the formula: (Length x Width^2) / 2).

  • Randomization: When tumors reach a specified average size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • This compound Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Treatment Administration: Administer this compound (e.g., 50 or 150 mg/kg) or vehicle control orally once daily via gavage.[1]

  • Monitoring: Monitor animal weight and tumor size regularly (e.g., twice weekly).

  • Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumor volume exceeds 2000 mm³, or significant body weight loss).

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to measure 2-HG levels to confirm target engagement.[1]

Visualizations

Ivosidenib_Signaling_Pathway cluster_0 Cellular Metabolism cluster_1 Oncogenic Pathway cluster_2 Epigenetic Dysregulation cluster_3 Cellular Consequences Isocitrate Isocitrate alpha_KG alpha-Ketoglutarate (α-KG) Isocitrate->alpha_KG WT IDH1 two_HG 2-Hydroxyglutarate (2-HG) alpha_KG->two_HG mutant_IDH1 Mutant IDH1 Histone_Demethylases Histone Demethylases two_HG->Histone_Demethylases Inhibition DNA_Demethylases TET Enzymes (DNA Demethylation) two_HG->DNA_Demethylases Inhibition Hypermethylation DNA & Histone Hypermethylation Histone_Demethylases->Hypermethylation DNA_Demethylases->Hypermethylation Differentiation_Block Block in Cellular Differentiation Hypermethylation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis This compound This compound This compound->mutant_IDH1 Inhibition Experimental_Workflow start Start cell_culture Culture IDH1-mutant Cancer Cells start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle (Oral Gavage) randomization->treatment monitoring Monitor Animal Weight & Tumor Volume treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Pharmacodynamic & Efficacy Analysis endpoint->analysis end End analysis->end Troubleshooting_Logic suboptimal_response Suboptimal Tumor Growth Inhibition? check_dose Verify Dose & Schedule suboptimal_response->check_dose Yes check_model Confirm IDH1 Mutation Status suboptimal_response->check_model Yes check_formulation Assess Formulation & Administration suboptimal_response->check_formulation Yes unexpected_toxicity Unexpected Animal Toxicity? vehicle_control Run Vehicle-Only Control unexpected_toxicity->vehicle_control Yes dose_reduction Consider Dose Reduction unexpected_toxicity->dose_reduction Yes monitor_diff_syndrome Monitor for Differentiation Syndrome unexpected_toxicity->monitor_diff_syndrome Yes

References

Validation & Comparative

Validating Ivosidenib Efficacy: A Comparative Guide to CRISPR-Cas9 IDH1 Knockout

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for studying the function of mutant isocitrate dehydrogenase 1 (IDH1) in cancer: pharmacological inhibition with ivosidenib and genetic knockout using CRISPR-Cas9. Understanding the nuances of each approach is critical for validating drug efficacy and elucidating the underlying biology of IDH1-mutant cancers.

Executive Summary

This compound is a potent and selective small-molecule inhibitor of the mutant IDH1 enzyme, clinically approved for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma.[1][2] It acts by binding to the mutant enzyme and blocking its neomorphic activity, which is the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] CRISPR-Cas9, on the other hand, offers a genetic approach to ablate the IDH1 gene entirely, thereby preventing the production of both wild-type and mutant IDH1 protein.

This guide will delve into the experimental data supporting the efficacy of both methods, provide detailed protocols for their implementation, and visualize the key signaling pathways and experimental workflows. By directly comparing the outcomes of pharmacological inhibition and genetic knockout, researchers can gain a deeper understanding of this compound's on-target effects and potential off-target activities.

Data Presentation: this compound vs. CRISPR-Cas9 IDH1 Knockout

The following tables summarize the key quantitative data associated with this compound treatment and the expected outcomes of CRISPR-Cas9-mediated IDH1 knockout.

Table 1: Biochemical and Cellular Activity of this compound

ParameterCell Line/SystemValueReference
Biochemical Activity (IC50)
IDH1-R132HRecombinant enzyme12 nM[5]
IDH1-R132CRecombinant enzyme13 nM[5]
Wild-Type IDH1Recombinant enzyme24-71 nM[6]
Cellular Activity (2-HG Reduction IC50)
HT1080 (IDH1-R132C)Cancer cell line7.5 nM[5]
U87MG glioblastoma (IDH1-R132H)Cancer cell line250 nM[5]
Clinical Efficacy (2-HG Reduction)
Low-grade gliomaTumor tissue91.1%[7][8]

Table 2: Expected Outcomes of CRISPR-Cas9 IDH1 Knockout

ParameterExpected OutcomeRationale/Supporting Evidence
IDH1 Protein Expression Complete ablationGenetic knockout of the IDH1 gene.
2-HG Production Complete cessationNo mutant IDH1 enzyme to produce 2-HG.
Cellular Phenotype
ProliferationMay be reducedSome studies show IDH1 mutation can decrease proliferation.
DifferentiationMay be restoredBlockade of 2-HG can promote normal cellular differentiation.[4]
DNA MethylationGlobal demethylationLoss of 2-HG-mediated inhibition of TET enzymes.[9]
Reactive Oxygen Species (ROS)Increased levelsIDH1 knockout mice show elevated ROS in the liver.[6]

Experimental Protocols

Detailed methodologies for utilizing this compound and CRISPR-Cas9 to study IDH1 function are provided below.

This compound Treatment Protocol

Objective: To assess the effect of this compound on 2-HG levels, cell viability, and differentiation in IDH1-mutant cancer cells.

Materials:

  • IDH1-mutant cancer cell line (e.g., HT1080, U87MG-IDH1R132H)

  • This compound (AG-120)

  • Cell culture medium and supplements

  • 96-well plates

  • Reagents for 2-HG measurement (LC-MS/MS or enzymatic assay)

  • Reagents for viability assay (e.g., MTT, CellTiter-Glo)

  • Reagents for differentiation markers (e.g., antibodies for flow cytometry)

Procedure:

  • Cell Culture: Culture IDH1-mutant cells under standard conditions.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

  • Treatment: Seed cells in 96-well plates and treat with varying concentrations of this compound or vehicle control.

  • 2-HG Measurement: After a specified incubation period (e.g., 48-72 hours), lyse the cells and measure intracellular 2-HG levels using LC-MS/MS.

  • Viability Assay: In parallel plates, assess cell viability using a standard assay like MTT.

  • Differentiation Analysis: For relevant cell types (e.g., AML), analyze the expression of differentiation markers using flow cytometry.

CRISPR-Cas9 IDH1 Knockout Protocol

Objective: To generate an IDH1 knockout cell line to study the effects of complete IDH1 ablation.

Materials:

  • IDH1-mutant cancer cell line

  • Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting IDH1

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Polybrene or other transduction enhancers

  • Puromycin or other selection agents

  • Reagents for genomic DNA extraction and PCR

  • Antibodies for Western blotting to confirm protein knockout

Procedure:

  • gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the IDH1 gene into a lentiviral vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the gRNA vector, Cas9 vector, and packaging plasmids to produce lentiviral particles.

  • Transduction: Transduce the target cancer cell line with the lentivirus in the presence of polybrene.

  • Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) to establish clonal populations.

  • Validation:

    • Genotyping: Extract genomic DNA from individual clones and perform PCR and Sanger sequencing to confirm the presence of insertions/deletions (indels) in the IDH1 gene.

    • Western Blotting: Lyse the cells and perform a Western blot to confirm the absence of IDH1 protein expression.

  • Phenotypic Analysis: Characterize the phenotype of the knockout clones, including proliferation, 2-HG production (as a control), and other relevant assays.

Mandatory Visualizations

Signaling Pathway of Mutant IDH1 and this compound Action

IDH1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate mut_IDH1 Mutant IDH1 (e.g., R132H) Isocitrate->mut_IDH1 Wild-type activity alpha_KG α-Ketoglutarate alpha_KG->mut_IDH1 Neomorphic activity mut_IDH1->alpha_KG Wild-type activity Two_HG 2-Hydroxyglutarate (Oncometabolite) mut_IDH1->Two_HG Neomorphic activity TET_enzymes TET Enzymes Two_HG->TET_enzymes Inhibition Histone_demethylases Histone Demethylases Two_HG->Histone_demethylases Inhibition This compound This compound This compound->mut_IDH1 Inhibition Epigenetic_dysregulation Epigenetic Dysregulation (Hypermethylation) Blocked_differentiation Blocked Differentiation Epigenetic_dysregulation->Blocked_differentiation Experimental_Workflow cluster_this compound Pharmacological Inhibition cluster_CRISPR Genetic Knockout start Start: IDH1-Mutant Cancer Cells Ivosidenib_treatment Treat with this compound (Dose-Response) start->Ivosidenib_treatment CRISPR_transduction Transduce with CRISPR-Cas9/gRNA start->CRISPR_transduction Ivosidenib_analysis Analyze Phenotype: - 2-HG Levels - Cell Viability - Differentiation Ivosidenib_treatment->Ivosidenib_analysis end Compare Outcomes: Validate this compound's On-Target Efficacy Ivosidenib_analysis->end CRISPR_selection Select & Screen for Knockout Clones CRISPR_transduction->CRISPR_selection CRISPR_validation Validate Knockout: - Genotyping - Western Blot CRISPR_selection->CRISPR_validation CRISPR_analysis Analyze Phenotype: - 2-HG Levels - Proliferation - Methylation CRISPR_validation->CRISPR_analysis CRISPR_analysis->end

References

A Comparative Guide to Ivosidenib and Enasidenib in the Treatment of IDH-Mutant Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ivosidenib and enasidenib, two targeted therapies for acute myeloid leukemia (AML) with isocitrate dehydrogenase (IDH) gene mutations. The comparison is supported by clinical trial data, detailed experimental protocols, and visualizations of the relevant biological pathways and study designs.

Mechanism of Action: Targeting a Metabolic Vulnerability

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes are found in approximately 6-16% and 12% of AML patients, respectively.[1][2] These gain-of-function mutations confer a neomorphic enzyme activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET enzymes, which results in DNA and histone hypermethylation.[4][5] This epigenetic dysregulation blocks the normal differentiation of myeloid precursor cells, contributing to leukemogenesis.[5][6]

This compound and enasidenib are small-molecule inhibitors that selectively target the mutant forms of IDH1 and IDH2, respectively.[3][4][6] By inhibiting the production of 2-HG, these drugs restore normal epigenetic regulation, allowing for the differentiation of leukemic blasts into mature myeloid cells.[1][3][6]

IDH_Pathway cluster_normal Normal Cell cluster_mutant IDH-Mutant Leukemia Cell cluster_treatment Therapeutic Intervention Isocitrate_N Isocitrate WT_IDH Wild-Type IDH1/2 Isocitrate_N->WT_IDH aKG_N α-Ketoglutarate Diff_N Normal Myeloid Differentiation aKG_N->Diff_N WT_IDH->aKG_N Isocitrate_M Isocitrate Mut_IDH Mutant IDH1 or IDH2 Isocitrate_M->Mut_IDH aKG_M α-Ketoglutarate twoHG 2-Hydroxyglutarate (2-HG) aKG_M->twoHG Converts Mut_IDH->aKG_M Dioxygenases α-KG-Dependent Dioxygenases twoHG->Dioxygenases Inhibits Epigenetics Epigenetic Dysregulation Dioxygenases->Epigenetics Block Differentiation Block Epigenetics->Block This compound This compound This compound->Mut_IDH Inhibits (IDH1-mutant) Enasidenib Enasidenib Enasidenib->Mut_IDH Inhibits (IDH2-mutant)

Caption: Signaling pathway in normal vs. IDH-mutant cells and points of drug inhibition.

Clinical Efficacy

Both this compound and enasidenib have demonstrated clinical activity as monotherapies in the relapsed/refractory (R/R) AML setting. In the newly diagnosed (ND) AML setting, particularly for patients ineligible for intensive chemotherapy, combination therapy with azacitidine has been investigated, with this compound showing a significant survival benefit.

Monotherapy in Relapsed/Refractory (R/R) AML
Efficacy EndpointThis compound (mIDH1)[7][8]Enasidenib (mIDH2)[2][7][9]
Study Phase 1 (NCT02074839)Phase 1/2 (NCT01915498)
Overall Response Rate (ORR) 39.1% - 41.6%40.3%
Complete Remission (CR) 21.6% - 21.8%19.3%
Median Overall Survival (mOS) 8.8 - 9.3 months9.3 months
mOS in Patients with CR 18 months[10]19.7 months
Median Duration of Response Not Estimable5.8 months
Combination Therapy in Newly Diagnosed (ND) AML

The Phase 3 AGILE study was a landmark trial for this compound in combination with azacitidine for ND-AML patients with an IDH1 mutation who were ineligible for intensive chemotherapy.[11]

Efficacy EndpointThis compound + AzacitidinePlacebo + Azacitidine
Study Phase 3 AGILE (NCT03173248)[11][12][13][14]Phase 3 AGILE (NCT03173248)[11][12][13][14]
Median Overall Survival (mOS) 29.3 months7.9 months
Hazard Ratio for OS 0.42 (p < 0.0001)-
Complete Remission (CR) 47%15%
Event-Free Survival (EFS) Superior with this compoundInferior to this compound
Transfusion Independence 53.8%17.1%

While enasidenib has also been studied in combination with azacitidine, a similar overall survival benefit has not been demonstrated in randomized trials to date.[15]

Safety and Tolerability Profile

The safety profiles of this compound and enasidenib are generally manageable, but both carry a risk for IDH-inhibitor-associated differentiation syndrome (DS), a potentially life-threatening complication that requires prompt recognition and management.[16][17][18]

Adverse Event (AE)This compoundEnasidenib
Key Serious AE Differentiation Syndrome (3.9% - 18%)[10][19]Differentiation Syndrome (6% - 8%)[20][21]
QTc Interval Prolongation (7.8% - 20%)[10][22]Tumor Lysis Syndrome (5%)[21]
Leukocytosis (10%)[10]Indirect Hyperbilirubinemia (Grade 3-4: 12%)[9][20][23]
Common AEs (≥25%) Diarrhea, fatigue, nausea, edema, decreased appetite, leukocytosis, arthralgia.[17][19]Nausea, vomiting, diarrhea, elevated bilirubin, decreased appetite.[18][24]

Key Experimental Protocols

This compound: AGILE Phase 3 Trial (NCT03173248)
  • Objective : To evaluate the efficacy and safety of this compound in combination with azacitidine compared to placebo with azacitidine.[14]

  • Patient Population : Adults with previously untreated IDH1-mutated AML who were not candidates for intensive induction chemotherapy.[12][14]

  • Design : A global, multicenter, double-blind, randomized, placebo-controlled study.[11][12] 148 patients were randomized on a 1:1 basis.[11][12]

  • Treatment Arms :

    • This compound Arm : this compound 500 mg orally once daily in 28-day cycles, plus azacitidine 75 mg/m² subcutaneously or intravenously for 7 days per cycle.[11]

    • Placebo Arm : Placebo orally once daily, plus azacitidine on the same schedule.[11]

  • Primary Endpoint : Event-free survival (EFS).[25]

  • Secondary Endpoints : Overall survival (OS), complete remission (CR) rate, overall response rate (ORR), and safety.[25]

AGILE_Workflow Screening Patient Screening - Newly Diagnosed AML - IDH1 Mutation - Ineligible for Intensive Chemo Randomization Randomization (1:1) Screening->Randomization ArmA Treatment Arm 1 (n=73) This compound (500mg daily) + Azacitidine Randomization->ArmA ArmB Treatment Arm 2 (n=75) Placebo (daily) + Azacitidine Randomization->ArmB Assessment Endpoint Assessment - Primary: Event-Free Survival - Secondary: Overall Survival, CR Rate, Safety ArmA->Assessment ArmB->Assessment

Caption: Experimental workflow of the Phase 3 AGILE clinical trial.
Enasidenib: Phase 1/2 Monotherapy Trial (NCT01915498)

  • Objective : To determine the safety, maximum tolerated dose (MTD), pharmacokinetic/pharmacodynamic profiles, and clinical activity of enasidenib.[23]

  • Patient Population : Patients with advanced myeloid malignancies harboring an IDH2 mutation, with the largest cohort being patients with R/R AML.[9][23]

  • Design : An open-label, dose-escalation and expansion study.[2]

  • Treatment : Enasidenib was administered orally once daily in continuous 28-day cycles. The MTD was not reached, and a dose of 100 mg once daily was selected for the expansion phase based on safety, efficacy, and pharmacodynamic data.[2][23]

  • Endpoints : Safety, tolerability, ORR, duration of response, and overall survival.[9]

Resistance Mechanisms

Despite the clinical benefits of IDH inhibitors, primary and acquired resistance can occur. Understanding these mechanisms is crucial for developing subsequent therapeutic strategies.

  • Primary Resistance : Often associated with co-occurring mutations in receptor tyrosine kinase (RTK) pathways, such as NRAS, KRAS, and FLT3.[7][26]

  • Acquired Resistance : Can emerge through several mechanisms, including:

    • Second-site IDH mutations : New mutations in the target IDH gene that prevent drug binding.[26][27]

    • Clonal evolution : The outgrowth of pre-existing subclones that do not carry the IDH mutation or have other resistance-conferring mutations.[27]

    • Isoform switching : Development of a mutation in the other IDH gene (e.g., an IDH2 mutation in a patient with an initial IDH1 mutation being treated with this compound).[26][27]

Conclusion

This compound and enasidenib represent a significant advancement in the treatment of IDH-mutant AML by targeting a key metabolic driver of the disease. Both agents demonstrate substantial efficacy as monotherapies in the relapsed/refractory setting. In newly diagnosed patients unfit for intensive chemotherapy, the combination of this compound with azacitidine has established a new standard of care for IDH1-mutant AML, showing a robust overall survival benefit. While both drugs share the risk of differentiation syndrome, their overall safety profiles are manageable. Ongoing research is focused on overcoming resistance and exploring their roles in other combination therapies and clinical settings.[15][16]

References

A Comparative Guide to Ivosidenib and Vorasidenib in Glioma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ivosidenib and vorasidenib, two targeted therapies for isocitrate dehydrogenase (IDH)-mutant gliomas. The information presented herein is based on publicly available preclinical and clinical experimental data to assist researchers in understanding the key characteristics and performance of these inhibitors.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes are defining features of a significant subset of gliomas, particularly lower-grade gliomas. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. This compound and vorasidenib are small molecule inhibitors that target these mutant IDH enzymes, representing a significant advancement in the treatment of this brain cancer. This compound is a potent inhibitor of mutant IDH1, while vorasidenib is a dual inhibitor of both mutant IDH1 and IDH2.[1][2][3]

Mechanism of Action

Both this compound and vorasidenib function by inhibiting the neomorphic activity of mutant IDH enzymes, thereby reducing the production of 2-HG.[3] The accumulation of 2-HG disrupts various cellular processes, including epigenetic regulation through the inhibition of α-ketoglutarate-dependent dioxygenases, leading to DNA and histone hypermethylation.[4] By lowering 2-HG levels, these inhibitors can reverse these epigenetic alterations, promote cellular differentiation, and ultimately slow tumor growth.[3][4]

dot

Mechanism of Action of this compound and Vorasidenib cluster_0 Normal Cell Metabolism cluster_1 IDH-Mutant Glioma Pathogenesis cluster_2 Downstream Effects cluster_3 Therapeutic Intervention Isocitrate Isocitrate Alpha_KG Alpha_KG Isocitrate->Alpha_KG Wild-Type IDH1/2 Alpha_KG_mut Alpha-Ketoglutarate Two_HG 2-Hydroxyglutarate (Oncometabolite) Alpha_KG_mut->Two_HG Mutant IDH1/2 Epigenetic_Alterations DNA & Histone Hypermethylation Two_HG->Epigenetic_Alterations Differentiation_Block Block in Cellular Differentiation Epigenetic_Alterations->Differentiation_Block Tumor_Growth Tumor Growth Differentiation_Block->Tumor_Growth This compound This compound (mIDH1) This compound->Inhibition Vorasidenib Vorasidenib (mIDH1/2) Vorasidenib->Inhibition Inhibition->Two_HG Inhibition Cell Viability Assay Workflow A Seed cells in 96-well plate B Add this compound or Vorasidenib (various concentrations) A->B C Incubate for 24-72 hours B->C D Add CellTiter-Glo® Reagent C->D E Lyse cells and generate luminescent signal D->E F Measure luminescence E->F G Determine cell viability (proportional to ATP levels) F->G 2-HG Measurement Workflow A Homogenize tumor tissue B Protein precipitation (e.g., with methanol) A->B C Centrifuge to remove precipitate B->C D Collect supernatant C->D E LC-MS/MS analysis D->E F Quantify 2-HG levels E->F

References

The Synergistic Alliance of Ivosidenib and Venetoclax in Acute Myeloid Leukemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape for Acute Myeloid Leukemia (AML), particularly for patients harboring Isocitrate Dehydrogenase 1 (IDH1) mutations, is rapidly evolving. The combination of ivosidenib (an IDH1 inhibitor) and venetoclax (a BCL-2 inhibitor) has emerged as a promising strategy, demonstrating significant synergistic effects in clinical settings. This guide provides a comprehensive comparison of the performance of this combination, supported by clinical trial data, an exploration of the underlying molecular mechanisms, and detailed experimental protocols for preclinical validation.

Mechanism of Synergy: A Two-Pronged Attack on AML Cells

The synergistic interaction between this compound and venetoclax is rooted in the unique biology of IDH1-mutated AML. Mutant IDH1 produces the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in leukemogenesis.[1] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in myeloid differentiation.

Crucially, preclinical studies have revealed that the accumulation of 2-HG also induces a metabolic vulnerability in AML cells. It suppresses the activity of cytochrome c oxidase (COX) in the mitochondrial electron transport chain. This impairment of mitochondrial respiration lowers the apoptotic threshold, making the cells critically dependent on the anti-apoptotic protein BCL-2 for survival.

This sets the stage for a powerful synergistic attack:

  • This compound , by inhibiting the mutant IDH1 enzyme, reduces the production of 2-HG, thereby relieving the differentiation block and promoting the maturation of leukemic blasts.

  • Venetoclax , a selective BCL-2 inhibitor, exploits the BCL-2 dependence of IDH1-mutated cells. By binding to BCL-2, venetoclax releases pro-apoptotic proteins, triggering the intrinsic apoptotic pathway and leading to programmed cell death.

The combination, therefore, simultaneously targets two key pillars of IDH1-mutated AML: the differentiation block and the survival mechanism, leading to a more profound and durable anti-leukemic effect than either agent alone.

Synergy_Mechanism cluster_AML_Cell IDH1-Mutant AML Cell cluster_Mitochondrion Mitochondrion IDH1_mut Mutant IDH1 Two_HG 2-Hydroxyglutarate (2-HG) IDH1_mut->Two_HG produces alpha_KG α-Ketoglutarate alpha_KG->IDH1_mut Diff_Block Differentiation Block Two_HG->Diff_Block causes COX Cytochrome c Oxidase (COX) Two_HG->COX inhibits This compound This compound This compound->IDH1_mut inhibits ETC Electron Transport Chain (ETC) BCL2 BCL-2 ETC->BCL2 increased dependence COX->ETC Pro_Apoptotic Pro-apoptotic Proteins BCL2->Pro_Apoptotic sequesters Apoptosis Apoptosis Venetoclax Venetoclax Venetoclax->BCL2 inhibits Pro_Apoptotic->Apoptosis induce

Synergistic Mechanism of this compound and Venetoclax in IDH1-Mutant AML.

Clinical Performance: A Review of Key Trials

The combination of this compound and venetoclax, often in a triplet regimen with a hypomethylating agent (HMA) such as azacitidine, has been evaluated in several clinical trials, demonstrating high rates of response and durable remissions in patients with IDH1-mutated myeloid malignancies.

This compound + Venetoclax ± Azacitidine in IDH1-Mutated Hematologic Malignancies (NCT03471260)

This Phase Ib/II study has provided significant evidence for the efficacy of this combination.

Outcome This compound + Venetoclax (Doublet) This compound + Venetoclax + Azacitidine (Triplet)
Overall Response Rate (ORR) ~83%90-100%[2][3]
Composite Complete Remission (CRc) ~83%85-100%[2][3]
MRD-Negative CRc 50%86%
Median Overall Survival (OS) Not Reached (at 3 years, 3-year OS was 52.8% for those without SCT)Not Reached (at 3 years, 3-year OS was 94.7% for those who received SCT)[4]

Note: Data is compiled from various reports of the NCT03471260 study and may vary slightly based on the patient cohort (newly diagnosed vs. relapsed/refractory) and follow-up duration.

All-Oral Triplet Regimen: Decitabine + Venetoclax + this compound (NCT04774393)

A Phase I/II study is evaluating an all-oral triplet regimen, with promising early results in newly diagnosed AML.

Outcome This compound Arm
Composite Complete Remission (CRc) 86%[5]
Early Mortality (30-day) Low[5]
Real-World Evidence: this compound + HMA vs. Venetoclax + HMA

A real-world study comparing this compound + HMA to venetoclax + HMA in newly diagnosed IDH1-mutated AML provides insights into their relative performance, although not as a direct combination.

Outcome This compound + HMA Venetoclax + HMA
Complete Remission (CR) 42.5%26.3%
Composite CR + CRi 63.0%48.5%
Median Time to Best Response 3.3 months4.1 months
6-Month Event-Free Survival (EFS) 55.8%38.4%

CRi: Complete Remission with incomplete hematologic recovery.

Experimental Protocols

For researchers aiming to investigate the synergistic effects of this compound and venetoclax in a preclinical setting, the following protocols for assessing cell viability and apoptosis are fundamental.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of these crystals, determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Harvest and count AML cells (e.g., IDH1-mutant cell lines like MOLM-14 with engineered IDH1 mutation, or primary patient samples).

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and venetoclax in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • After 24 hours of incubation, carefully remove the medium from the wells (for adherent cells) or add the drug solutions directly (for suspension cells).

    • Add 100 µL of the prepared drug dilutions, single agents, combinations, or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT and form purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • For synergy analysis, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method, where CI < 1 indicates synergy.

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment:

    • Seed and treat AML cells with this compound, venetoclax, their combination, or vehicle control as described for the MTT assay in appropriate culture vessels (e.g., 6-well plates).

  • Cell Harvesting:

    • After the treatment period, harvest both adherent and suspension cells. For suspension cells, gently collect the media. For adherent cells, wash with PBS and detach using a gentle cell scraper or Accutase. Combine the cells from the media and the adherent layer.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC) and 5 µL of PI (50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

Experimental_Workflow cluster_Setup Experimental Setup cluster_Assays Assays cluster_Analysis Data Analysis AML_Cells IDH1-Mutant AML Cells Drug_Treatment Treat with: - this compound - Venetoclax - Combination - Vehicle Control AML_Cells->Drug_Treatment MTT_Assay MTT Assay (Cell Viability) Drug_Treatment->MTT_Assay AnnexinV_Assay Annexin V/PI Staining (Apoptosis) Drug_Treatment->AnnexinV_Assay Absorbance Measure Absorbance (570 nm) MTT_Assay->Absorbance Flow_Cytometry Flow Cytometry Analysis AnnexinV_Assay->Flow_Cytometry Synergy_Analysis Synergy Analysis (e.g., Chou-Talalay) Absorbance->Synergy_Analysis Apoptosis_Quant Quantify Apoptotic Cell Populations Flow_Cytometry->Apoptosis_Quant

Preclinical Workflow for Evaluating this compound and Venetoclax Synergy.

Conclusion and Future Directions

The combination of this compound and venetoclax represents a paradigm of targeted therapy, leveraging the specific molecular vulnerabilities of IDH1-mutated AML to achieve impressive clinical outcomes. The strong preclinical rationale is well-supported by robust clinical data, demonstrating high rates of deep and durable remissions.

While the clinical success is evident, further preclinical investigation is warranted to fully elucidate the nuances of this synergistic interaction. Future studies could focus on:

  • Quantitative Synergy Analysis: While the preclinical rationale is strong, publicly available in vitro studies with quantitative synergy analysis (e.g., Combination Index) for the this compound and venetoclax combination are limited. Such studies would provide valuable data for optimizing dosing schedules.

  • Mechanisms of Resistance: Investigating the mechanisms of acquired resistance to this combination will be crucial for developing subsequent therapeutic strategies.

  • Biomarker Discovery: Identifying biomarkers that predict response or resistance to the combination will help in patient stratification and personalized treatment approaches.

References

Ivosidenib Combination Therapies: A Comparative Guide to Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of clinical trial results for ivosidenib combination therapies across various cancers. The data presented is intended to offer an objective overview of efficacy and safety, supported by detailed experimental protocols and visualizations of key pathways and study designs.

Acute Myeloid Leukemia (AML)

The combination of this compound with other agents has shown significant promise in treating newly diagnosed IDH1-mutated Acute Myeloid Leukemia (AML), particularly in patients ineligible for intensive chemotherapy.

This compound in Combination with Azacitidine

The Phase 3 AGILE study has been pivotal in establishing the efficacy of this compound in combination with azacitidine. This combination has demonstrated a significant survival benefit and is considered a standard of care for intensive chemotherapy–ineligible patients with IDH1-mutated AML.[1][2]

The AGILE trial was a multicenter, double-blind, randomized, placebo-controlled, phase 3 study.[3]

EndpointThis compound + AzacitidinePlacebo + AzacitidineHazard Ratio (95% CI)p-value
Median Overall Survival (OS) 24.0 - 29.3 months[1][4][5][6]7.9 months[1][4][5][6]0.42 - 0.44[1][3][5]<0.0001 - 0.0005[1][5][7]
Event-Free Survival (EFS) Significantly longerShorter0.33 (0.16 - 0.69)[1][3]0.0011 - 0.002[1][3][8]
Complete Remission (CR) Rate 47% - 47.2%[1][5]14.9% - 15%[1][5]N/AN/A
CR + CR with Partial Hematologic Recovery (CRh) 52.8% - 69.6%[3][9]17.6%[3]N/AN/A
Overall Response Rate (ORR) 62.5% - 78.3%[5][9]18.9%[5]N/AN/A
Transfusion Independence 46% - 53.8%[1][7]17.1% - 18%[1][7]N/A0.0004 - 0.006[1][10]
Adverse Event (Any Grade)This compound + AzacitidinePlacebo + Azacitidine
Nausea 44.4%[1]39.2%[1]
Vomiting 35%[9]N/A
Diarrhea 57%[9]N/A
Constipation 31.9%[1]52.7%[1]
Febrile Neutropenia 27.8% - 44%[1][9]33.8% - 34%[1][10]
Anemia 33.3% - 52%[1][9]31.1%[1]
Thrombocytopenia 29.2% - 65%[1][9]18.9%[1]
Neutropenia 28% - 35%[9][10]16% - 21.6%[1][10]
Bleeding Events 41% - 43.1%[1][10]29% - 31.1%[1][10]
Differentiation Syndrome 13.9% - 14%[1][10]8% - 8.1%[1][10]
QT Prolongation 29.2%[1]12.2%[1]
  • Patient Population: Adults with previously untreated IDH1-mutated AML who were not candidates for intensive chemotherapy (≥75 years old or with comorbidities).[11]

  • Randomization: Patients were randomized 1:1.[8]

  • Treatment Arms:

    • This compound (500 mg orally once daily) in combination with azacitidine (75 mg/m² subcutaneously or intravenously for 7 days in 28-day cycles).[7]

    • Placebo in combination with azacitidine.[7]

  • Primary Endpoint: Event-free survival (EFS), defined as time from randomization to treatment failure (lack of complete remission by week 24), relapse from remission, or death from any cause.[1]

  • Key Secondary Endpoints: Overall survival (OS), complete remission (CR) rate, CR with partial hematologic recovery (CRh) rate, and overall response rate (ORR).[3]

This compound in Combination with Venetoclax ± Azacitidine

Preliminary results from a Phase Ib/II study suggest that a triplet regimen of this compound, venetoclax, and azacitidine is safe and highly effective in patients with IDH1-mutated myeloid malignancies.

EndpointThis compound + Venetoclax + Azacitidine (Triplet)This compound + Venetoclax (Doublet)
Composite Complete Remission (CRc) 90%[12]83%[12]
Measurable Residual Disease (MRD) Negativity 86%[13]50%[13]
Median Event-Free Survival (EFS) Not Reached (Triplet associated with better EFS)Lower than triplet
3-Year Overall Survival (OS) 71.4% (ND AML)[13]N/A

The combination was reported to be well-tolerated, with the majority of adverse events being grade 1 or 2.[12] The safety profile was consistent with the known profiles of the individual agents.

  • Patient Population: Patients aged ≥ 18 years with IDH1-mutated relapsed/refractory (R/R) AML, newly diagnosed (ND) AML not eligible for standard induction chemotherapy, or high-risk myelodysplastic syndrome (MDS) or myeloproliferative neoplasm (MPN).[13]

  • Treatment Regimens:

    • Phase Ib: Four combination dose levels were evaluated.[13]

    • Phase II Expansion: this compound 500mg daily, venetoclax 400mg on days 1-14, and azacitidine 75mg/m² on days 1-7.[13]

  • Primary Objectives: Determine the safety and overall response rate (ORR).[13]

Visualizing the Mechanism and Trial Design

IDH1_Pathway Figure 1: Simplified IDH1 Signaling Pathway and this compound Action cluster_Metabolism Cellular Metabolism cluster_Oncogenesis Oncogenesis Isocitrate Isocitrate Alpha-ketoglutarate Alpha-ketoglutarate Isocitrate->Alpha-ketoglutarate Wild-type IDH1 2-HG 2-hydroxyglutarate (oncometabolite) Isocitrate->2-HG Mutant IDH1 Mutant_IDH1 Mutant IDH1 DNA_Hypermethylation DNA Hypermethylation 2-HG->DNA_Hypermethylation Inhibits TET2 Blocked_Differentiation Blocked Hematopoietic Differentiation DNA_Hypermethylation->Blocked_Differentiation Alters gene expression This compound This compound This compound->Mutant_IDH1 Inhibits

Caption: Simplified IDH1 signaling pathway and the inhibitory action of this compound.

AGILE_Trial_Workflow Figure 2: AGILE Phase 3 Clinical Trial Workflow cluster_Screening Patient Screening cluster_Randomization Randomization (1:1) cluster_Treatment Treatment Cycles (28 days) cluster_Endpoints Endpoint Assessment Eligibility Newly diagnosed IDH1-mutated AML Ineligible for intensive chemotherapy Arm_A This compound + Azacitidine Eligibility->Arm_A Arm_B Placebo + Azacitidine Eligibility->Arm_B Treatment_A This compound: 500mg daily Azacitidine: 75mg/m² days 1-7 Arm_A->Treatment_A Treatment_B Placebo: daily Azacitidine: 75mg/m² days 1-7 Arm_B->Treatment_B Primary Primary Endpoint: Event-Free Survival (EFS) Treatment_A->Primary Secondary Secondary Endpoints: Overall Survival (OS) Complete Remission (CR) Overall Response (ORR) Treatment_A->Secondary Treatment_B->Primary Treatment_B->Secondary

Caption: Workflow of the AGILE Phase 3 clinical trial.

Cholangiocarcinoma

This compound has also been evaluated in patients with advanced cholangiocarcinoma harboring an IDH1 mutation. The ClarIDHy trial investigated this compound as a monotherapy.

Efficacy Data from the ClarIDHy Trial (NCT02989857)

This was a randomized, double-blind, placebo-controlled phase 3 trial in patients with previously treated, IDH1-mutated cholangiocarcinoma.[14]

EndpointThis compoundPlaceboHazard Ratio (95% CI)p-value
Median Overall Survival (OS) 10.3 months[15][16][17]7.5 months (5.1 months adjusted for crossover)[15][16]0.79 (0.56 - 1.12)[15][16]0.09 (not significant)[15]
Median Progression-Free Survival (PFS) 2.7 months[17]1.4 months[17]0.37 (0.25 - 0.54)[14]<0.0001[14]

A high rate of crossover from the placebo arm to the this compound arm (70%) may have confounded the overall survival results.[14]

The most common adverse reactions (≥15%) included fatigue, nausea, abdominal pain, diarrhea, cough, decreased appetite, ascites, vomiting, anemia, and rash.[14]

  • Patient Population: Adult patients with previously treated, locally advanced or metastatic cholangiocarcinoma with an IDH1 mutation.[14]

  • Randomization: Patients were randomized 2:1.[18]

  • Treatment Arms:

    • This compound 500 mg orally once daily.[14]

    • Matched placebo.[14]

  • Primary Endpoint: Progression-free survival (PFS) as determined by an independent review committee.[14]

  • Key Secondary Endpoint: Overall survival (OS).[15]

Glioma

This compound has been investigated as a monotherapy in patients with advanced IDH1-mutated glioma.

Efficacy Data from Phase I Trial

A phase I dose-escalation and expansion study evaluated this compound in patients with advanced solid tumors, including a cohort with glioma.[19]

EndpointNon-enhancing GliomaEnhancing Glioma
Median Progression-Free Survival (PFS) 13.6 months[19]1.4 months[19]
Objective Response Rate (ORR) 2.9%[19]N/A
Stable Disease 85.7%[19]45.2%[19]

Real-world data suggests a median PFS of 31 months in a cohort of 74 patients with IDHm glioma treated with this compound.[20]

This compound was well-tolerated, with a grade ≥ 3 adverse event rate of 19.7%, of which 3% were considered treatment-related.[19]

  • Patient Population: Patients with advanced glioma with an IDH1 mutation.[19]

  • Study Design: Multicenter, open-label, phase I dose-escalation and expansion study.[19]

  • Treatment: this compound administered orally, with the expansion cohort receiving 500 mg once per day.[19]

  • Primary Objectives: Assess safety and tolerability, and determine the maximum tolerated dose.[19]

  • Secondary Objectives: Evaluate preliminary clinical response.[19]

References

Head-to-Head Comparison: Ivosidenib vs. Olutasidenib in IDH1-Mutated Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the two leading targeted therapies for isocitrate dehydrogenase-1 (IDH1) mutated cancers.

This guide provides an objective, data-driven comparison of ivosidenib (Tibsovo®) and olutasidenib (Rezlidhia®), two oral small-molecule inhibitors of the mutant isocitrate dehydrogenase-1 (mIDH1) enzyme. Both drugs are approved for the treatment of adult patients with relapsed or refractory (R/R) acute myeloid leukemia (AML) with a susceptible IDH1 mutation. This compound also holds approvals for newly diagnosed AML, myelodysplastic syndromes (MDS), and cholangiocarcinoma. This comparison summarizes their mechanism of action, clinical efficacy, safety profiles, and the experimental protocols of their pivotal trials to aid in research and development decision-making.

Mechanism of Action: Targeting a Metabolic Vulnerability

Mutations in the IDH1 gene, most commonly at the R132 residue, confer a neomorphic enzyme activity that leads to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, ultimately blocking myeloid differentiation and promoting oncogenesis.[1][4]

Both this compound and olutasidenib are designed to specifically inhibit the mutated IDH1 enzyme, thereby reducing 2-HG levels.[2][3] This action is intended to restore normal cellular differentiation of myeloid cells.[1][2] Preclinical studies indicate that while both drugs target the mIDH1 enzyme, there may be differences in their molecular interactions. Olutasidenib is a smaller molecule that selectively inhibits the mutant IDH1, whereas this compound has been shown to potently block both mutant and wild-type IDH1.[1][5]

IDH1_Inhibitor_Pathway cluster_0 Normal Cell cluster_1 IDH1-Mutated Cancer Cell cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG Wild-Type IDH1 Cellular_Functions Normal Cellular Functions aKG->Cellular_Functions Supports Normal Differentiation Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate Isocitrate_mut->aKG_mut Wild-Type IDH1 Two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->Two_HG Mutant IDH1 Block Block in Myeloid Differentiation Two_HG->Block Restoration Restoration of Myeloid Differentiation Leukemogenesis Leukemogenesis Block->Leukemogenesis Block->Restoration Inhibitor This compound or Olutasidenib Inhibitor->Two_HG Inhibits Mutant IDH1

Caption: Signaling pathway of IDH1 and therapeutic intervention.

Clinical Efficacy in Relapsed/Refractory AML

No head-to-head clinical trials have been conducted to directly compare this compound and olutasidenib. Efficacy data is derived from their respective single-arm pivotal trials. An indirect comparison suggests comparable response rates, though a longer duration of response was observed with olutasidenib.[6][7]

Efficacy EndpointThis compound (AG120-C-001)[1][8]Olutasidenib (2102-HEM-101)[9][10][11]
Patient Population (R/R AML) N=179N=147 (efficacy-evaluable)
CR + CRh Rate 30.4% - 33%35%
Complete Remission (CR) Rate 24%32%
Median Time to CR/CRh 2.7 months1.9 months
Median Duration of CR/CRh 8.2 months25.9 months
Overall Response Rate (ORR) 41.6% - 41.9%48%
Transfusion Independence 37% of transfusion-dependent patients became independent.34% of transfusion-dependent patients became independent.

CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery.

Approved Indications

While both drugs are approved for R/R AML, this compound has a broader range of approved uses.

IndicationThis compoundOlutasidenib
Relapsed or Refractory AML YesYes[12]
Newly Diagnosed AML (≥75 years or with comorbidities) Yes[6][13]No
Relapsed or Refractory Myelodysplastic Syndromes (MDS) Yes[14]No
Previously Treated, Locally Advanced or Metastatic Cholangiocarcinoma Yes[5][15]No

Safety and Tolerability

The safety profiles of this compound and olutasidenib share some similarities, including the risk of differentiation syndrome and hepatotoxicity. However, there are notable differences, such as the risk of QTc prolongation with this compound.[9][16]

Adverse Reaction (≥20% of patients)This compound[6][17]Olutasidenib[9][11]
Diarrhea YesYes
Fatigue YesYes
Nausea YesYes
Edema YesNo
Leukocytosis YesYes
Arthralgia YesYes
Dyspnea YesYes
Decreased Appetite YesNo
Abdominal Pain YesNo
Mucositis YesYes
Rash YesYes
Pyrexia (Fever) YesYes
Transaminitis (Elevated Liver Enzymes) No (as a top-line AE, but hepatotoxicity is a known risk)Yes
Constipation NoYes
Boxed Warning Differentiation Syndrome[6]Differentiation Syndrome[18]
Other Key Warnings QTc Interval Prolongation, Guillain-Barré Syndrome[16][17]Hepatotoxicity

Drug Interactions

Both this compound and olutasidenib are subject to interactions with other drugs, primarily through their effects on cytochrome P450 (CYP) enzymes.

Interaction ProfileThis compoundOlutasidenib
Effect on CYP Enzymes Inducer of CYP3A4 and CYP2C9.Inducer of CYP3A.
Concomitant Use with Strong CYP3A4 Inhibitors May increase this compound concentrations.May increase olutasidenib concentrations.
Concomitant Use with Strong or Moderate CYP3A4 Inducers May decrease this compound concentrations.May decrease olutasidenib concentrations.
Concomitant Use with Sensitive CYP3A4 Substrates May decrease substrate concentrations.May decrease substrate concentrations.
QTc Prolonging Drugs Increased risk of QTc prolongation. Avoid concomitant use if possible.No specific warning regarding QTc prolongation.

Experimental Protocols

Patient Selection and Diagnosis

For both pivotal trials, patient selection relied on the detection of a susceptible IDH1 mutation. The FDA-approved companion diagnostic for both drugs is the Abbott RealTime IDH1 Assay.[12][14]

Diagnostic_Workflow Start Patient with Suspected R/R AML Sample Collect Blood or Bone Marrow Sample Start->Sample Extraction DNA Extraction Sample->Extraction Assay Abbott RealTime IDH1 Assay (Qualitative PCR) Extraction->Assay Result Result Interpretation Assay->Result Positive IDH1 Mutation Detected (R132C, R132H, R132G, R132S, or R132L) Result->Positive Positive Negative No IDH1 Mutation Detected Result->Negative Negative Eligible Eligible for this compound or Olutasidenib Therapy Positive->Eligible

Caption: Patient selection workflow for IDH1 inhibitor therapy.

Abbott RealTime IDH1 Assay Methodology: This assay is an in vitro polymerase chain reaction (PCR) test for the qualitative detection of five single nucleotide variants (SNVs) in the IDH1 gene (coding for R132C, R132H, R132G, R132S, and R132L mutations).[12] DNA is extracted from blood or bone marrow samples and analyzed using the Abbott m2000rt System. The system uses fluorescently labeled probes to detect the presence of specific mutations in real-time PCR.[9]

Pivotal Clinical Trial Designs

This compound (AG120-C-001, NCT02074839): This was a Phase 1, open-label, single-arm, multicenter dose-escalation and expansion trial.[1]

  • Population: Adult patients with relapsed or refractory AML with an IDH1 mutation.

  • Intervention: this compound was administered orally at a dose of 500 mg once daily in continuous 28-day cycles.

  • Primary Endpoints: Safety, tolerability, and determination of the maximum tolerated dose and recommended Phase 2 dose. Efficacy was assessed based on the rate of complete remission (CR) plus CR with partial hematologic recovery (CRh).[8]

  • Duration: Treatment continued until disease progression, unacceptable toxicity, or hematopoietic stem cell transplantation.[1]

Olutasidenib (2102-HEM-101, NCT02719574): This was an open-label, single-arm, multicenter Phase 2 trial.[12][14]

  • Population: Adult patients with relapsed or refractory AML with an IDH1 mutation who were naive to prior IDH1 inhibitor therapy.[14]

  • Intervention: Olutasidenib was administered orally at a dose of 150 mg twice daily in continuous 28-day cycles.[12][14]

  • Primary Endpoint: The rate of a composite of complete remission (CR) plus complete remission with partial hematological recovery (CRh).[2][14]

  • Duration: Treatment continued until disease progression, unacceptable toxicity, or hematopoietic stem cell transplantation.[10][12] Treatment for a minimum of 6 months was recommended to allow for clinical response.[11]

Conclusion

This compound and olutasidenib represent significant advances in the targeted treatment of IDH1-mutated hematologic malignancies, particularly AML. Both drugs effectively inhibit the mIDH1 enzyme and induce clinical responses in a challenging patient population.

The primary distinction in their clinical profiles for R/R AML lies in the reported duration of response, which appears longer for olutasidenib based on single-arm trial data.[5][6] However, this compound offers a broader therapeutic portfolio with approvals in multiple IDH1-mutated cancers, including newly diagnosed AML and cholangiocarcinoma.[5][13] Safety profiles are distinct, with this compound carrying a warning for QTc prolongation and olutasidenib for hepatotoxicity.[16]

The choice between these agents in a clinical or developmental context will depend on the specific indication, patient comorbidities, and potential for drug interactions. The absence of a direct comparative trial necessitates careful consideration of the available data from their respective pivotal studies. Future research, including real-world evidence and potentially indirect treatment comparisons, will further clarify the relative positioning of these two important targeted therapies.

References

A Comparative Guide to Validating Ivosidenib's On-Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Ivosidenib (AG-120) is a first-in-class, potent, and selective inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme.[1][2] Mutations in IDH1, most commonly at the R132 residue, confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG disrupts epigenetic regulation and blocks cellular differentiation, contributing to the pathogenesis of cancers such as acute myeloid leukemia (AML) and cholangiocarcinoma.[4][5]

Validating that a targeted inhibitor like this compound directly engages with its intended target, mIDH1, within a cellular context is a critical step in preclinical development. Target engagement studies provide crucial evidence that the compound's observed biological effects are a direct consequence of its mechanism of action. This guide compares the primary methodologies for confirming and quantifying the on-target engagement of this compound in cells, providing experimental data and detailed protocols to aid in assay selection and design.

Core Methodologies for On-Target Validation

Two principal methods are widely employed to validate the cellular on-target engagement of this compound:

  • Pharmacodynamic Biomarker Assay (2-HG Reduction): This is an indirect but highly relevant method that measures the functional consequence of target engagement—the inhibition of 2-HG production.

  • Cellular Thermal Shift Assay (CETSA): This is a direct biophysical method that confirms the physical binding of this compound to the mIDH1 protein in intact cells by measuring changes in protein thermal stability.

A third method, the Biochemical Enzymatic Assay , directly measures the inhibition of the isolated mIDH1 enzyme. While not a cellular assay, it provides foundational data on the inhibitor's potency and is a crucial benchmark for comparison.

Mutant IDH1 Signaling Pathway

The diagram below illustrates the core pathway of mutant IDH1 and the inhibitory action of this compound. In cancer cells with an IDH1 mutation, the enzyme gains a new function, converting α-ketoglutarate into the oncometabolite 2-HG. This compound specifically binds to the mutant IDH1 protein, blocking this conversion and restoring normal metabolic processes.

Mutant_IDH1_Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Oncogenic Effects Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG Wild-type IDH1 mIDH1 Mutant IDH1 (e.g., R132H) aKG->mIDH1 TwoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mIDH1->TwoHG Neomorphic Activity Epigenetics Epigenetic Dysregulation (DNA/Histone Hypermethylation) TwoHG->Epigenetics This compound This compound This compound->mIDH1 Inhibition Differentiation Block in Cellular Differentiation Epigenetics->Differentiation

Caption: Mutant IDH1 pathway and the inhibitory action of this compound.

Comparison of Target Engagement Methods

The following sections provide a detailed comparison of the key validation methods, including quantitative data and experimental protocols.

Pharmacodynamic Biomarker Assay: 2-HG Reduction

This assay is the most common method for demonstrating the cellular activity of mIDH1 inhibitors. It quantifies the reduction of intracellular 2-HG levels following treatment with this compound, providing functional evidence of target engagement.

Quantitative Data Summary

The table below compares the cellular activity of this compound with an alternative preclinical mIDH1 inhibitor, Mutant IDH1-IN-1 (ML309).

CompoundCell LineMutationAssayIC50 (nM)Reference
This compound (AG-120) HT1080IDH1-R132C2-HG Production7.5[6]
Mutant IDH1-IN-1 U87MGIDH1-R132H2-HG Production250[6]

Experimental Protocol: Cellular 2-HG Assay

Objective: To quantify the dose-dependent reduction of intracellular 2-HG levels in mIDH1-harboring cells after treatment with an inhibitor.

  • Cell Culture: Culture cancer cells harboring an IDH1 mutation (e.g., HT1080 fibrosarcoma cells with IDH1-R132C) under standard conditions.

  • Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (or vehicle control, e.g., DMSO) for a predetermined period (e.g., 24-48 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the wells.

    • Scrape the cells and collect the cell lysate/solvent mixture.

    • Centrifuge the samples at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.

  • Quantification:

    • Transfer the supernatant containing the metabolites to a new tube or plate.

    • Analyze the concentration of 2-HG in the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • Data Analysis: Normalize the 2-HG levels to total protein content or cell number. Calculate the IC50 value for 2-HG reduction by fitting the data to a dose-response curve.[6]

TwoHG_Assay_Workflow start Seed mIDH1 Cells treat Treat with this compound (Dose-Response) start->treat wash Wash Cells with PBS treat->wash extract Metabolite Extraction (80% Methanol) wash->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end Calculate 2-HG IC50 analyze->end

Caption: Experimental workflow for the cellular 2-HG reduction assay.

Cellular Thermal Shift Assay (CETSA)

CETSA provides direct evidence of target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[7] The binding of this compound to mIDH1 increases the protein's resistance to heat-induced denaturation.[8]

Quantitative Data Summary

CETSA results are typically presented as "melting curves," which plot the amount of soluble target protein remaining as a function of temperature. A shift in this curve to higher temperatures in the presence of the drug indicates target stabilization. The key quantitative output is the change in the aggregation temperature (Tagg) or melting temperature (Tm).

ConditionTarget ProteinExpected Outcome
Vehicle (DMSO)Mutant IDH1Baseline thermal stability profile
This compound Mutant IDH1Rightward shift in the melting curve, indicating increased thermal stability and direct target engagement

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To provide direct evidence of this compound binding to mIDH1 in intact cells by measuring protein thermal stabilization.[8]

  • Cell Culture and Treatment: Culture mIDH1-expressing cells to high confluency. Harvest the cells and treat the cell suspension with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.[8]

  • Heating Step: Aliquot the treated cell suspension into PCR tubes for each temperature point. Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes.[8]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a room temperature water bath.[8]

  • Protein Separation: Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[8]

  • Detection:

    • Carefully collect the supernatant from each sample.

    • Normalize the protein concentration across all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Detect the amount of soluble mIDH1 protein using a specific primary antibody followed by a secondary antibody for chemiluminescent or fluorescent detection (Western Blot).[7]

  • Data Analysis: Quantify the band intensity for mIDH1 at each temperature. Plot the relative intensity against the temperature to generate a melting curve. A shift in the curve for the this compound-treated sample compared to the vehicle control indicates target engagement.[8]

CETSA_Workflow start Treat Intact Cells with This compound vs. Vehicle heat Heat Aliquots Across a Temperature Gradient start->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse separate Separate Soluble vs. Aggregated Proteins (Centrifugation) lyse->separate detect Detect Soluble mIDH1 (Western Blot) separate->detect end Plot Melting Curves & Assess Thermal Shift detect->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Supporting Data: Biochemical Enzymatic Assay

This in vitro assay measures the direct inhibition of purified recombinant mIDH1 enzyme activity by this compound. It is essential for determining the intrinsic potency of the inhibitor against different mutations, free from cellular factors like membrane permeability.

Quantitative Data Summary

The table below shows the biochemical potency of this compound against various IDH1-R132 mutants.

CompoundTarget EnzymeIC50 (nM)Reference
This compound (AG-120) IDH1-R132H12[1]
IDH1-R132C13[1]
IDH1-R132G8[1]
IDH1-R132L13[1]
IDH1-R132S12[1]

Experimental Protocol: IDH1 Enzymatic Assay

Objective: To measure the ability of this compound to inhibit the production of 2-HG by recombinant mIDH1 enzyme.[6]

  • Reagents: Prepare a reaction mixture containing recombinant human mIDH1 enzyme, α-ketoglutarate (substrate), and NADPH (cofactor) in a suitable buffer.[6]

  • Inhibition: Add varying concentrations of this compound or vehicle control to the reaction mixture.

  • Reaction: Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time (e.g., 60 minutes). The mIDH1 enzyme will consume NADPH while converting α-KG to 2-HG.[6]

  • Detection: Stop the reaction and measure the amount of remaining NADPH by monitoring the absorbance or fluorescence at 340 nm. The decrease in NADPH is proportional to the enzyme activity.[9]

  • Data Analysis: Calculate the percent inhibition at each this compound concentration relative to the vehicle control. Determine the IC50 value from the resulting dose-response curve.[6]

Guide Summary and Recommendations

MethodTypeMeasuresKey AdvantageKey Disadvantage
2-HG Reduction Assay Indirect, FunctionalDownstream biomarker (2-HG)High physiological relevance; confirms functional consequence of target inhibitionDoes not directly prove physical binding; influenced by cellular metabolism
CETSA Direct, BiophysicalDrug-protein bindingUnambiguously confirms direct target engagement in an intact cellular environmentCan be lower throughput; requires a specific and sensitive antibody for detection
Biochemical Assay Direct, In VitroEnzyme activityClean, quantitative measure of intrinsic potency; high throughputLacks cellular context (e.g., permeability, off-target effects)

For a comprehensive validation of this compound's on-target engagement, a multi-faceted approach is recommended:

  • Primary Validation: Utilize the 2-HG Reduction Assay as the primary method to confirm that this compound is functionally active in cells and to determine its cellular potency (IC50).

  • Direct Binding Confirmation: Employ CETSA to provide unequivocal evidence that this compound physically binds to the mIDH1 protein within the complex milieu of the cell.

  • Potency Benchmarking: Use the Biochemical Enzymatic Assay to establish the inhibitor's intrinsic potency and selectivity against various mIDH1 mutations, providing a baseline for interpreting cellular data.

By combining these methodologies, researchers can build a robust data package that confidently validates the on-target engagement of this compound, a critical milestone in the drug development process.

References

A Comparative Guide to the Off-Target Profiles of IDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of isocitrate dehydrogenase 1 (IDH1) inhibitors has marked a significant advancement in the treatment of cancers harboring IDH1 mutations, such as acute myeloid leukemia (AML) and cholangiocarcinoma. While the on-target efficacy of these inhibitors is well-established, a thorough understanding of their off-target profiles is crucial for predicting potential side effects and identifying opportunities for combination therapies. This guide provides an objective comparison of the off-target profiles of several prominent IDH1 inhibitors, supported by experimental data.

Comparative Analysis of Inhibitor Selectivity

The selectivity of IDH1 inhibitors is a critical determinant of their therapeutic index. High selectivity for the mutant IDH1 enzyme over the wild-type (WT) form is desirable to minimize potential toxicities arising from the inhibition of normal cellular processes. The following table summarizes the inhibitory activity (IC50) of various IDH1 inhibitors against mutant and wild-type IDH1, as well as notable off-target kinases. A higher IC50 value indicates weaker inhibition.

InhibitorTargetIC50 (nM)Selectivity (WT/Mutant)Off-Target Kinase(s)Off-Target IC50 (nM)
Ivosidenib (AG-120) IDH1 R132H12[1]~1,867-fold[1]ABL1Similar to Axitinib & Imatinib[2]
IDH1 (Wild-Type)22,400[1]BTK-[2]
Vorasidenib (AG-881) IDH1 R132HWeaker than this compound[3]---
Olutasidenib -----
GSK321 IDH1 R132H4.6[4]~10-fold--
IDH1 R132C3.8[4]
IDH1 R132G2.9[4]
IDH1 (Wild-Type)46[4]
BAY-1436032 IDH1 R132H->500-fold[3]--
IDH305 IDH1 R132H27[2]---

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathway and Experimental Workflow

To understand the context of IDH1 inhibition and the methods used to assess off-target effects, the following diagrams illustrate the mutant IDH1 signaling pathway and a general workflow for off-target profiling.

mutant_IDH1_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG WT_IDH1 Two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) alpha_KG->Two_HG Mutant_IDH1 WT_IDH1 Wild-type IDH1 Mutant_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG_dep_dioxygenases α-KG-Dependent Dioxygenases (e.g., TET2, KDM) Two_HG->alpha_KG_dep_dioxygenases Inhibition Epigenetic_Alterations Epigenetic Alterations alpha_KG_dep_dioxygenases->Epigenetic_Alterations Differentiation_Block Block in Cellular Differentiation Epigenetic_Alterations->Differentiation_Block

Caption: Mutant IDH1 signaling pathway leading to oncogenesis.

off_target_workflow Compound_Library IDH1 Inhibitor Library Screening High-Throughput Screening Compound_Library->Screening Kinase_Panel Broad Kinase Panel (e.g., KINOMEscan) Kinase_Panel->Screening Data_Analysis Data Analysis (Determine % Inhibition, IC50) Screening->Data_Analysis Hit_Identification Identification of Off-Target Hits Data_Analysis->Hit_Identification Validation Secondary Assays (e.g., CETSA, Cellular Assays) Hit_Identification->Validation Profile Comprehensive Off-Target Profile Validation->Profile

Caption: Experimental workflow for off-target kinase profiling.

Experimental Protocols

A detailed understanding of the methodologies used to generate selectivity and off-target data is essential for accurate interpretation. Below are summaries of key experimental protocols.

Biochemical IDH1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDH1 protein.

  • Principle: The assay monitors the consumption of the cofactor NADPH, which is required for the conversion of α-ketoglutarate to 2-hydroxyglutarate by mutant IDH1. The decrease in NADPH is measured by a change in absorbance at 340 nm.

  • Procedure:

    • Reaction Mixture Preparation: A reaction buffer is prepared containing a suitable buffer (e.g., Tris-HCl), MgCl2, and NADPH.[5]

    • Enzyme and Inhibitor Incubation: Purified recombinant mutant or wild-type IDH1 enzyme is added to the reaction buffer.[5] Varying concentrations of the test inhibitor are then added and pre-incubated for a defined period.[5]

    • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, α-ketoglutarate.[5]

    • Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.[5]

    • Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration. A dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[5]

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify and quantify the engagement of a drug candidate with its target protein within intact cells.[6]

  • Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermal stability, making it more resistant to heat-induced denaturation.[5][6] CETSA measures this change in thermal stability as a direct indicator of target engagement.[6]

  • Procedure:

    • Cell Culture and Treatment: Cells expressing the target protein (e.g., mutant IDH1) are cultured and treated with the test inhibitor or a vehicle control (e.g., DMSO) for a specific duration at 37°C.[6]

    • Heating Step: The treated cell suspensions are aliquoted and heated to a range of temperatures using a thermal cycler, followed by cooling.[6]

    • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction (containing denatured proteins) by centrifugation.

    • Protein Quantification: The amount of soluble target protein in each sample is quantified.[5] This is typically done using Western blotting or an ELISA-based method with an antibody specific to the target protein.[5]

    • Data Analysis: The amount of soluble protein is plotted as a function of temperature to generate a melting curve. A shift in the melting temperature (ΔTm) in the inhibitor-treated samples compared to the vehicle control indicates target engagement.[5] Isothermal dose-response experiments can also be performed at a single, optimized temperature to determine the EC50 for target engagement.[6]

Kinome Scanning (e.g., KINOMEscan™)

This is a high-throughput screening method used to profile the interaction of a test compound against a large panel of kinases.

  • Principle: The assay typically involves the competition between the test compound and an immobilized, active-site directed ligand for binding to each kinase in the panel. The amount of kinase bound to the immobilized ligand is quantified, and a reduction in binding in the presence of the test compound indicates an interaction.

  • Procedure:

    • Assay Preparation: A library of purified kinases is prepared.

    • Competition Binding: The test compound is incubated with each kinase in the presence of the immobilized ligand.

    • Quantification: The amount of kinase bound to the immobilized ligand is measured, often using quantitative PCR (for DNA-tagged kinases) or other sensitive detection methods.

    • Data Analysis: The results are typically expressed as the percentage of inhibition relative to a control. Compounds showing significant inhibition are then further characterized in dose-response assays to determine their IC50 or Kd values.

Conclusion

The off-target profiles of IDH1 inhibitors are complex and vary between different chemical scaffolds. While many inhibitors demonstrate high selectivity for mutant IDH1 over the wild-type enzyme, some exhibit cross-reactivity with other kinases, such as ABL1 and BTK. A thorough evaluation of these off-target effects using a combination of biochemical and cellular assays is essential for the preclinical and clinical development of safe and effective IDH1-targeted therapies. The methodologies outlined in this guide provide a framework for the systematic and objective comparison of the off-target profiles of novel and existing IDH1 inhibitors.

References

Assessing the Synergy of Ivosidenib with Standard Chemotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the synergistic potential of ivosidenib when combined with standard chemotherapy regimens for the treatment of cancers harboring an isocitrate dehydrogenase 1 (IDH1) mutation, primarily focusing on Acute Myeloid Leukemia (AML). We present a compilation of preclinical rationale and clinical trial data, detailed experimental methodologies for assessing synergy, and visual representations of key pathways and workflows to support drug development professionals and researchers in this field.

Introduction to this compound and Rationale for Combination Therapy

This compound is an oral, small-molecule inhibitor that specifically targets the mutant IDH1 (mIDH1) enzyme.[1] In normal cellular metabolism, wild-type IDH1 catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG).[2] However, mutations in the IDH1 gene confer a neomorphic activity to the enzyme, leading to the aberrant reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET2, which results in DNA and histone hypermethylation, leading to a block in cellular differentiation and promoting oncogenesis.[3]

This compound works by inhibiting the mIDH1 enzyme, thereby lowering 2-HG levels and enabling the differentiation of malignant cells.[1] While effective as a monotherapy, there is a strong rationale for combining this compound with standard chemotherapy to enhance anti-leukemic activity. Preclinical studies have suggested that combining this compound with agents like azacitidine can lead to enhanced differentiation and apoptosis.[4][5] Furthermore, the distinct mechanisms of action—this compound targeting a specific metabolic vulnerability and promoting differentiation, and cytotoxic chemotherapy inducing widespread DNA damage and apoptosis—provide a foundation for synergistic or additive effects, potentially leading to deeper and more durable remissions and overcoming resistance.[6][7]

Comparative Analysis of this compound Combination Regimens

The synergistic potential of this compound has been explored in combination with various standard chemotherapy agents, including the hypomethylating agent azacitidine, intensive induction chemotherapy (e.g., "7+3" regimen of cytarabine and an anthracycline), and the BCL-2 inhibitor venetoclax.

This compound in Combination with Azacitidine

Preclinical work has suggested that the addition of azacitidine to this compound enhances mIDH1 inhibition-related differentiation and apoptosis.[4][5] This combination has been extensively studied in clinical trials, particularly in newly diagnosed AML patients ineligible for intensive chemotherapy.

Table 1: Clinical Efficacy of this compound and Azacitidine Combination in Newly Diagnosed IDH1-Mutant AML

Clinical Trial/StudyPatient PopulationTreatment ArmsKey Efficacy Endpoints
AGILE (Phase III) Newly diagnosed, IDH1-mutated AML, ineligible for intensive chemotherapyThis compound + Azacitidine vs. Placebo + AzacitidineMedian Overall Survival (OS): 24.0 months vs. 7.9 months[8] Event-Free Survival (EFS): HR 0.33[8] Complete Remission (CR) Rate: 47.2% vs. 14.9%[8]
Phase Ib Study (NCT02677922) Newly diagnosed, IDH1-mutated AML, ineligible for intensive chemotherapyThis compound + AzacitidineOverall Response Rate (ORR): 78.3%[4] CR Rate: 60.9%[4] 12-month Survival Estimate: 82.0%[9]
This compound in Combination with Intensive Chemotherapy

For patients eligible for intensive treatment, this compound has been evaluated in combination with the standard "7+3" induction regimen (cytarabine and an anthracycline like daunorubicin or idarubicin).

Table 2: Clinical Efficacy of this compound and Intensive Chemotherapy in Newly Diagnosed IDH1-Mutant AML

Clinical Trial/StudyPatient PopulationTreatment ArmsKey Efficacy Endpoints
Phase I Study (NCT02632708) Newly diagnosed, mIDH1 AMLThis compound + Induction (Daunorubicin or Idarubicin + Cytarabine)End-of-Induction CR Rate: 55% CR/CRi/CRp Rate: 72% IDH1 Mutation Clearance (in CR/CRi/CRp patients): 39%
This compound in Combination with Venetoclax (+/- Azacitidine)

Preclinical data have indicated a synergistic relationship between IDH inhibitors and the BCL-2 inhibitor venetoclax.[7][10] This has led to clinical investigations of doublet (this compound + venetoclax) and triplet (this compound + venetoclax + azacitidine) therapies.

Table 3: Clinical Efficacy of this compound and Venetoclax-Based Regimens in IDH1-Mutant Myeloid Malignancies

Clinical Trial/StudyPatient PopulationTreatment ArmsKey Efficacy Endpoints
Phase Ib/II Study (NCT03471260) IDH1-mutated myeloid malignancies (ND-AML, R/R AML, MDS/MPN)This compound + Venetoclax ± AzacitidineComposite Complete Remission (CRc) Rate (Triplet): 90%[6] CRc Rate (Doublet): 83%[6] Overall Response Rate (Triplet, ND-AML): 92%[3] 2-year Overall Survival (Triplet, ND-AML): 72%[3]
Pooled Analysis (Two Trials) Newly diagnosed, IDH1/2-mutated AML, ineligible for intensive chemotherapyTriplet Regimens (including this compound + Venetoclax + Azacitidine)CRc Rate: 92%[11] 2-year Median OS: 82%[11]

Experimental Protocols

This section details the methodologies for key experiments used to assess the synergy and mechanisms of action of this compound in combination with chemotherapy.

In Vitro Drug Synergy Assessment: Chou-Talalay Method

The Chou-Talalay method is a widely accepted approach to quantify drug interactions, determining whether a combination is synergistic, additive, or antagonistic.

Objective: To determine the quantitative measure of interaction between this compound and a chemotherapeutic agent (e.g., azacitidine, venetoclax) in IDH1-mutant AML cell lines.

Materials:

  • IDH1-mutant AML cell line (e.g., MOLM-14, MV4-11)

  • This compound

  • Chemotherapeutic agent of interest

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence

  • CompuSyn software or similar for data analysis

Procedure:

  • Cell Seeding: Seed IDH1-mutant AML cells in 96-well plates at a predetermined optimal density and allow them to acclimate.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination drug individually and in combination at constant molar ratios (e.g., 1:1, 1:2, 2:1).

  • Treatment: Treat the cells with the single agents and the combinations across a range of concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assay: Measure cell viability using a luminescent-based assay according to the manufacturer's instructions.

  • Data Analysis:

    • Convert raw luminescence data to percentage of cell viability relative to vehicle-treated controls.

    • Use software like CompuSyn to perform the Chou-Talalay analysis. The software will generate dose-effect curves for each drug and combination.

    • The key output is the Combination Index (CI) , where:

      • CI < 1 indicates synergism.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

    • Results can be visualized using a Fa-CI plot (fraction affected vs. CI) or an isobologram.

Apoptosis Assessment by Annexin V Staining and Flow Cytometry

This assay is used to quantify the percentage of cells undergoing apoptosis following treatment.

Objective: To measure the induction of apoptosis in IDH1-mutant AML cells treated with this compound in combination with chemotherapy.

Materials:

  • Treated and control AML cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment, including both adherent and suspension cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate at room temperature in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Quantification: Determine the percentage of cells in each quadrant to quantify the level of apoptosis induced by the drug combination compared to single agents and controls.

Myeloid Differentiation Assessment by Flow Cytometry

This method assesses the differentiation of AML cells into more mature myeloid lineages by measuring the expression of specific cell surface markers.

Objective: To evaluate the ability of this compound in combination with chemotherapy to induce differentiation of IDH1-mutant AML cells.

Materials:

  • Treated and control AML cells

  • Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14)

  • Flow Cytometry Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells after the treatment period.

  • Staining: Incubate the cells with fluorochrome-conjugated antibodies against CD11b and CD14. Include isotype controls to set the gates for positive staining.

  • Washing: Wash the cells with Flow Cytometry Staining Buffer to remove unbound antibodies.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer.

  • Quantification: Analyze the percentage of cells expressing CD11b and/or CD14. An increase in the percentage of CD11b- and/or CD14-positive cells indicates myeloid differentiation.[12]

Visualizations: Pathways and Workflows

This compound Mechanism of Action and Signaling Pathway

Caption: Mechanism of action of this compound in IDH1-mutated cancers.

Experimental Workflow for In Vitro Synergy Assessment

Synergy_Workflow start Start: IDH1-Mutant Cell Line plate_cells Plate Cells in 96-Well Format start->plate_cells prep_drugs Prepare Serial Dilutions (Drug A, Drug B, Combinations) plate_cells->prep_drugs treat_cells Treat Cells with Drugs and Controls prep_drugs->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate viability Measure Cell Viability (e.g., CellTiter-Glo) incubate->viability analyze Chou-Talalay Analysis (CompuSyn Software) viability->analyze output Output: Combination Index (CI) Isobologram analyze->output interpret Interpret Results: CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism output->interpret

Caption: Workflow for assessing in vitro drug synergy.

Logical Framework for this compound Combination Therapy

Combination_Logic cluster_mechanisms Mechanisms of Action cluster_chemo_types Chemotherapy Classes This compound This compound (mIDH1 Inhibitor) Ivosidenib_MOA Restores Myeloid Differentiation This compound->Ivosidenib_MOA Chemo Standard Chemotherapy Chemo_MOA Induces Cytotoxicity / Apoptosis Chemo->Chemo_MOA HMA Hypomethylating Agents (e.g., Azacitidine) Chemo->HMA Intensive Intensive Chemotherapy (e.g., 7+3) Chemo->Intensive Targeted Targeted Agents (e.g., Venetoclax) Chemo->Targeted Synergy Synergistic Anti-Leukemic Effect Ivosidenib_MOA->Synergy Complements Chemo_MOA->Synergy Complements

Caption: Rationale for combining this compound with chemotherapy.

Conclusion

The combination of this compound with standard chemotherapy regimens represents a significant advancement in the treatment of IDH1-mutated malignancies, particularly AML. Clinical data robustly supports the synergy of this compound with azacitidine, intensive chemotherapy, and venetoclax, leading to improved response rates and overall survival compared to monotherapy. The preclinical rationale, centered on the complementary mechanisms of inducing differentiation and cytotoxicity, provides a strong basis for these combination strategies. The experimental protocols detailed in this guide offer a framework for researchers to further investigate and optimize these and other novel combination therapies involving this compound. Future research should continue to explore the molecular mechanisms of synergy and resistance to refine treatment strategies and improve patient outcomes.

References

Safety Operating Guide

Navigating the Safe Disposal of Ivosidenib: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling ivosidenib are tasked with the critical responsibility of its proper disposal to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, synthesized from safety data sheets and pharmaceutical waste management guidelines. Due to conflicting hazard classifications in available safety documentation, with some sources indicating significant health and environmental risks, a conservative approach is mandated. Therefore, this compound and any contaminated materials should be managed as hazardous pharmaceutical waste.

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment to minimize exposure.

EquipmentSpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated gloves (e.g., nitrile).To prevent skin contact with the potentially hazardous substance.[1][2]
Eye Protection Tightly fitting safety goggles with side-shields.To protect eyes from splashes or dust.[2]
Body Protection Disposable, impermeable gown with long sleeves and back closure.To prevent contamination of personal clothing.[1]
Respiratory Protection NIOSH-approved respirator.Recommended when handling the powder form to avoid inhalation.[1]

All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to control exposure.[1]

Step-by-Step Disposal Protocol for Unused this compound

The recommended method for the disposal of this compound is through a licensed hazardous waste management company. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][3]

  • Segregation of Waste : All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., vials, pipette tips, weighing papers), and used PPE, must be segregated as hazardous pharmaceutical waste.[4][5]

  • Waste Containment :

    • Solid Waste : Collect all solid waste, including unused tablets and contaminated disposables, in a designated, leak-proof, and puncture-resistant container.

    • Liquid Waste : Should any liquid solutions containing this compound be generated, they must be collected in a sealed, shatter-resistant container.

  • Labeling : Clearly label the hazardous waste container with "Hazardous Pharmaceutical Waste," the name "this compound," and any other information required by your institution and local regulations.

  • Storage : Store the sealed waste container in a secure, designated, and well-ventilated area away from incompatible materials. Access to this storage area should be restricted to authorized personnel.

  • Licensed Disposal : Arrange for the collection and disposal of the hazardous waste by a licensed and certified hazardous waste management contractor. The preferred method for the final disposal of cytotoxic and hazardous pharmaceutical waste is high-temperature incineration.[2]

  • Documentation : Maintain accurate records of the disposal, including the date, quantity of waste, and the name of the disposal contractor, in accordance with institutional and regulatory requirements.

Logical Workflow for this compound Disposal

G This compound Disposal Workflow start Start: Unused this compound or Contaminated Materials ppe Don Appropriate PPE start->ppe segregate Segregate as Hazardous Waste ppe->segregate contain Place in Labeled, Leak-Proof Container segregate->contain store Store in Secure, Designated Area contain->store contractor Arrange for Licensed Waste Contractor Pickup store->contractor incinerate High-Temperature Incineration contractor->incinerate end End: Disposal Complete incinerate->end

Caption: Logical workflow for the proper disposal of this compound.

Emergency Spill Procedures

In the event of an this compound spill, immediate and appropriate action is required to contain the material and protect laboratory personnel.

  • Evacuate and Secure : Immediately alert others in the vicinity and evacuate the affected area. Restrict access to the spill area.

  • Don PPE : Before attempting to clean the spill, don the full personal protective equipment as outlined in the table above.

  • Containment :

    • Powder Spills : Gently cover the spill with damp absorbent pads to avoid generating dust. Do not sweep dry powder.

    • Liquid Spills : Cover the spill with absorbent material, working from the outside in to prevent spreading.

  • Decontamination : Clean the spill area with an appropriate deactivating solution (if available and recommended by your institution's safety office) or a soap and water solution. All cleaning materials must be disposed of as hazardous waste.

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) office immediately.

By adhering to these stringent handling and disposal procedures, researchers and laboratory professionals can mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific safety protocols and the most current Safety Data Sheet for the this compound formulation in use.

References

Essential Safety and Logistical Information for Handling Ivosidenib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Ivosidenib is paramount. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is an orally available small molecule inhibitor of mutated isocitrate dehydrogenase-1.[1] While some safety data sheets (SDS) may not classify this compound as a hazardous substance, others indicate potential health risks, including skin irritation, serious eye damage, respiratory sensitization, and suspected genetic defects.[2][3] Given the potential for cytotoxic effects and the variability in hazard classification, it is prudent to handle this compound as a hazardous compound, adhering to strict safety protocols.[4][5][6]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the primary defense against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, based on a conservative approach synthesizing information from multiple safety data sheets.[2][3][7][8][9]

Body PartPersonal Protective EquipmentSpecifications and Best Practices
Eyes/Face Safety glasses with side-shields or gogglesRequired for protection against splashes and dust. A face shield may be necessary if there is a significant risk of splashing.[4][9]
Hands Chemical-resistant gloves (chemotherapy gloves)Disposable nitrile gloves are a minimum requirement; double gloving is recommended for added protection.[2][9] Gloves should be inspected before use and changed immediately if contaminated.[2][8][10]
Body Protective clothing (lab coat or gown)A disposable gown is recommended to protect personal clothing.[4] Impervious clothing should be worn.[3][7]
Respiratory Suitable respirator (e.g., N95)A respirator should be used if a risk assessment indicates it is necessary, particularly when handling the powder form or if there is a risk of aerosol formation.[2][3][7][11]
Feet Closed-toe shoesEssential for preventing injuries from spills or dropped objects.[9]

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is crucial for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[7]

  • Recommended storage temperatures are typically -20°C for the powder form.[7]

2. Preparation and Handling:

  • All handling of this compound, especially the powder form, should be conducted in a designated area, such as a chemical fume hood or a certified biological safety cabinet, to avoid inhalation and contamination.[2][8][12]

  • Before starting work, ensure that a safety shower and an eye wash station are readily accessible.[2][3][7]

  • Avoid the formation of dust and aerosols.[2][3][7]

  • Use Luer-lock connectors and needleless systems for any solution transfers to minimize the risk of spills and aerosol generation.[5]

3. Spill Management:

  • A cytotoxic spill kit should be readily available in the laboratory.[4][11]

  • In the event of a spill, evacuate the area and ensure adequate ventilation.[7]

  • Wear full PPE, including a respirator, during cleanup.[4]

  • Cover the spill with a suitable absorbent material, then carefully sweep or collect the material into a designated, labeled container for hazardous waste.[2][7]

  • Decontaminate the spill area and any affected equipment.[7]

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, vials, and absorbent pads, should be treated as cytotoxic waste.[4] This waste must be segregated from regular laboratory trash.[12]

  • Waste Containers: Use designated, leak-proof, and puncture-resistant containers that are clearly labeled as "Cytotoxic Waste."[12] These containers are often color-coded (e.g., yellow or red).[12]

  • Final Disposal: Cytotoxic waste should be collected by a licensed hazardous waste disposal company for incineration, which is the most common and effective method for destroying these compounds.[12] Do not dispose of this compound or contaminated materials down the drain.[2]

Experimental Protocol: General Weighing and Solubilization

This protocol outlines the basic steps for safely weighing and preparing a stock solution of this compound powder.

Materials:

  • This compound powder

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate solvent (e.g., DMSO)

  • Vortex mixer

  • Calibrated pipettes

  • Conical tubes with screw caps

Procedure:

  • Preparation: Don all required PPE and perform the entire procedure within a chemical fume hood.

  • Weighing:

    • Place a new piece of weighing paper or a weighing boat on the analytical balance and tare.

    • Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weighing paper. Avoid creating dust.

    • Record the exact weight.

  • Transfer:

    • Carefully transfer the weighed powder into a labeled conical tube.

  • Solubilization:

    • Using a calibrated pipette, add the calculated volume of the appropriate solvent to the conical tube.

    • Secure the cap tightly.

    • Vortex the tube until the powder is completely dissolved.

  • Storage: Store the stock solution at the recommended temperature (e.g., -20°C or -80°C) in a clearly labeled, sealed container.[7]

  • Decontamination:

    • Wipe down the spatula, balance, and work surface inside the fume hood with an appropriate cleaning agent.

    • Dispose of all contaminated disposable items (weighing paper, pipette tips, gloves) in the designated cytotoxic waste container.

Workflow for Handling this compound

Ivosidenib_Handling_Workflow cluster_Preparation Preparation Phase cluster_Handling Handling Phase cluster_Cleanup Cleanup & Disposal Phase A Don Appropriate PPE B Prepare Chemical Fume Hood A->B Ensure Safety First C Weigh this compound Powder B->C Begin Handling D Solubilize in Appropriate Solvent C->D Create Stock Solution E Perform Experiment D->E Use in Assay F Decontaminate Work Area & Equipment E->F Post-Experiment G Segregate & Dispose of Cytotoxic Waste F->G Proper Waste Management H Remove PPE G->H Final Step

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.